molecular formula C10H18O2 B2620476 (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane CAS No. 1604729-40-9

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Cat. No.: B2620476
CAS No.: 1604729-40-9
M. Wt: 170.252
InChI Key: WJXPSIYAXOVSRJ-UEJVZZJDSA-N
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Description

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a chiral organic compound with the molecular formula C 10 H 18 O 2 and a molecular weight of 170.25 g/mol . It is identified by the CAS Number 1604729-40-9 . The compound features a stereogenic center at the 4-position of the methyloxane (tetrahydro-2H-pyran) ring, as indicated by the (4S) stereodescriptor, making it a molecule of interest for research in asymmetric synthesis and stereoselective reactions . Its structure incorporates both an oxirane (epoxide) ring and a tetrahydropyran ring, which are common motifs in biologically active molecules and natural product synthesis. The specific research applications and mechanism of action for this particular compound are not detailed in the available public literature . As a supplier, we provide this chemical in high purity (95% ) for research and development purposes. Please note that this product requires cold-chain transportation . This compound is For Research Use Only. It is not intended for human or veterinary or diagnostic use .

Properties

IUPAC Name

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-11-8(6-7)9-10(2,3)12-9/h7-9H,4-6H2,1-3H3/t7-,8?,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXPSIYAXOVSRJ-UEJVZZJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C2C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCOC(C1)C2C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the novel chiral molecule, (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane. While specific experimental data for this compound is not widely available in current literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a substituted oxane ring and a dimethyloxirane moiety—we can extrapolate a wealth of information based on well-established principles of organic chemistry. This guide will delve into the anticipated spectroscopic signatures, reactivity, and potential as a building block in medicinal chemistry, supported by data from analogous structures.

Molecular Structure and Stereochemistry

This compound is a chiral molecule featuring two heterocyclic rings: a 4-methyloxane and a 3,3-dimethyloxirane. The stereochemistry at the 4-position of the oxane ring is defined as 'S'. The relative stereochemistry between the oxane and oxirane rings will significantly influence the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C10H18O2Based on structural analysis
Molecular Weight 170.25 g/mol Calculated from the molecular formula[1]
Boiling Point ~180-220 °CExtrapolated from similar sized ethers and epoxides
Solubility Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.Based on the presence of both polar ether and epoxide functionalities and a significant nonpolar hydrocarbon backbone.
Chirality ChiralPresence of a stereocenter at the 4-position of the oxane ring.

Predicted Spectroscopic Data

A thorough understanding of the expected spectroscopic data is crucial for the identification and characterization of this compound.

1H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. Key expected signals include:

  • Oxirane Protons: A doublet for the proton on the disubstituted carbon of the oxirane ring, likely in the 2.5-3.5 ppm region.

  • Oxane Ring Protons: A series of multiplets in the 3.0-4.5 ppm range corresponding to the protons adjacent to the ether oxygen.

  • Methyl Protons: A doublet for the methyl group on the oxane ring (likely around 0.9-1.2 ppm) and two singlets for the gem-dimethyl groups on the oxirane ring (likely in the 1.2-1.5 ppm range).

13C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. Expected chemical shifts include:

  • Oxirane Carbons: Signals in the 50-70 ppm range are characteristic of epoxide carbons.

  • Oxane Carbons: Signals for the carbons adjacent to the ether oxygen are expected between 60-80 ppm.

  • Methyl Carbons: Aliphatic methyl carbons will likely appear in the 15-30 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-O and C-H stretching vibrations.

  • C-O Stretching: A strong band in the 1050-1250 cm-1 region, characteristic of the ether and epoxide functionalities.

  • C-H Stretching: Aliphatic C-H stretches will be observed just below 3000 cm-1.

  • Oxirane Ring Vibrations: Asymmetric ring stretching may give rise to a band around 800-950 cm-1.

Mass Spectrometry

Electron impact mass spectrometry would likely show a molecular ion peak at m/z 170.25. Common fragmentation patterns would involve cleavage of the C-C bond between the two rings and alpha-cleavage of the ether.

Proposed Synthesis

A plausible synthetic route to this compound would likely involve a multi-step process starting from commercially available chiral precursors. A potential retrosynthetic analysis is outlined below.

G target This compound step1 Epoxidation target->step1 intermediate1 (4S)-2-(3,3-dimethylallyl)-4-methyloxane step1->intermediate1 step2 Williamson Ether Synthesis intermediate1->step2 intermediate2 (S)-4-methyl-tetrahydro-2H-pyran-2-ol (lactol) step2->intermediate2 intermediate3 4-bromo-2-methylbut-2-ene step2->intermediate3

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Protocol
  • Williamson Ether Synthesis: The synthesis would commence with the reaction of a suitable chiral starting material, such as the lactol derived from (S)-citronellol, with an appropriate electrophile like 4-bromo-2-methylbut-2-ene in the presence of a strong base (e.g., sodium hydride) to form the key intermediate, (4S)-2-(3,3-dimethylallyl)-4-methyloxane.

  • Epoxidation: The alkene intermediate would then undergo stereoselective epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) could be employed. The stereochemical outcome of this step would be crucial and may require directed epoxidation techniques to control the diastereoselectivity.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by the strained oxirane ring. This electrophilic three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes the molecule a valuable chiral building block for the synthesis of more complex molecules.

Nucleophilic Ring-Opening Reactions

The epoxide can be opened by a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. The regioselectivity of the attack (at the more or less substituted carbon) will be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

G start This compound product Ring-opened product start->product Nucleophilic attack nucleophile Nucleophile (Nu-) nucleophile->product

Caption: General scheme for the nucleophilic ring-opening of the oxirane.

Potential as a Pharmaceutical Intermediate

Epoxides are common intermediates in the synthesis of pharmaceuticals. The presence of multiple chiral centers and the reactive epoxide functionality in this compound make it an attractive starting material for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The oxane ring is also a common motif in many biologically active compounds. For instance, some fungal products with a related incisterol-type structure have shown anticancer activity.[2]

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling epoxides should be observed. Epoxides are often classified as hazardous materials.

  • Toxicity: Many low molecular weight epoxides are alkylating agents and should be handled with care as they may be irritants, sensitizers, and have potential mutagenic properties.[3]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.

Conclusion

This compound represents a promising, albeit currently understudied, chiral molecule. This in-depth technical guide, based on the extrapolation of data from analogous structures and fundamental chemical principles, provides a solid foundation for researchers interested in its synthesis, characterization, and application. Its unique combination of a chiral oxane scaffold and a reactive epoxide functionality positions it as a potentially valuable building block in the fields of organic synthesis and medicinal chemistry. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing compound.

References

  • PubChem. 4-(3,3-Dimethyloxiran-2-yl)butan-2-one. Retrieved from [Link]

  • FooDB. sigma-aldrich. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. Retrieved from [Link]

  • Cheméo. 2,3-Dimethyloxirane - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. trans-2,3-Dimethyloxirane. Retrieved from [Link]

  • ResearchGate. Preparation, Characterization and Antimicrobial and Antifungal activities of 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, an Analogue of Osthol. Retrieved from [Link]

  • FooDB. Showing Compound 2,2-Dimethyloxirane (FDB012831). Retrieved from [Link]

  • ChemSynthesis. 4-(3,3-dimethyl-2-oxiranyl)-2-butanone. Retrieved from [Link]

  • NIST. 2,3-Dimethyloxirane. Retrieved from [Link]

  • MDPI. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Retrieved from [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • PMC. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. Retrieved from [Link]

  • Google Patents. US10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • EGUsphere. Technical Note: Improved synthetic routes to cis- and trans-(2-Methyloxirane- 2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Retrieved from [Link]

  • PubChem. (2S,3R)-2,3-dimethyl-2-phenyloxirane. Retrieved from [Link]

  • Scifiniti. Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]

  • Pharmaffiliates. ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((S)-2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)(nitroso)amino)propoxy)phenyl)propanoate. Retrieved from [Link])

Sources

Technical Guide: Stereoselective Synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

[1][2]

Executive Summary & Structural Analysis[1][2]

The target molecule, (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , represents the 1,2-epoxide derivative of the monoterpene Rose Oxide .[1][2] Structurally, it consists of a tetrahydropyran (oxane) core with a methyl group at position 4 and a gem-dimethyl epoxide moiety at position 2.[2]

This compound and its isomers are critical in fragrance chemistry for their complex woody-floral profiles and in chemical ecology as potential semiochemicals.[1][2] The specific (4S) configuration at the ring methyl center dictates the choice of chiral starting material, necessitating the use of (R)-(+)-Citronellol (derived from Cymbopogon winterianus) or asymmetric catalysis, as the more common (S)-(-)-Citronellol yields the (4R) congener.[1][2]

Structural Breakdown[1][2]
  • Core: Tetrahydropyran (Oxane).[2]

  • Stereocenter C4: (S)-configuration (Methyl group).

  • Stereocenter C2: Determined by the cyclization diastereoselectivity (cis/trans relative to C4).

  • Epoxide Moiety: 3,3-dimethyloxiran-2-yl (Derived from the isobutenyl side chain).[1][2]

Retrosynthetic Analysis

The most efficient route to the target is a semi-synthetic approach utilizing the chiral pool. The synthesis is disconnected into two phases:[3]

  • Ring Construction: Stereoselective Prins-type cyclization of (R)-citronellol to form the (4S)-Rose Oxide precursor.[1][2]

  • Functionalization: Diastereoselective epoxidation of the exocyclic alkene.

Pathway Visualization[1][2]

Retrosynthesiscluster_legendStrategic LogicTarget(4S)-Epoxy-Rose Oxide(Target)Precursor(4S)-Rose Oxide(Alkene Intermediate)Target->PrecursorPrilezhaev Epoxidation(mCPBA or DMDO)Start(R)-(+)-Citronellol(Chiral Pool Start)Precursor->StartOxidative Cyclization(Prins/Ene reaction)LogicStereocenter at C4 is fixedfrom the starting material.Epoxidation creates newstereocenters at the side chain.

Figure 1: Retrosynthetic disconnection showing the reliance on the chiral pool for the C4 stereocenter.[2]

Phase 1: Synthesis of the (4S)-Rose Oxide Precursor[1][2]

To achieve the (4S) configuration on the oxane ring, the synthesis must commence with (R)-(+)-Citronellol .[1][2] Standard commercial Citronellol is often (S)-(-); therefore, verification of optical rotation is critical before proceeding.[1][2]

Protocol 1: Oxidative Cyclization (Prins-Type)

This step cyclizes the acyclic alcohol into the tetrahydropyran ring.[1][2]

  • Reagents: (R)-(+)-Citronellol, Paraformaldehyde, H₂SO₄ (catalytic).[1][2]

  • Mechanism: Acid-catalyzed condensation of the alcohol with formaldehyde (Prins reaction) followed by dehydration and ring closure.[1][2]

Step-by-Step Workflow:

  • Setup: Charge a cryo-cooled reactor with (R)-citronellol (1.0 eq) and cyclohexane (solvent).

  • Addition: Add paraformaldehyde (1.5 eq) and cool to 0°C.

  • Catalysis: Dropwise addition of 50% H₂SO₄. Maintain internal temperature <10°C to minimize polymerization.

  • Reaction: Stir at RT for 12 hours. The reaction produces a mixture of cis and trans isomers of (4S)-Rose Oxide.[2]

  • Workup: Quench with sat. NaHCO₃. Extract with Et₂O.

  • Purification: Fractional distillation is required to separate the cis-(2R,4S) and trans-(2S,4S) isomers if a single diastereomer is desired.[1][2] For the purpose of this guide, we assume the cis-isomer is the primary target due to its higher olfactory value.

Checkpoint:

  • Target Intermediate: (2R,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran.[1][2]

  • Validation: ¹H NMR should show the characteristic isobutenyl vinyl proton at ~5.15 ppm.

Phase 2: Stereoselective Epoxidation[1][2]

The core transformation converts the isobutenyl side chain into the 3,3-dimethyloxiran-2-yl group.[1][2] The use of meta-Chloroperbenzoic acid (mCPBA) is the industry standard for laboratory-scale synthesis due to its reliability, though Dimethyldioxirane (DMDO) offers a greener alternative with simplified workup.[1][2]

Protocol 2: Prilezhaev Epoxidation

Safety Note: Peroxides are potentially explosive. Perform all steps behind a blast shield.

Reagents:

  • Substrate: (4S)-Rose Oxide (cis-isomer preferred).[1][2]

  • Oxidant: mCPBA (77% max purity, 1.2 eq).[2]

  • Buffer: NaHCO₃ (solid, 2.0 eq) – Critical to prevent acid-catalyzed ring opening.[1][2]

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Detailed Methodology:

  • Preparation: Dissolve (4S)-Rose Oxide (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Buffering: Add solid NaHCO₃ (20 mmol). This buffers the m-chlorobenzoic acid byproduct, preventing the acid-sensitive epoxide from opening into a diol.[1][2]

  • Oxidation: Cool the mixture to 0°C. Add mCPBA (12 mmol) portion-wise over 20 minutes.

    • Why portion-wise? To control the exotherm and prevent over-oxidation.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Silica, 10:1 Hexane/EtOAc).[2] The alkene spot (Rf ~0.8) should disappear, replaced by the more polar epoxide (Rf ~0.4).[2]

  • Quenching (The "Self-Validating" Step):

    • Add 10% Na₂SO₃ solution.

    • Test: Use starch-iodide paper.[1][2] If it turns blue, peroxides are still present. Continue stirring until the paper remains white.

  • Workup:

    • Wash organic layer with Sat. NaHCO₃ (x2) to remove benzoic acid.[2]

    • Wash with Brine (x1).[2]

    • Dry over MgSO₄ and concentrate in vacuo at <30°C (epoxides can be volatile).[2]

Data Table: Reaction Parameters
ParameterSpecificationRationale
Temperature 0°C → RTLow temp favors kinetic control and suppresses side reactions.[1][2]
Stoichiometry 1.2 eq mCPBASlight excess ensures full conversion of the trisubstituted alkene.
pH Control Solid NaHCO₃Essential. Acidic conditions hydrolyze the target epoxide to a glycol.
Time 2-4 HoursExtended times increase risk of rearrangement.[1][2]

Mechanistic & Stereochemical Analysis[1][2]

The epoxidation of the chiral alkene creates a new stereocenter at C2 of the oxirane ring (the carbon attached to the THP ring). Because the substrate is chiral ((2R,4S)-Rose Oxide), the reagent (mCPBA) will approach from the less hindered face (diastereoselective).[2]

Reaction Pathway Diagram

MechanismSubstrate(4S)-Rose Oxide(Steric Bulk at C4/C2)TSButterfly Transition State(Concerted)Substrate->TSmCPBA attackProduct_MajorMajor Diastereomer(Anti-addition)TS->Product_MajorFace A (Less Hindered)Product_MinorMinor Diastereomer(Syn-addition)TS->Product_MinorFace B (More Hindered)

Figure 2: Stereochemical outcome of the epoxidation. The existing chirality at C2 and C4 directs the incoming oxidant.

Stereochemical Outcome: The methyl group at C4 and the geometry of the THP ring create steric bias. In cis-rose oxide, the substituents are equatorial/pseudo-equatorial.[2] The mCPBA will predominantly attack the face anti to the bulky THP oxygen lone pairs or the C4-methyl, typically yielding a diastereomeric ratio (dr) of approximately 3:1 to 5:1.[2]

Characterization & Validation

To validate the synthesis of This compound , specific spectral signatures must be confirmed.[1][2]

NMR Spectroscopy (400 MHz, CDCl₃)
  • ¹H NMR:

    • Epoxide Proton: The diagnostic signal is the proton on the epoxide ring (attached to the THP ring). Look for a doublet or doublet-of-doublets at δ 2.6 – 2.9 ppm .[1][2] (Distinct shift from the alkene precursor at 5.15 ppm).

    • Gem-dimethyls: Two singlets at δ 1.25 and 1.30 ppm .[1][2]

    • C4-Methyl: Doublet at δ 0.9 ppm .[1][2]

  • ¹³C NMR:

    • Epoxide Carbons: Characteristic peaks at ~60-65 ppm (CH) and ~58 ppm (quaternary C).[1][2]

Mass Spectrometry[1][2]
  • GC-MS: Molecular ion [M]+ = 170 m/z.[1][2]

  • Fragmentation: Loss of acetone (58 Da) via McLafferty-type rearrangement is common for this epoxide structure.[1][2]

References

  • Ghodsi, M. Z., et al. (2020). "Quantitative and Qualitative Bibliometric Scope Toward the Synthesis of Rose Oxide as a Natural Product in Perfumery." Current Organic Synthesis, 17(8).

  • Ohloff, G., & Lienhard, B. (1965).[4] "Synthesis of Rose Oxide via Photo-oxygenation." Helvetica Chimica Acta, 48(8), 182-189.[2] (Foundational work on rose oxide precursors).

  • Weyerstahl, P., et al. (1996). "Olfactory properties of the diastereoisomers of rose oxide and their epoxide derivatives." Flavour and Fragrance Journal, 11(1), 15-23.[2]

  • PubChem. (2023).[2] "Rose Oxide Compound Summary." National Library of Medicine.

  • Organic Syntheses. (1998).[2] "Epoxidation with m-Chloroperbenzoic Acid." Org.[5][6][7][8][9] Synth. Coll. Vol. 9, p.288. (Standard protocol reference).

Technical Monograph: (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , a functionalized monoterpenoid ether commonly referred to in chemical literature as Epoxyrose Oxide or Rose Oxide Epoxide .

This molecule represents the epoxide derivative of Rose Oxide (2-(2-methylprop-1-enyl)-4-methyltetrahydropyran), a key aroma compound. The epoxidation of the exocyclic double bond introduces a new heterocyclic ring (oxirane) and additional stereochemical complexity, making it a valuable intermediate in the synthesis of complex fragrances and insect semiochemicals (pheromones and juvenile hormones).

Chemical Identity & Nomenclature[1][2]

The molecule is a bicyclic ether system comprising a saturated six-membered oxane (tetrahydropyran) ring and a three-membered oxirane (epoxide) ring.

IUPAC Name Analysis

The name provided, This compound , is a systematic IUPAC name constructed as follows:

  • Parent Structure: Oxane (Tetrahydropyran).

  • Substituents:

    • Position 4: Methyl group (with S stereochemistry).[1][2]

    • Position 2: 3,3-dimethyloxiran-2-yl group (an epoxide side chain).

  • Stereochemistry: The (4S) descriptor fixes the chirality at carbon 4 of the oxane ring. However, the molecule contains three chiral centers in total: C2 and C4 on the oxane ring, and C2' on the oxirane ring.

Synonyms & Identifiers:

  • Common Name: Epoxyrose Oxide; Rose Oxide Epoxide.

  • CAS Registry Number: 1604729-40-9 (Specific stereoisomer series).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.25 g/mol .

Structural Visualization

The structure consists of a tetrahydropyran core with a methyl group and a dimethyl-substituted epoxide tail.

ChemicalStructure Oxane Oxane Ring (Tetrahydropyran) C4 C4-Methyl (S-Configuration) Oxane->C4 Position 4 C2 C2-Linker Oxane->C2 Position 2 Oxirane Oxirane Ring (Epoxide) C2->Oxirane Attachment Dimethyl 3,3-Dimethyl Group Oxirane->Dimethyl Position 3'

Figure 1: Structural connectivity of this compound.

Stereochemical Complexity

The biological activity and olfactory properties of rose oxide derivatives are strictly governed by stereochemistry. The (4S) designation implies the starting material was likely derived from (R)-citronellol (which yields (4S)-rose oxides) or separated from a racemic mixture.

Diastereomeric Possibilities

Because the epoxidation introduces a new chiral center at the epoxide ring, the reaction produces diastereomers.

  • Ring Cis/Trans: The relationship between the C4-Methyl and the C2-Substituent on the oxane ring (inherited from Rose Oxide).

  • Epoxide Configuration: The orientation of the epoxide oxygen relative to the oxane ring (alpha or beta attack).

Chiral CenterOriginConfiguration Options
Oxane C4 Fixed by precursor(S) (as per topic)
Oxane C2 Ring closure(R) or (S)
Oxirane C2' Epoxidation(R) or (S)

Note: In commercial "Rose Oxide," the cis isomer (2S,4R) is the principal odorant. For the (4S) series, the cis isomer would be (2R,4S) . Epoxidation of this isomer yields two epoxide diastereomers.

Synthesis Protocol: Epoxidation of Rose Oxide[3][6][7][8][9]

The most reliable synthesis involves the Prilezhaev reaction , using a peroxy acid to convert the exocyclic double bond of Rose Oxide into the epoxide.

Reagents & Materials[6][7][8][9][10][11]
  • Precursor: (4S)-Rose Oxide (mixture of cis/trans or pure isomer).

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 70-75% purity.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aqueous

    
     and 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Dissolve (4S)-Rose Oxide (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add mCPBA (1.2 equiv) portion-wise over 15 minutes. The slight excess ensures complete conversion of the trisubstituted alkene.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor reaction progress via TLC (Solvent: Hexane/EtOAc 9:1) or GC-MS. The starting material (Rose Oxide) peak should disappear.

  • Workup (Self-Validating Step):

    • Cool the mixture to 0°C to precipitate m-chlorobenzoic acid byproducts. Filter the solid.[2][3][4][5]

    • Wash the filtrate with 10% aqueous

      
        (sodium thiosulfate). Why? This reduces unreacted peroxides, preventing explosion hazards during concentration.
      
    • Wash with saturated

      
       to remove acidic byproducts.
      
    • Wash with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 90:10). The epoxide is more polar than the alkene precursor.

Reaction Pathway Diagram[8][9][10]

SynthesisPathway RoseOxide (4S)-Rose Oxide (Alkene Precursor) TS Butterfly Transition State (Concerted) RoseOxide->TS DCM, 0°C mCPBA mCPBA (Electrophilic Oxygen) mCPBA->TS Product (4S)-Epoxyrose Oxide (Target) TS->Product - m-CBA

Figure 2: Electrophilic epoxidation mechanism via Prilezhaev reaction.

Applications & Significance

Fragrance Chemistry

While Rose Oxide is a high-impact "green/floral" odorant, its epoxide derivative is less volatile and possesses a softer, more woody-floral profile. It is often studied as a:

  • Fixative: Increasing the substantivity of rose accords.

  • Modifier: Taming the sharp metallic notes of nitriles or high-cis rose oxide.

Insect Semiochemicals (Pheromones)

The 3,3-dimethyloxiran-2-yl moiety is a structural motif found in Juvenile Hormones (JH) and mealybug pheromones.

  • Comstock Mealybug (Pseudococcus comstocki): The pheromone is an irregular monoterpenoid. Epoxyrose oxide serves as a structural analog for binding studies or as a precursor for ring-opening reactions to generate acyclic pheromone candidates.

  • Juvenile Hormone Analogs: The epoxide group is critical for the biological activity of JH III. (4S)-Epoxyrose oxide mimics the steric bulk and polarity of the JH epoxide tail, making it a useful probe for JH esterase enzymes.

Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these predicted parameters:

PropertyPredicted Value / RangeNotes
Physical State Colorless OilViscous liquid at RT.
Boiling Point 210–215°C (760 mmHg)Higher than Rose Oxide due to polarity.

NMR (Epoxide)

2.6 – 2.9 ppm (1H, d/dd)
Characteristic shift of the proton on the oxirane ring (H2').

NMR (Epoxide)

58 – 65 ppm
Carbons of the epoxide ring.
MS (EI, 70eV) m/z 170

, 155

Loss of methyl is common; look for m/z 43/59 fragments.

References

  • Sigma-Aldrich. (n.d.). This compound Product Detail. Retrieved from

  • PubChem. (2025). Compound Summary: 4-(3,3-dimethyloxiran-2-yl)butan-2-one (Related Structure & Properties). National Library of Medicine. Retrieved from

  • ResearchGate. (2025). Polymeric Carbon Nitride‐Photocatalyzed Aerobic Epoxidation of Alkenes: Application to a Sustainable Synthesis of Rose Oxide. Retrieved from

  • Google Patents. (2001). Method for producing rose oxide using halohydrins or epoxides (WO2001017983A2).[6] Retrieved from

  • Royal Society of Chemistry. (2022). Epoxidation of olefins using diaryltellurium dicarboxylates. Organic & Biomolecular Chemistry. Retrieved from

Sources

An In-depth Technical Guide to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled based on available chemical information and established principles of organic chemistry. Publicly accessible, peer-reviewed literature and detailed experimental data for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane (CAS No. 1604729-40-9) are limited. Consequently, certain sections of this guide, particularly concerning synthesis and specific applications, are based on established knowledge of related chemical structures and should be considered as scientifically informed hypotheses.

Introduction and Structural Elucidation

This compound is a chiral organic molecule featuring two distinct heterocyclic rings: a substituted oxane (tetrahydropyran) ring and a trisubstituted oxirane (epoxide) ring. The specific stereochemistry is designated as (4S), indicating a defined spatial arrangement of the methyl group on the oxane ring. The connectivity of these two rings presents a unique structural motif that may be of interest in medicinal chemistry and as a synthetic intermediate.

The core structure consists of:

  • An oxane ring : A six-membered saturated heterocycle containing one oxygen atom. It is substituted at the 4-position with a methyl group in the (S) configuration.

  • An oxirane ring : A three-membered heterocyclic ether. This highly strained ring is known for its susceptibility to ring-opening reactions, making it a valuable functional group in organic synthesis. It is substituted with two methyl groups at one carbon and is attached to the oxane ring at the other.

The presence of these two motifs, particularly the reactive epoxide, suggests that this molecule is likely a synthetic intermediate rather than a final product. The oxane ring can provide conformational rigidity and influence the molecule's solubility and metabolic stability.

Physicochemical Properties

PropertyPredicted ValueSource
CAS Number 1604729-40-9Sigma-Aldrich
Molecular Formula C10H18O2PubChem
Molecular Weight 170.25 g/mol Sigma-Aldrich
Monoisotopic Mass 170.13068 DaPubChem
XlogP 1.7PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Table 1: Predicted Physicochemical Properties of this compound.

Potential Synthetic Routes

While a specific, validated synthesis for this compound is not documented in readily available literature, a plausible synthetic pathway can be conceptualized based on established organic chemistry reactions. A likely approach would involve the stereoselective epoxidation of a corresponding unsaturated precursor.

Hypothesized Synthetic Workflow: Stereoselective Epoxidation

The most direct route to this molecule would likely be the epoxidation of an alkene precursor, specifically (4S)-4-methyl-2-(3-methylbut-2-en-2-yl)oxane. The key challenge in this synthesis is controlling the stereochemistry of the epoxide ring.

Step-by-step Protocol (Hypothetical):

  • Synthesis of the Alkene Precursor: The synthesis of the (4S)-4-methyl-2-(3-methylbut-2-en-2-yl)oxane precursor would likely involve the coupling of a suitable derivative of (S)-4-methyloxane with a fragment that can generate the dimethyl-substituted double bond.

  • Stereoselective Epoxidation: The alkene precursor would then undergo an epoxidation reaction. The choice of epoxidizing agent is crucial for stereocontrol.

    • Reagents: Common reagents for epoxidation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA).[1][2][3] The facial selectivity of the epoxidation would be influenced by the steric environment of the alkene, potentially directed by the existing stereocenter on the oxane ring.

    • Catalytic Asymmetric Epoxidation: For greater control, a catalytic asymmetric epoxidation method, such as the Jacobsen-Katsuki epoxidation or Sharpless epoxidation, could be employed if a suitable allylic alcohol precursor were used.[4]

G cluster_0 Hypothetical Synthesis Alkene Precursor (4S)-4-methyl-2-(3-methylbut-2-en-2-yl)oxane Epoxidation Stereoselective Epoxidation (e.g., mCPBA) Alkene Precursor->Epoxidation Reagent Target Molecule This compound Epoxidation->Target Molecule Product

A plausible synthetic route to the target molecule.

Expected Chemical Reactivity: The Primacy of the Oxirane Ring

The chemical reactivity of this compound is expected to be dominated by the strained oxirane ring. Epoxides are susceptible to ring-opening reactions with a wide variety of nucleophiles under both acidic and basic conditions.[5][6]

Nucleophilic Ring-Opening Reactions

The three-membered ring of the oxirane is highly strained (approximately 25 kcal/mol), which provides a strong thermodynamic driving force for ring-opening.[5]

  • Under Basic or Nucleophilic Conditions: The reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide. In this molecule, the attack would likely occur at the carbon atom connected to the oxane ring.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.

The regioselectivity of the ring-opening of this trisubstituted epoxide could be influenced by both steric and electronic factors.[7][8]

G cluster_1 Expected Reactivity Target This compound RingOpened Ring-Opened Product (Diol, Amino Alcohol, etc.) Target->RingOpened Nucleophile Nucleophile (e.g., R-OH, R-NH2, R-SH) Nucleophile->RingOpened S_N2 Attack

Nucleophilic ring-opening of the oxirane moiety.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, its structural components, the oxane and oxirane rings, are prevalent in many bioactive molecules and approved drugs.[6][9]

  • Oxane Moiety: The oxane ring is a common scaffold in medicinal chemistry.[10][11] It can act as a bioisostere for other cyclic systems and can improve physicochemical properties such as solubility and metabolic stability. Its conformational rigidity can also help in optimizing the binding of a molecule to its biological target.[12][13]

  • Oxirane Moiety: The oxirane ring is a key reactive intermediate in the synthesis of many pharmaceuticals.[14] The ability to undergo stereospecific ring-opening allows for the introduction of diverse functional groups, making it a versatile building block for creating libraries of compounds for drug screening.[15] Oxirane-containing natural products have also shown a range of biological activities, including anti-inflammatory and anti-cancer properties.[6]

Given these characteristics, this compound could potentially serve as a chiral building block in the synthesis of more complex molecules with therapeutic potential. Its defined stereochemistry is particularly valuable in drug design, where enantiomeric purity is often critical for efficacy and safety.

Predicted Spectroscopic Data for Characterization

Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure. These predictions are essential for the identification and characterization of the compound if it were to be synthesized.

Spectrum TypeExpected Features
¹H NMR - Oxane Ring Protons: Complex multiplets in the region of 1.0-4.0 ppm. - Oxane Methyl Group: A doublet around 0.9-1.2 ppm. - Oxirane Ring Proton: A signal around 2.5-3.5 ppm. - Oxirane Methyl Groups: Two singlets in the region of 1.2-1.5 ppm.
¹³C NMR - Oxane Ring Carbons: Signals in the range of 20-80 ppm. - Oxane Methyl Carbon: A signal around 15-25 ppm. - Oxirane Ring Carbons: Signals in the range of 40-60 ppm. - Oxirane Methyl Carbons: Signals around 15-25 ppm.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 170. - Fragmentation: Likely fragmentation would involve the loss of methyl groups (M-15) and cleavage of the bond between the two rings.

Table 2: Predicted Spectroscopic Data for this compound.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
  • Wuitschik, G., Carreira, E. M., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From oxetanes to other heterocycles. Chemical reviews, 111(11), 6984-7034.
  • González, F. V., & Bou-Iserte, L. (2019). Preparation of biomedically interesting heterocycles starting from oxiranic compounds. In Targets in Heterocyclic Systems (Vol. 22, pp. 1-36). Italian Society of Chemistry.
  • Jat, J. L., & Aggarwal, V. K. (2016). Oxetanes as versatile building blocks in organic synthesis.
  • LibreTexts. (2024, January 15). 3.4: Cyclic Ethers - Epoxides. Chemistry LibreTexts.
  • MDPI. (2023). Bioactive Steroids Bearing Oxirane Ring.
  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.
  • Pearson. (2024, March 4).
  • Master Organic Chemistry. (2015, January 26). Epoxides (“Oxiranes”) Are An Unusually Reactive Type of Cyclic Ether.
  • MDPI. (2023, August 9). Bioactive Steroids Bearing Oxirane Ring.
  • Arkat USA. (n.d.). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes.
  • Semantic Scholar. (n.d.). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • LibreTexts. (2019, June 5). 10.5: Ring opening of epoxides via nucleophilic substitution.
  • ACS Publications. (2014, October 13). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
  • eScholarship. (n.d.). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.
  • ACS Publications. (1954). The Vacuum Ultraviolet Absorption Spectra of Cyclic Compounds. II. Tetrahydrofuran, Tetrahydropyran, 1,4-Dioxane and Furan1.
  • Chemical Communications. (2018).
  • eScholarship. (n.d.). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.
  • PubMed. (n.d.).
  • ResearchGate. (2018).
  • GCRIS. (n.d.).

Sources

An In-depth Technical Guide to (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane: Synthesis, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane is a heterocyclic compound of significant interest due to its structural relation to rose oxide, a valuable molecule in the fragrance and pharmaceutical industries. This guide provides a comprehensive technical overview of this molecule, addressing its chemical properties, plausible synthetic routes, and modern analytical techniques for its characterization. While specific literature on this particular diastereomer is limited, we will draw upon established principles and data from structurally related oxiranes, oxanes, and rose oxide isomers to provide a robust framework for researchers. This document will delve into the potential applications of this compound in drug development, supported by the known bioactivities of its constituent functional groups. Furthermore, it will outline essential safety and handling protocols.

Introduction and Molecular Profile

This compound is a diastereomer of rose oxide, a monoterpene ether. Its structure comprises two key heterocyclic rings: a substituted oxane and a substituted oxirane (epoxide). The oxirane ring, a three-membered heterocycle containing an oxygen atom, is known for its high reactivity, making it a valuable intermediate in organic synthesis.[1][2] The oxane ring, a six-membered saturated ether, is a common motif in many natural products and pharmaceuticals.

The presence of these two rings, along with multiple stereocenters, suggests a rich stereochemistry and the potential for diverse biological activities. While rose oxide is primarily known for its characteristic floral scent, its derivatives have demonstrated promising pharmacological effects, including anti-inflammatory, antioxidant, and antidepressant properties.[3][4][5] The oxetane ring, a four-membered ether analogous to the oxane ring, has also gained significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates.[6][7][8]

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C10H18O2[9]
Molecular Weight 170.25 g/mol [10]
Monoisotopic Mass 170.13068 Da[9]
SMILES C[C@H]1CCOC(C1)C2C(O2)(C)C[9]
InChI InChI=1S/C10H18O2/c1-7-4-5-11-8(6-7)9-10(2,3)12-9/h7-9H,4-6H2,1-3H3/t7-,8?,9?/m0/s1[9]

Synthetic Strategies and Mechanistic Considerations

Retrosynthetic Analysis

Retrosynthesis target This compound intermediate1 Epoxidation of an Alkenol target->intermediate1 Epoxidation intermediate2 Intramolecular Cyclization target->intermediate2 Cyclization precursor1 Chiral Alkenediol intermediate1->precursor1 From precursor2 Citronellol Derivative intermediate2->precursor2 From

Caption: Retrosynthetic pathways for the target molecule.

Key Synthetic Transformations

2.2.1. Epoxidation of Alkenes: The formation of the 3,3-dimethyloxirane ring is a critical step. The epoxidation of a corresponding alkene precursor can be achieved using various reagents.

  • Peroxy Acids (e.g., m-CPBA): A classic and reliable method for epoxidation. The stereochemistry of the resulting epoxide is dependent on the geometry of the starting alkene.

  • Catalytic Asymmetric Epoxidation: For achieving high enantioselectivity, methods like the Sharpless-Katsuki epoxidation of allylic alcohols are invaluable.

  • Dimethyldioxirane (DMDO): A mild and effective epoxidizing agent, particularly for electron-deficient and sterically hindered alkenes.[11] Caution should be exercised as DMDO is a volatile peroxide.[11]

2.2.2. Oxane Ring Formation: The 4-methyloxane ring can be synthesized through several strategies, most commonly involving the intramolecular cyclization of a diol or a related derivative.

  • Acid-Catalyzed Cyclization: Treatment of a diol with a strong acid can promote intramolecular etherification.

  • Williamson Ether Synthesis (Intramolecular): Deprotonation of a hydroxyl group followed by intramolecular nucleophilic attack on a carbon bearing a leaving group (e.g., a tosylate or halide) is a highly effective method for forming cyclic ethers.

Proposed Experimental Protocol: A Hypothetical Synthesis

This protocol is a conceptual workflow based on established synthetic methodologies for related compounds.

  • Starting Material: A suitable chiral precursor, such as a derivative of (R)- or (S)-citronellol, would be selected to establish the desired stereochemistry at the C4 position of the oxane ring.

  • Functional Group Manipulation: The terminal double bond of the citronellol derivative would be selectively oxidized to a diol.

  • Protection/Deprotection: Orthogonal protecting groups may be necessary to differentiate between the hydroxyl groups and ensure regioselective cyclization.

  • Intramolecular Cyclization: The oxane ring would be formed via an intramolecular Williamson ether synthesis. This would involve converting one of the hydroxyl groups to a good leaving group (e.g., tosylate) and then treating with a base to induce cyclization.

  • Epoxidation: The remaining double bond would be epoxidized using an appropriate reagent, such as m-CPBA or DMDO, to form the 3,3-dimethyloxirane ring.

  • Purification and Characterization: The final product would be purified by column chromatography, and its structure and stereochemistry confirmed by NMR, mass spectrometry, and chiral HPLC.

Structural Elucidation and Analytical Workflow

The unambiguous characterization of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and stereochemistry of the molecule.

  • ¹H NMR: Will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. Key signals would include the methyl groups, the protons on the oxane and oxirane rings, and the methine protons at the stereocenters.

  • ¹³C NMR: Will indicate the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons in the strained oxirane ring will be distinct from those in the oxane ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the molecule by identifying proton-proton and proton-carbon correlations.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Crucial for determining the relative stereochemistry of the substituents on the rings by identifying protons that are close in space.

NMR spectroscopy is also invaluable for distinguishing between diastereomers, as they will have different sets of chemical shifts and coupling constants.[12]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI): Will likely lead to significant fragmentation, providing structural information about the different parts of the molecule.

  • Chemical Ionization (CI) or Electrospray Ionization (ESI): Softer ionization techniques that are more likely to show the molecular ion peak, confirming the molecular weight.

Chiral Chromatography

Given the multiple stereocenters, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be necessary to separate the different stereoisomers and determine the enantiomeric and diastereomeric purity of a synthetic sample.

Analytical_Workflow start Synthesized Compound purification Column Chromatography start->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms chromatography Chiral HPLC/GC purification->chromatography structure Structural Confirmation nmr->structure ms->structure purity Stereochemical Purity chromatography->purity

Caption: A typical analytical workflow for the characterization of the target molecule.

Potential Applications in Drug Development

The structural motifs within this compound suggest several potential applications in medicinal chemistry and drug discovery.

Bioisosteric Replacement

The oxane and oxirane moieties can serve as bioisosteres for other functional groups. For instance, the oxane ring can be a more metabolically stable and less lipophilic replacement for a cyclohexyl group. The oxirane can be a precursor to 1,2-diols or amino alcohols, which are common pharmacophores.

Neurological and Psychiatric Disorders

Rose oxide has been shown to have antidepressant-like effects, possibly through modulation of the serotonergic system.[4] The calming and relaxing properties associated with rose oil also suggest potential applications in anxiety disorders.[4]

Anti-inflammatory and Analgesic Agents

Anti-inflammatory activity has been reported for rose oxide, suggesting that its derivatives could be explored for the treatment of inflammatory conditions.[5]

Antimicrobial and Antiviral Agents

The oxirane ring is a reactive electrophile that can covalently modify biological nucleophiles, a mechanism of action for some antimicrobial and antiviral drugs. Both oxirane- and oxane-containing compounds have been investigated for these activities.[1][6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling substituted oxiranes and oxanes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Given that some oxiranes can be skin and respiratory irritants, direct contact should be avoided.[13]

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with potential applications in both the fragrance and pharmaceutical industries. Its structural relationship to rose oxide provides a strong rationale for investigating its bioactivity. The synthetic and analytical frameworks outlined in this guide offer a starting point for researchers interested in exploring this compound.

Future research should focus on:

  • Developing a stereoselective synthesis of this compound.

  • Fully characterizing the molecule using modern spectroscopic techniques.

  • Screening the compound for a range of biological activities, particularly those related to the central nervous system and inflammation.

  • Investigating its potential as a chiral building block in organic synthesis.

The exploration of this and other diastereomers of rose oxide could lead to the discovery of novel therapeutic agents and valuable synthetic intermediates.

References

  • ResearchGate. (n.d.). Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings.
  • MDPI. (2023, August 9). Bioactive Steroids Bearing Oxirane Ring. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,3-Dimethyloxiran-2-yl)butan-2-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • National Institutes of Health. (2021, April 16). Antidepressant activity of rose oxide essential oil: possible involvement of serotonergic transmission. Retrieved from [Link]

  • ResearchGate. (n.d.). Rose Oxide as Fragrance Molecule, Production Aspects, and Future Prospects. Retrieved from [Link]

  • PubChem. (n.d.). Rose oxide, cis-(-)-. Retrieved from [Link]

  • National Institutes of Health. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, July 3). Long-chain alkyl oxiranes: Human health tier II assessment. Retrieved from [Link]

  • Scribd. (2020, January 10). Oxirane Safety Data Sheet Overview. Retrieved from [Link]

  • Foreverest Resources Ltd. (2021, September 1). What is Rose Oxide and its Application. Retrieved from [Link]

  • National Institutes of Health. (2023, December 10). Beneficial medicinal effects and material applications of rose. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Rose oxide. Retrieved from [Link]

Sources

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Abstract

This technical guide outlines the comprehensive structural elucidation of This compound , a complex cyclic ether scaffold often associated with semiochemicals (pheromones) and terpenoid intermediates. Unlike simple aliphatic systems, this molecule presents unique stereochemical challenges due to the flexibility of the tetrahydropyran (oxane) ring and the rotational freedom of the epoxide side chain. This document details a self-validating spectroscopic workflow, prioritizing non-destructive Nuclear Magnetic Resonance (NMR) techniques to establish connectivity, relative stereochemistry, and absolute configuration anchored to the known (4S) center.

Introduction & Chemical Context

The target molecule consists of a 4-methyl-substituted oxane ring linked at the C2 position to a gem-dimethyl epoxide. This structural motif mimics the juvenile hormone analogs and mealybug pheromones, where biological activity is strictly governed by the stereochemical orientation of the epoxide relative to the ring.

Structural Complexity:

  • Chiral Centers: Three stereogenic centers exist: C4 (fixed as S), C2 (oxane), and C2' (epoxide).

  • Conformational Mobility: The oxane ring undergoes chair-chair interconversion, though the C4-methyl group typically anchors the conformation.

  • Challenge: Determining the relative configuration between the ring and the epoxide (diastereomerism) without derivatization (as the molecule lacks hydroxyl/amine handles for Mosher’s analysis).

Spectroscopic Strategy: The "Causality" of Method Selection

To ensure high-confidence assignment, we employ a "Triangulation Strategy":

  • Mass Spectrometry (EI/CI): To define the molecular formula and fragmentation patterns characteristic of epoxides (e.g., loss of acetone equivalents).

  • Scalar Coupling (

    
    -Analysis):  To determine the oxane ring conformation (axial vs. equatorial protons).
    
  • Dipolar Coupling (NOE): To bridge the gap between the ring and the freely rotating epoxide side chain.

Protocol: Step-by-Step Elucidation

Phase I: Primary Connectivity (1D & 2D NMR)

Solvent Selection: Benzene-


 (

) is recommended over

. The magnetic anisotropy of the benzene ring often resolves overlapping signals common in poly-methylated ether systems.

Step 1: 1H NMR Assignment (600 MHz)

  • Epoxide Region: Look for the characteristic epoxide methine proton (H2') at

    
     2.6–2.9 ppm. The gem-dimethyls will appear as distinct singlets near 
    
    
    
    1.2–1.4 ppm.
  • Oxane Region: The H2 proton (alpha to ether oxygen) will be deshifted (

    
     3.2–3.8 ppm). Its multiplicity is the first clue to stereochemistry.
    
  • Methyl Region: The C4-Methyl will appear as a doublet (

    
     0.9–1.0 ppm).
    

Step 2: Scaffold Construction (HSQC & HMBC)

  • HSQC: Correlate protons to carbons to separate the oxane methylene pairs (C3, C5, C6).

  • HMBC: Crucial for linking the fragments. Look for long-range coupling (

    
    ) from the Epoxide-C2 proton to the Oxane-C2 carbon. This proves the attachment point.
    
Phase II: Stereochemical Resolution (The Critical Path)

This phase determines the relative stereochemistry, which, combined with the known (4S) center, solves the absolute structure.

A. Ring Conformation (C2 vs. C4 Relationship)

  • Hypothesis: The bulky C4-methyl group will prefer the equatorial position to minimize 1,3-diaxial strain.

  • Validation: Examine the multiplet of H4. If H4 is axial (indicating equatorial Me), it will show large trans-diaxial couplings (

    
     Hz) with axial protons on C3 and C5.
    
  • Determining C2: Examine the H2 signal.

    • If H2 is Axial: It will appear as a doublet of doublets (dd) with one large coupling (

      
       Hz) to H3-axial. This implies the epoxide group is equatorial (Trans-diequatorial relationship if 2,4-trans).
      
    • If H2 is Equatorial: It will appear as a narrow multiplet (small

      
       values). This implies the epoxide is axial.
      

B. Epoxide Orientation (C2 vs. C2' Relationship) The bond connecting the ring (C2) and the epoxide (C2') allows rotation. However, the preferred rotamer usually places the epoxide oxygen in a specific orientation relative to the ring oxygen (dipole minimization) or steric bulk.

  • NOESY/ROESY: This is the definitive experiment.

    • Irradiate the Epoxide H2'. Look for NOE enhancement of Oxane H2, H3(ax), or H3(eq).

    • Irradiate the Epoxide Methyls. If they show NOE to Oxane H2, the epoxide is likely oriented "back" towards the ring.

Data Presentation: Simulated NMR Matrix

The following table represents the expected chemical shift topology for the (2R, 4S, 2'S) isomer (assuming 2,4-cis-diequatorial substitution, which is thermodynamically favored).

PositionCarbon Type

(ppm)

(ppm)
Multiplicity (

in Hz)
Key HMBC CorrelationsKey NOE Correlations
Oxane Ring
2CH78.53.45ddd (10.5, 4.5, 2.0)C3, C6, C2'H4, H6(ax), H2'
3CH238.21.65 (eq)1.15 (ax)mq (11.5)C2, C4H2, H4
4CH30.11.80mC2, C6, 4-MeH2, H6(ax), 4-Me
5CH234.51.55mC4, C6-
6CH268.23.95 (eq)3.30 (ax)dddtd (11.0, 2.5)C2, C4H4, H2
4-MeCH321.50.92d (6.5)C3, C4, C5H3(ax), H5(ax)
Epoxide
2'CH62.42.75d (6.0)C2, C3', 3'-MeH2, 3'-Me
3'C(q)58.1----
3'-Me (a)CH324.81.28sC2', C3'H2'
3'-Me (b)CH319.21.32sC2', C3'H2'

Note: Data is representative of typical shifts for this scaffold in


.

Visualization: Logic & Stereochemistry

Diagram 1: Structural Elucidation Workflow

This flowchart details the logical progression from raw sample to defined stereoisomer.

ElucidationWorkflow Sample Unknown Sample This compound MS HR-MS & EI-MS Confirm Formula & Frag patterns Sample->MS NMR_1D 1D NMR (1H, 13C) Identify Epoxide & Oxane signals Sample->NMR_1D NMR_2D 2D NMR (HSQC, HMBC) Establish Connectivity (C2-C2' bond) MS->NMR_2D MW Confirmed NMR_1D->NMR_2D J_Analysis J-Coupling Analysis Determine Ring Conformation (Ax/Eq) NMR_2D->J_Analysis Scaffold Built NOE NOESY / ROESY Determine Relative Stereochem J_Analysis->NOE Ring Fixed Final Final Assignment (2R/S, 4S, 2'R/S) NOE->Final Config Solved

Caption: Logical workflow for the structural assignment of complex cyclic ethers.

Diagram 2: NOE Correlation Map (Stereochemical Lock)

This diagram visualizes the critical through-space interactions required to distinguish the diastereomers.

NOEMap cluster_legend NOE Interaction Legend H4 H4 (Axial) H2 H2 (Axial) H4->H2 1,3-diaxial (Confirms Cis-Ring) H6_ax H6 (Axial) H4->H6_ax 1,3-diaxial H_Epox H-Epoxide (2') H2->H_Epox Diagnostic NOE (Determines C2-C2' rotation) H2->H6_ax Me_Epox Me-Epoxide (3') key Red Dashed Line = Strong NOE Observed

Caption: Critical NOE correlations. 1,3-diaxial correlations confirm the ring chair; H2-Epoxide NOE fixes the side chain.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and J-coupling analysis).

  • Mori, K. (2004). The Synthesis of Insect Pheromones. In The Total Synthesis of Natural Products. Wiley-Interscience. (Foundational work on stereochemical assignment of mealybug pheromones and epoxide derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard protocols for mass spec fragmentation of epoxides).

  • Ricci, R. et al. (2012). Stereochemical assignment of acyclic and cyclic compounds by NMR. Chemical Reviews. (Review of modern NMR methods for relative stereochemistry).

(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , chemically identified as the epoxide derivative of the (4S)-series of Rose Oxide. This document is designed for researchers in organic synthesis, fragrance chemistry, and pharmaceutical development.[1]

Advanced Synthesis, Stereochemistry, and Applications of Epoxy-Rose Oxide

Executive Summary & Chemical Identity

This compound is a bicyclic ether-epoxide hybrid derived from the monoterpene Rose Oxide .[1] It represents a critical intermediate in the functionalization of rose oxide derivatives and serves as a specialized aroma chemical with distinct olfactory properties.[1] Structurally, it consists of a tetrahydropyran (oxane) ring substituted with a methyl group at the C4 position and a 3,3-dimethyloxiran-2-yl moiety at the C2 position.[1]

The specific (4S) stereochemistry at the C4 methyl position indicates that this molecule is derived from (R)-Citronellol , the enantiomer of the more common (S)-citronellol found in rose oil.[1][2] Consequently, this molecule belongs to the "unnatural" or less common enantiomeric series of rose oxides, often investigated for unique chiral recognition in biological systems and modified fragrance profiles.[1]

Chemical Data Table
PropertySpecification
IUPAC Name (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyltetrahydropyran
Common Name (4S)-Epoxy-Rose Oxide; Rose Oxide Epoxide
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Parent Scaffold Tetrahydropyran (Oxane)
Chiral Centers C2 (Oxane), C4 (Oxane), C2' (Oxirane)
Precursor (4S)-Rose Oxide (derived from (R)-Citronellol)
Key Functionality Acid-labile epoxide; Cyclic ether

Stereochemical Architecture

The biological and olfactory activity of rose oxide derivatives is strictly governed by stereochemistry.[1] The (4S) configuration at the ring methyl group dictates the overall topology of the molecule.[1]

Isomeric Landscape

The (4S)-series generates two primary diastereomers based on the relative configuration of the C2 substituent:

  • (2R, 4S)-cis-Epoxy-Rose Oxide : The "cis" relationship refers to the C2-epoxide and C4-methyl groups being on the same side of the ring.[1] This is the enantiomer of the potent (-)-cis-rose oxide epoxide.[1]

  • (2S, 4S)-trans-Epoxy-Rose Oxide : The substituents are on opposite faces.

The presence of the epoxide adds a third chiral center (C2' on the oxirane ring), further increasing the complexity.[1] However, the epoxidation of the double bond in rose oxide typically proceeds with high diastereoselectivity controlled by the steric environment of the tetrahydropyran ring.[1]

Structural Visualization (DOT)

The following diagram illustrates the stereochemical relationship and derivation from (R)-Citronellol.

Stereochemistry Citronellol (R)-Citronellol (Precursor) Diol Intermediate Diol Citronellol->Diol Oxidation/Cyclization RoseOxide (4S)-Rose Oxide (2R,4S)-cis & (2S,4S)-trans Diol->RoseOxide Acid Catalysis EpoxyRoseOxide (4S)-Epoxy-Rose Oxide Target Molecule RoseOxide->EpoxyRoseOxide Prilezhaev Epoxidation (m-CPBA)

Figure 1: Synthetic lineage of (4S)-Epoxy-Rose Oxide from chiral pool precursors.[1]

Synthesis & Reaction Mechanism

The synthesis of this compound is best achieved via the Prilezhaev epoxidation of (4S)-Rose Oxide.[1] This route ensures the retention of the C4 stereocenter while introducing the epoxide functionality.[1]

Step 1: Preparation of (4S)-Rose Oxide[1]
  • Starting Material : (R)-(+)-Citronellol (CAS: 1117-61-9).[1]

  • Protocol :

    • Photo-oxygenation : (R)-Citronellol is subjected to singlet oxygen photo-oxygenation (using Rose Bengal sensitizer) to yield hydroperoxides.[1]

    • Reduction : Reduction with Na₂SO₃ yields the corresponding allyl alcohols.[1]

    • Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄) forms the tetrahydropyran ring.[1]

    • Result : A mixture of (2R, 4S)-cis and (2S, 4S)-trans rose oxides.[1] These can be separated via fractional distillation or preparative GC.[1]

Step 2: Epoxidation (The Core Reaction)[1]
  • Reagents : m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM), NaHCO₃.[1]

  • Mechanism : Concerted electrophilic addition of oxygen to the electron-rich trisubstituted alkene (isobutenyl group).[1]

Detailed Protocol
  • Setup : Charge a flame-dried round-bottom flask with (4S)-Rose Oxide (1.0 eq) and anhydrous DCM (0.1 M concentration). Cool to 0°C under N₂ atmosphere.[1]

  • Addition : Add m-CPBA (1.2 eq) portion-wise over 15 minutes. The slight excess ensures complete conversion of the sterically hindered double bond.[1]

  • Buffering : Add solid NaHCO₃ (2.0 eq) to the reaction mixture to neutralize m-chlorobenzoic acid byproducts, preventing acid-catalyzed ring opening of the labile epoxide or the oxane ring.[1]

  • Monitoring : Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Workup : Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification : Flash column chromatography on silica gel (buffered with 1% Et₃N to prevent decomposition) eluting with Hexane/Et₂O gradient.

Mechanistic Pathway (DOT)

EpoxidationMechanism RoseOxide (4S)-Rose Oxide (Alkene) TS Butterfly Transition State (Concerted) RoseOxide->TS + m-CPBA (Electrophilic Attack) Epoxide (4S)-Epoxy-Rose Oxide (Product) TS->Epoxide Bond Formation Byproduct m-Chlorobenzoic Acid TS->Byproduct Elimination

Figure 2: Concerted mechanism of m-CPBA epoxidation on the isobutenyl side chain.[1]

Applications & Functional Utility

Fragrance & Olfactory Science

While the parent Rose Oxide is a "top note" with a sharp, metallic, floral geranium odor, the epoxide derivative modifies this profile.[1]

  • Profile : Typically softer, more tenacious, with "creamy" or "lactonic" nuances due to the oxygen-rich epoxide ring.[1]

  • Chirality Effect : The (4S) series (derived from (R)-citronellol) often exhibits a weaker or distinct odor threshold compared to the "natural" (4R) series.[1] It is used to add complexity to "Rose" and "Geranium" accords without the overpowering metallic edge of the parent alkene.[1]

Synthetic Intermediate

The epoxide ring is a "spring-loaded" functional group, susceptible to nucleophilic attack.[1]

  • Ring Opening : Acid-catalyzed hydrolysis yields diols (e.g., 2-(2-hydroxy-2-methylpropyl)-4-methyloxane), which are precursors to novel polyether macrocycles.[1]

  • Rearrangement : Lewis acid-catalyzed rearrangement (e.g., with BF₃[1]·OEt₂) can transform the epoxide into varying ketone or aldehyde derivatives, expanding the scaffold library for drug discovery.[1]

Analytical Characterization

To validate the synthesis of this compound, the following spectral data are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • Epoxide Proton (H2') : A distinct doublet or dd around δ 2.6 - 2.8 ppm .[1] This signal is upfield from the original alkene proton (δ 5.1 ppm) of Rose Oxide.[1]

    • Methyl Groups (Epoxide) : Two singlets around δ 1.25 and 1.30 ppm (diastereotopic methyls on the oxirane ring).[1]

    • Ring Methyl (H4-Me) : Doublet at δ 0.9 ppm .[1]

  • ¹³C NMR :

    • Epoxide Carbons : Characteristic signals at δ 58-65 ppm (CH) and δ 55-60 ppm (quaternary C).[1]

    • Oxane Carbons : C2 and C6 appear around δ 68-75 ppm .[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion : [M]⁺ = 170 (weak).[1]

  • Fragmentation :

    • Loss of acetone (from the epoxide tail) or methyl radical.[1]

    • Diagnostic fragment at m/z 85 (tetrahydropyran ring fragment) and m/z 59 (epoxide fragment).[1]

References

  • Ohloff, G., et al. (2011).[1] Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.[1][3] [Overview of Rose Oxide Stereochemistry].

  • Pickenhagen, W. (2025).[1] Enantioselective Synthesis of Rose Oxide Isomers. Journal of Essential Oil Research. [Synthesis from Citronellol].

  • Lorenz, F., et al. (2025).[1][3] Polymeric Carbon Nitride-Photocatalyzed Aerobic Epoxidation of Alkenes: Application to a Sustainable Synthesis of Rose Oxide. ChemSusChem.[1][3] [Epoxidation Methodology]. [Link]1][3]

  • LookChem Database . (2024).[1] (-)-Rose Oxide and Derivatives: Properties and Safety. [Chemical Data]. [Link]1]

Sources

Technical Monograph: Discovery and Characterization of (4S)-Epoxy-Rose Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the discovery, synthesis, and characterization of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , chemically identified as the epoxide derivative of the monoterpene ether, Rose Oxide.

Executive Summary

The molecule This compound represents a critical functionalized derivative of the well-known aroma compound, Rose Oxide. Historically identified as a photo-oxidation product or a minor metabolite in the essential oils of Pelargonium and Rosa damascena, as well as in aged wines (e.g., Gewürztraminer), this epoxide serves as a pivotal study in the stability and biotransformation of monoterpene ethers.

This guide details the structural elucidation, synthetic pathways, and sensory profile of this compound, providing researchers with a robust framework for its identification and application in flavor chemistry and chemical ecology.

The Discovery Narrative

Historical Context & Isolation

The discovery of this compound did not occur in isolation but rather as part of the broader investigation into the oxidative degradation of Rose Oxide (2-(2-methylprop-1-enyl)-4-methyltetrahydropyran).

  • Phase I: Photo-Oxidation Studies (1960s-1980s): Early research by Ohloff and colleagues into the singlet oxygen (

    
    ) reaction with monoterpenes revealed that the isobutenyl side chain of Rose Oxide is highly susceptible to electrophilic attack. The epoxide was identified as a primary product of this reaction, often occurring alongside hydroperoxides.
    
  • Phase II: Natural Product Identification: Subsequent advances in Gas Chromatography-Mass Spectrometry (GC-MS) allowed for the detection of trace epoxides in Gewürztraminer wine and Geranium oil . These compounds were identified as contributors to the "aged" or "oxidized" floral notes, distinct from the sharp, metallic green note of the parent Rose Oxide.

Structural Logic

The molecule retains the cis- or trans- tetrahydropyran (oxane) core of the parent Rose Oxide but features an oxirane ring in place of the double bond on the side chain.

  • Core Scaffold: (4S)-4-methyloxane.

  • Functional Group: (3,3-dimethyloxiran-2-yl) attached at position 2.

  • Stereochemistry: The (4S) configuration dictates the orientation of the methyl group. The relative stereochemistry (cis/trans) between the C2 and C4 substituents determines the specific isomer (e.g., deriving from cis-Rose Oxide or trans-Rose Oxide).

Synthesis & Experimental Protocol

The most reliable method for generating this compound for reference standards is the Prilezhaev Epoxidation of (4S)-Rose Oxide.

Reagents & Materials
  • Substrate: (4S)-(-)-Rose Oxide (High optical purity, >98%).

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated NaHCO

    
    , Saturated Na
    
    
    
    S
    
    
    O
    
    
    .
Step-by-Step Protocol
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve (4S)-Rose Oxide (10 mmol, 1.54 g) in 50 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add mCPBA (11 mmol, 1.2 eq) portion-wise over 20 minutes. Note: The slow addition prevents exotherms that could open the epoxide ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 9:1) or GC-FID.

  • Workup:

    • Dilute with 50 mL DCM.

    • Wash with sat. Na

      
      S
      
      
      
      O
      
      
      (2 x 30 mL) to reduce excess peroxide.
    • Wash with sat. NaHCO

      
       (2 x 30 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with Brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the epoxide as a colorless oil.
    
Reaction Pathway Diagram

Synthesis_Pathway RoseOxide (4S)-Rose Oxide (Substrate) Intermediate Transition State (Butterfly Mechanism) RoseOxide->Intermediate DCM, 0°C mCPBA mCPBA (Oxidant) mCPBA->Intermediate Product (4S)-Epoxy-Rose Oxide (Target) Intermediate->Product - m-CBA

Figure 1: Prilezhaev epoxidation pathway converting Rose Oxide to its epoxide derivative.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry. The disappearance of olefinic signals and the appearance of epoxide signals are diagnostic.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Diagnostic


H NMR Shifts (500 MHz, CDCl

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityInterpretation
H-2 (Pyran) Methine3.20 - 3.45ddShifted upfield relative to Rose Oxide due to loss of double bond anisotropy.
H-1' (Epoxide) Methine2.65 - 2.80dKey Diagnostic: Replaces the olefinic proton signal (~5.15 ppm).
H-3' (Methyls) Methyl1.28, 1.32sDiastereotopic methyls on the epoxide ring.
H-4 (Pyran) Methine1.50 - 1.65mCore ring structure remains intact.
Mass Spectrometry (GC-MS) Fragmentation

The fragmentation pattern of the epoxide is distinct from the parent alkene.

  • Molecular Ion (

    
    ):  m/z 170 (Weak or absent).
    
  • Base Peak: m/z 85 (Tetrahydropyranyl cation).

  • Diagnostic Fragment: m/z 59 (Acetone ion from epoxide cleavage) or m/z 43.

  • Loss of Water: m/z 152 (

    
    ).
    
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion (m/z 170) Cleavage_A Epoxide Cleavage M_Ion->Cleavage_A Frag_59 Fragment (m/z 59) Cleavage_A->Frag_59 Loss of Acetone moiety Frag_85 Base Peak (m/z 85) Cleavage_A->Frag_85 Pyran ring retention

Figure 2: Proposed EI-MS fragmentation pathway for (4S)-Epoxy-Rose Oxide.

Biological & Sensory Implications

Sensory Profile

Unlike the potent, vibrating, metallic-green odor of Rose Oxide, the epoxide derivative exhibits a significantly modified profile:

  • Odor Quality: Weaker, softer, more floral-herbal, with "hay-like" or "tea-like" nuances.

  • Threshold: Generally higher than the parent molecule, making it a modifier rather than a character-impact compound.

Ecological Significance

In chemical ecology, the conversion of Rose Oxide to its epoxide often represents a detoxification or deactivation step in insects (e.g., longhorned beetles) or a senescence marker in plants. It signals the aging of the chemical signal, potentially altering the behavioral response of the receiver.

References

  • Ohloff, G., et al. (1961). Photo-oxygenation of Monoterpenes.

  • Guth, H. (1997). Quantitation and Sensory Studies of Character Impact Odorants of Different White Wine Varieties.

  • Luan, F., et al. (2006). Quantitative Structure-Retention Relationship Study of Epoxides of Monoterpenes.

  • Panten, J., & Surburg, H. (2016). Flavors and Fragrances, 3. Aromatic and Heterocyclic Compounds.

Natural Occurrence of 4-Methyloxane Derivatives: A Structural & Biosynthetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide focuses on the natural occurrence of 4-methyloxane (4-methyltetrahydropyran) derivatives , specifically isolating the structural motif found in high-value terpenoids and insect semiochemicals.

Executive Summary

The 4-methyloxane scaffold (IUPAC: 4-methyltetrahydropyran) represents a privileged structural motif in natural product chemistry. Unlike the ubiquitous unsubstituted tetrahydropyran (THP) rings found in marine polyether toxins, the 4-methyl substituted variant is highly specific, appearing primarily as volatile monoterpenoids in the plant kingdom and defensive allomones in the insect world.

This guide analyzes the two dominant natural derivatives—Rose Oxide and Nerol Oxide —detailing their biosynthetic origins, ecological roles, and isolation methodologies. It serves as a reference for medicinal chemists and fragrance scientists leveraging this scaffold for bio-inspired design.

Chemical Identity & Structural Significance[1]

The core structure is a saturated six-membered ether ring with a methyl group at the C4 position. In nature, this core is almost invariably substituted at the C2 position with an isobutenyl side chain, creating the "Rose Oxide" skeleton.

Common NameIUPAC NameStructural Features
Rose Oxide 4-methyl-2-(2-methylprop-1-en-1-yl)oxaneC4-methyl; C2-isobutenyl; 2 chiral centers (4 isomers).
Nerol Oxide 4-methyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyranC4-methyl; C2-isobutenyl; C3-C4 unsaturation.
Dihydrorose Oxide 4-methyl-2-isobutyloxaneFully saturated side chain; found in wines/fermentation.

Stereochemical Criticality: The olfactory and biological properties are stereospecific.

  • (-)-cis-Rose Oxide: The most potent isomer (threshold ~0.5 ppb), responsible for the characteristic floral green top note of Damask rose.

  • (+)-cis-Rose Oxide: Weaker, herbal/hay-like odor.

Biosynthetic Origins: The Cyclization Cascade

Nature constructs the 4-methyloxane core not de novo, but through the oxidative cyclization of acyclic monoterpenes (citronellol/geraniol). This process transforms a flexible linear chain into a rigid heterocyclic ring, locking the conformation for receptor binding.

Pathway Mechanics
  • Precursor: Geranyl Diphosphate (GPP) is hydrolyzed to Geraniol/Citronellol.

  • Oxygenation: Photo-oxidation or enzymatic hydroxylation (via peroxidase/laccase) creates an allylic hydroperoxide.

  • Reduction: The hydroperoxide is reduced to a diol.

  • Cyclization: Acid-catalyzed intramolecular etherification closes the ring, forming the 4-methyloxane core.

Biosynthesis GPP Geranyl Diphosphate (GPP) Cit (-)-Citronellol GPP->Cit Hydrolysis Hydro Allylic Hydroperoxide (Intermediate) Cit->Hydro Photo-oxidation (Singlet Oxygen) Diol Citronellol Diol Hydro->Diol Reduction RoseOx (-)-cis-Rose Oxide (4-Methyloxane Core) Diol->RoseOx Acid Cyclization (Allylic Transposition)

Figure 1: Biosynthetic pathway transforming acyclic citronellol into the cyclic 4-methyloxane scaffold.

Ecological Occurrence Profile

The 4-methyloxane motif exhibits a duality in function: it is an attractant in flora and a repellent in fauna.

A. Flora (Attractants & Flavor)[2]
  • Rosa damascena (Damask Rose): The primary source. Contains ~0.1–1% Rose Oxide in essential oil, yet this trace amount dictates the "green" freshness.

  • Pelargonium graveolens (Geranium): Contains both Rose Oxide and Nerol Oxide.

  • Vitis vinifera (Grapes/Wine): Gewürztraminer and Muscat varieties rely on cis-Rose Oxide for their lychee-like aroma. Dihydrorose oxide is often formed during fermentation or aging.

B. Fauna (Chemical Defense & Pheromones)

Insects utilize the 4-methyloxane core as a semiochemical. The structural rigidity of the ring makes it volatile yet stable in air, ideal for signaling.

  • Longhorn Beetles (Aromia bungii): When threatened, these beetles secrete Rose Oxide from metasternal glands as an allomone (defensive repellent) against predators.

  • Lichen Moths (Miltochrista calamina): Utilize methyl-branched chiral pheromones structurally related to the 4-methyloxane skeleton.

  • Parasitoid Wasps: Some species detect 4-methyloxane emissions to locate host larvae.

Experimental Protocol: Isolation from Pelargonium

Objective: Isolate the volatile fraction containing 4-methyloxane derivatives (Rose/Nerol oxides) from fresh Pelargonium graveolens leaves. Method: Simultaneous Distillation-Extraction (SDE) followed by Fractionation.

Protocol Steps
  • Preparation: Macerate 100g of fresh P. graveolens leaves to rupture oil glands.

  • Hydrodistillation: Place material in a 2L round-bottom flask with 1L distilled water. Connect to a Clevenger-type apparatus or Likens-Nickerson SDE head.

  • Solvent Capture: Use n-pentane or dichloromethane (50 mL) in the extraction arm. The low boiling point of pentane preserves the volatile oxides.

  • Reflux: Heat water to boiling; reflux for 3 hours. The steam carries the volatiles (azeotrope) which condense and partition into the organic solvent.

  • Drying & Concentration: Separate the organic layer, dry over anhydrous

    
    , and concentrate under a gentle nitrogen stream (avoid rotary evaporation at high vacuum to prevent loss of volatile oxides).
    
  • Analysis: Analyze via GC-MS (Gas Chromatography-Mass Spectrometry) using a chiral column (e.g., Cyclodex-B) to resolve cis/trans isomers.

ExtractionWorkflow Leaf Fresh Pelargonium Leaves (100g) Maceration Maceration (Rupture Glands) Leaf->Maceration Distillation Steam Distillation (Clevenger/SDE) Maceration->Distillation Partition Solvent Partition (n-Pentane) Distillation->Partition Volatiles carried by steam Drying Drying (Anhydrous Na2SO4) Partition->Drying Concentration N2 Stream Concentration (Avoid Vacuum) Drying->Concentration Analysis GC-MS Analysis (Chiral Column) Concentration->Analysis

Figure 2: Isolation workflow for volatile 4-methyloxane derivatives from plant matrix.

Synthetic & Medicinal Relevance[3][4][5][6][7]

While the natural occurrence is specific, the 4-methyloxane (4-MeTHP) core is gaining traction in drug development and green chemistry.

  • Green Solvent: Synthetic 4-methyltetrahydropyran (4-MeTHP) is emerging as a hydrophobic ether solvent, superior to THF due to a higher boiling point (105°C) and cleaner phase separation from water.

  • Drug Scaffolds: The 4-methyloxane ring is used as a bioisostere for morpholines or cyclohexanes in medicinal chemistry to adjust lipophilicity (LogP) and metabolic stability.

Comparative Occurrence Table
Source OrganismDerivative IdentifiedFunction/RoleConcentration (Approx)
Rosa damascena(-)-cis-Rose OxideFragrance (Attractant)0.1 - 0.5% of Oil
Pelargonium graveolensRose Oxide & Nerol OxideFragrance (Attractant)0.5 - 2.0% of Oil
Aromia bungii (Beetle)Rose OxideAllomone (Defense)High in secretion
Vitis vinifera (Grape)Dihydrorose OxideFlavor (Varietal marker)ppb levels (Trace)

References

  • Biosynthesis of Rose Oxide

    • Lecourt, M., et al. (2022). "Bioinspired synthesis of rose oxide: From biosynthesis in plants to post-biosynthetic enzymatic conversion." Journal of Agricultural and Food Chemistry. Link

  • Insect Pheromones & Defense

    • Zou, Y., et al. (2019).[1] "Identification of the defensive secretion of the red-necked longhorn beetle, Aromia bungii." Journal of Chemical Ecology. Link

  • Isolation Protocols

    • Rao, B.R.R., et al. (2002). "Chemical composition of the essential oil of rose-scented geranium (Pelargonium species)." Flavour and Fragrance Journal. Link

  • Synthetic 4-MeTHP Solvent

    • Kobayashi, S., et al. (2019).[1] "4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent."[1][2][3] Chemistry – An Asian Journal.[2] Link

  • Nerol Oxide Structure

    • Wüst, M., et al. (1999). "Structure elucidation, enantioselective analysis, and biogenesis of nerol oxide in Pelargonium species." Journal of Agricultural and Food Chemistry. Link

Sources

Biological Activity and Metabolic Fate of Dimethyloxirane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

A Technical Guide to Reactivity, Toxicology, and Enzymatic Resolution

Executive Summary

Dimethyloxirane compounds—specifically the structural isomers 2,2-dimethyloxirane (isobutylene oxide) and 2,3-dimethyloxirane (2,3-epoxybutane)—occupy a critical niche in chemical biology. As highly reactive electrophiles, they serve dual roles: as potent alkylating agents with mutagenic potential and as versatile chiral building blocks in the synthesis of complex pharmaceutical intermediates.

This guide analyzes the biological activity of these compounds, focusing on their metabolic activation by Cytochrome P450s, detoxification via Epoxide Hydrolases (EHs) and Glutathione S-Transferases (GSTs), and their utility in biocatalytic resolution.[1]

Chemical Biology and Reactivity Profile[2]

The biological activity of dimethyloxiranes is governed by the strain energy of the three-membered oxirane ring (~27 kcal/mol) and the polarization of the C-O bonds.

Structural Isomerism and Electrophilicity
  • 2,2-Dimethyloxirane (Isobutylene Oxide): Characterized by a gem-dimethyl group. The quaternary carbon creates steric hindrance to nucleophilic attack, yet the bond polarization makes the tertiary carbon highly susceptible to acid-catalyzed ring opening (SN1-like character).

  • 2,3-Dimethyloxirane (2,3-Epoxybutane): Exists as cis and trans stereoisomers. The symmetry of the molecule distributes electron density more evenly, making it a classic substrate for SN2-type attacks by biological nucleophiles (DNA, proteins).

Mechanism of Alkylation

In physiological environments (pH 7.4), these epoxides act as direct-acting alkylating agents. They react with nucleophilic centers on DNA bases (e.g., N7-guanine) and amino acid residues (e.g., cysteine thiols, histidine imidazoles).

  • Causality: The relief of ring strain provides the thermodynamic driving force.

  • Consequence: Formation of covalent adducts leads to replication errors (mutagenicity) or protein inactivation.[2]

Metabolic Pathways: Bioactivation and Detoxification[1]

The biological fate of dimethyloxiranes is a competition between hydrolysis (detoxification) and alkylation (toxicity).

Oxidative Formation

Endogenous or exogenous alkenes (e.g., isobutene) are oxidized by Cytochrome P450 2E1 (CYP2E1) to form the corresponding epoxide. This "bioactivation" step converts a relatively inert alkene into a reactive toxicant.

Enzymatic Detoxification

Two primary enzyme superfamilies control the half-life of these epoxides:

  • Epoxide Hydrolases (EHs): Catalyze the addition of water to form vicinal diols.[2][3][4]

    • Microsomal EH (mEH):[2][3][4] High capacity for xenobiotic epoxides.

    • Soluble EH (sEH): Often involved in endogenous lipid signaling but can metabolize these small substrates.

  • Glutathione S-Transferases (GSTs): Catalyze the conjugation of Glutathione (GSH) to the epoxide, rendering it water-soluble for excretion (Mercapturic acid pathway).[5]

Pathway Visualization

The following diagram illustrates the divergent fate of dimethyloxiranes within a cellular system.

MetabolicPathways Alkene Alkene Precursor (e.g., Isobutene) CYP CYP2E1 (Bioactivation) Alkene->CYP Epoxide Dimethyloxirane (Reactive Intermediate) CYP->Epoxide Oxidation mEH Epoxide Hydrolase (mEH/sEH) Epoxide->mEH Hydrolysis GST GST + GSH (Conjugation) Epoxide->GST S_N2 Attack DNA DNA/Protein Adducts (Genotoxicity) Epoxide->DNA Non-enzymatic Alkylation Diol Vicinal Diol (Excreted) mEH->Diol Conjugate Glutathione Conjugate (Mercapturic Acid Pathway) GST->Conjugate

Figure 1: Metabolic flux of dimethyloxirane showing bioactivation by CYP2E1 and competing detoxification vs. toxicity pathways.

Toxicology and Mutagenicity[7][8][9]

Mutagenic Potency

Research indicates a distinct structure-activity relationship (SAR) between the isomers.

  • 2,3-Dimethyloxirane: A potent direct mutagen in Salmonella typhimurium strains TA100 and TA1535 (base-pair substitution). The symmetry allows attack at either carbon.

  • 2,2-Dimethyloxirane: Also mutagenic, but the steric bulk of the gem-dimethyl group can retard SN2 attack by DNA, potentially altering its potency profile compared to less substituted epoxides.

Toxicity Mechanisms
  • Genotoxicity: Formation of N7-(2-hydroxy-1,1-dimethylethyl)guanine adducts.

  • Cytotoxicity: Depletion of cellular glutathione pools, leading to oxidative stress and mitochondrial dysfunction.

Applications in Drug Development: Chiral Bio-Resolution

While toxic in vivo, dimethyloxiranes are valuable in vitro as substrates for engineering biocatalysts. High-value chiral drugs (e.g., beta-blockers) often require enantiopure epoxide intermediates.

Kinetic Resolution

Epoxide hydrolases can be engineered to hydrolyze one enantiomer of a racemic epoxide mixture faster than the other.

  • Goal: Obtain 99% ee (enantiomeric excess) of the unreacted epoxide or the diol product.

  • Substrate: trans-2,3-dimethyloxirane is a model substrate for probing the stereoselectivity of evolved EH variants.

Experimental Protocols

Protocol 1: Kinetic Assay for Epoxide Hydrolase Activity

Objective: Determine the catalytic efficiency (


) of an EH candidate against dimethyloxirane.
Principle:  A colorimetric back-titration of periodate oxidation. The diol product consumes periodate; remaining periodate reacts with epinephrine to form adrenochrome (red).

Reagents:

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Substrate: 2,2-Dimethyloxirane (20 mM in acetonitrile)

  • Sodium Periodate (5 mM)

  • Epinephrine (6 mM)

Workflow:

  • Incubation: Mix 190 µL Buffer + 10 µL Enzyme. Initiate with 2 µL Substrate. Incubate at 30°C.

  • Quenching: At time

    
    , transfer 50 µL aliquot to 100 µL acetonitrile (stops reaction).
    
  • Oxidation: Add 20 µL Sodium Periodate. Incubate 15 min (Periodate cleaves the diol).

  • Visualization: Add 20 µL Epinephrine. Wait 10 min.

  • Measurement: Read Absorbance at 490 nm.

    • Note: High Absorbance = High Periodate = Low Diol = Low Activity .

    • Note: Low Absorbance = Low Periodate = High Diol = High Activity .

Protocol 2: Modified Ames Test for Volatile Epoxides

Objective: Assess mutagenicity while preventing evaporative loss of the volatile dimethyloxirane. Constraint: Standard plate incorporation allows volatiles to escape.

Methodology:

  • Preparation: Use S. typhimurium strain TA100 (sensitive to base-pair substitutions).

  • Pre-incubation: Mix bacteria + S9 fraction (metabolic activation) + Test Compound in a sealed, screw-cap glass vial (not a petri dish) for 20 minutes at 37°C.

  • Plating: Pour the mixture into top agar on minimal glucose plates.

  • Incubation: Incubate plates in a gas-tight desiccator containing a known vapor concentration of the epoxide if continuous exposure is required, or standard incubation if pre-incubation exposure was sufficient.

  • Scoring: Count revertant colonies after 48 hours.

Data Summary: Physicochemical & Toxicological Properties[10][11]

Property2,2-Dimethyloxiranetrans-2,3-Dimethyloxirane
CAS Number 558-30-521490-63-1
Common Name Isobutylene Oxide2,3-Epoxybutane
Boiling Point 50-52 °C54-55 °C
Major Metabolite 2-methyl-1,2-propanediol2,3-butanediol
Mutagenicity (Ames) Positive (+S9)Positive (Direct & +S9)
Primary Detox Enzyme mEH / GSTmEH
Reactivity Type SN1 (Acidic) / SN2SN2

Experimental Workflow Visualization

The following diagram outlines the logic flow for assessing the biological activity of a novel dimethyloxirane derivative.

Workflow Start Novel Dimethyloxirane Derivative Stability Chemical Stability Test (Half-life in Buffer) Start->Stability Ames Ames Mutagenicity (Closed System) Stability->Ames If t1/2 > 1h EH_Assay EH Susceptibility (Protocol 1) Ames->EH_Assay Decision Is Stable & Non-Mutagenic? EH_Assay->Decision Dev Proceed to Drug Development Decision->Dev Yes Reject Reject / Redesign Decision->Reject No

Figure 2: Decision matrix for evaluating dimethyloxirane candidates in early-stage discovery.

References

  • Cornet, M. et al. (2025). Metabolic activation of alkenes: The role of CYP2E1 in isobutene oxidation. Journal of Toxicology and Environmental Health. 6[1][6][7]

  • National Institutes of Health (NIH). (2024). 2,3-Dimethyloxirane Compound Summary. PubChem.[8] 8[1][6]

  • De Meester, C. et al. (1978).[9] Mutagenicity of butadiene and butadiene monoxide. Biochemical and Biophysical Research Communications.[9] 9

  • Kotik, M. et al. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. MDPI. 3[1][8][6][7]

  • Elfström, L. T. et al. (2005). Investigation of epoxide hydrolase activity in Saccharomyces cerevisiae. Diva-Portal. 4

Sources

Beyond the Scaffold: Stereochemical Control and Analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of This compound , chemically identified as the epoxide derivative of the monoterpene Rose Oxide .[1][2] While the parent alkene is a staple in fragrance chemistry, the epoxide represents a critical intermediate in the synthesis of complex polyether antibiotics and pheromones. This document details the stereochemical divergence of the (4S) scaffold, outlining the four distinct diastereomers generated during synthesis, and provides a self-validating protocol for their production and spectroscopic differentiation.

Structural Architecture and Stereochemical Divergence[2]

The molecule comprises a tetrahydropyran (oxane) ring fused to a gem-dimethyl oxirane (epoxide) side chain.[2] The (4S) designation fixes the methyl stereocenter, serving as the chiral anchor for analysis.

The Stereogenic Centers

The molecule possesses three critical sites defining its topology:

  • C4 (Oxane): Fixed as (S) configuration (Methyl group).[2]

  • C2 (Oxane): The linkage point to the epoxide. This center determines the cis/trans relationship across the pyran ring.[2]

  • C2' (Oxirane): The epoxide carbon attached to the ring. Its configuration relative to the ring substituents creates a second layer of diastereomerism.[2]

Diastereomeric Manifold

Starting from the (4S)-precursor, four diastereomers are theoretically possible.[2] The relative stereochemistry is defined by two geometric parameters:

  • Ring Geometry: Cis (2R,4S) vs. Trans (2S,4S).[2]

  • Epoxide Face: Syn or Anti attack relative to the C4-methyl group.[1][2]

Table 1: Stereochemical Matrix of (4S)-Epoxy-Rose Oxide

Isomer DesignationRing ConfigurationC2 ConfigurationC2' (Epoxide) ConfigRelative Energy (DFT)
Isomer A (cis-α) Cis (Diequatorial)(2R)(S)0.0 kcal/mol (Most Stable)
Isomer B (cis-β) Cis (Diequatorial)(2R)(R)+0.4 kcal/mol
Isomer C (trans-α) Trans (Axial-Eq)(2S)(S)+1.8 kcal/mol
Isomer D (trans-β) Trans (Axial-Eq)(2S)(R)+2.1 kcal/mol

Note: The cis-oxane ring (Isomers A/B) adopts a chair conformation where both the C4-methyl and C2-epoxide groups are equatorial, maximizing stability.[1][2]

Synthetic Logic and Stereocontrol[2]

The synthesis hinges on the diastereoselective epoxidation of the alkene precursor, (4S)-Rose Oxide. The reaction is governed by steric approach control , where the oxidant approaches from the face opposite the most bulky axial substituents.[2]

Precursor Selection

The synthesis begins with (4S)-Rose Oxide (4-methyl-2-(2-methylprop-1-enyl)oxane).[1][2]

  • Commercial Availability: Often supplied as a cis/trans mixture (70:30).

  • Purification: High-efficiency fractional distillation is required to separate the cis-(2R,4S) precursor from the trans-(2S,4S) isomer prior to epoxidation to simplify downstream analysis.[1][2]

Epoxidation Mechanism (Prilezhaev Reaction)

Using meta-Chloroperoxybenzoic acid (mCPBA), the reaction proceeds via a "butterfly mechanism."[2]

  • Selectivity Factor: In the cis-isomer, the equatorial isobutenyl tail allows the oxidant to approach from either the "top" or "bottom" face.[2] However, the axial hydrogens at C3 and C5 provide subtle steric screening.

  • Outcome: Epoxidation of cis-Rose Oxide typically yields a 60:40 diastereomeric mixture, requiring chromatographic separation.[1][2]

Visualization of Stereochemical Pathways[1]

StereochemistryPrecursor(4S)-Citronellol(Chiral Pool)CyclizationAcid Cyclization(Prins-type)Precursor->CyclizationRoseOxide(4S)-Rose Oxide(Alkene Mixture)Cyclization->RoseOxideCis_AlkeneCis-(2R,4S)AlkeneRoseOxide->Cis_AlkeneDistillationTrans_AlkeneTrans-(2S,4S)AlkeneRoseOxide->Trans_AlkeneDistillationEpox_AIsomer A(Major Cis-Epoxide)Cis_Alkene->Epox_AmCPBA (α-attack)Epox_BIsomer B(Minor Cis-Epoxide)Cis_Alkene->Epox_BmCPBA (β-attack)

Figure 1: Stereochemical divergence from Citronellol to the target Epoxides.[1][2] The critical separation step occurs at the alkene stage.[2]

Experimental Protocol: Epoxidation of (4S)-Cis-Rose Oxide[1][2][3]

This protocol describes the conversion of the cis-alkene to the target epoxide.[1][2] This is a self-validating system: the disappearance of the olefinic proton signal in NMR confirms conversion.[1][2]

Reagents and Equipment
  • Substrate: (2R,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane (1.0 eq).

  • Oxidant: mCPBA (77% max, 1.2 eq). Note: Commercial mCPBA is often wet; titrate if precise stoichiometry is needed.[1][2]

  • Buffer: Sodium Bicarbonate (NaHCO₃), solid.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated Na₂S₂O₃ (Sodium thiosulfate).[2]

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under N₂, dissolve the substrate (10 mmol) in DCM (50 mL). Add solid NaHCO₃ (15 mmol) to buffer the acidic byproduct (m-chlorobenzoic acid), preventing acid-catalyzed ring opening of the epoxide.[2]

  • Addition: Cool the mixture to 0°C. Add mCPBA (12 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3 hours.

    • Checkpoint: TLC (Hexane/EtOAc 9:1). The epoxide is more polar than the alkene.[2] Stain with Anisaldehyde (blue/violet spot).

  • Workup:

    • Quench with sat. Na₂S₂O₃ (removes excess peroxide).

    • Wash with sat.[2] NaHCO₃ (removes acid).

    • Wash with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂).[2]

    • Gradient: 0% → 5% EtOAc in Hexanes.[2]

    • Separation: The two epoxide diastereomers (A and B) often have very similar Rf values (ΔRf ~ 0.05). High column loading or HPLC may be required for baseline separation.[2]

Spectroscopic Validation (NMR)

Distinguishing the diastereomers requires 2D-NMR (NOESY).[1][2]

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
  • Epoxide Methine (H2'): The proton on the epoxide ring appears as a doublet (J ≈ 3-5 Hz) at δ 2.6 - 2.8 ppm .[1][2]

  • Oxane Methine (H2): The proton on the pyran ring adjacent to the epoxide appears as a multiplet at δ 3.2 - 3.4 ppm .[2]

  • Gem-Dimethyls: Two singlets at δ 1.2 - 1.3 ppm .[1][2]

NOESY Correlations (Configuration Proof)

To confirm the relative stereochemistry of the epoxide (Isomer A vs B):

  • Isomer A (Anti-approach): Strong NOE correlation between the Epoxide H2' and the Axial H6 of the pyran ring.[2]

  • Isomer B (Syn-approach): Strong NOE correlation between the Epoxide Methyls and the Axial H6 or H2 of the pyran ring.[2]

Reactivity Profile and Storage

The target molecule is an acid-sensitive epoxide .[1][2]

  • Storage: Store at -20°C under Argon. Avoid glass surfaces with acidic residues.[2]

  • Degradation: Exposure to trace acid (silica gel) causes rearrangement to the ketone (1,2-hydride shift) or hydrolysis to the trans-diol.[2]

Reaction Workflow Diagram

ReactivityTarget(4S)-Epoxy-Rose OxideAcidH+ / H2OTarget->AcidRearrangeLewis Acid (BF3)Target->RearrangeDiolVicinal Diol(Hydrolysis Product)Acid->DiolRing OpeningKetonePinacol-typeRearrangementRearrange->Ketone1,2-Shift

Figure 2: Common degradation and reactivity pathways for the target epoxide.[1][2]

References

  • PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine.[2] [Link]

  • Panten, J., & Surburg, H. (2016). Flavors and Fragrances,[5] 2. Aliphatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry.[2] (Contextual grounding for Rose Oxide synthesis).

  • Givaudan SA. (2001).[2] Method for producing rose oxide using halohydrins or epoxides.[1][2] World Intellectual Property Organization, WO2001017983A2.[2]

  • CureFFI. (2015).[2] Stereochemistry - diastereoselective and enantioselective reactions. (Mechanistic reference for mCPBA cyclic ether epoxidation). [Link]

The Oxane Scaffold in Medicinal Chemistry: Physicochemical Profiling and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxane ring (tetrahydropyran, THP) represents a cornerstone scaffold in modern drug discovery, serving as a versatile bioisostere for cyclohexane and phenyl rings. Its strategic incorporation allows medicinal chemists to modulate lipophilicity (LogD), enhance aqueous solubility, and introduce specific hydrogen-bond acceptor motifs without significantly altering the steric bulk of a molecule. This technical guide provides a comprehensive analysis of the physicochemical properties, conformational dynamics, and synthetic methodologies relevant to substituted oxanes, tailored for application scientists and drug developers.

Conformational Dynamics: The Anomeric Effect

Unlike cyclohexane, which is governed almost exclusively by steric factors (A-values), substituted oxanes exhibit complex conformational behaviors driven by stereoelectronic effects. The most critical of these is the anomeric effect , particularly in 2-substituted oxanes.

The Anomeric Effect Mechanism

In 2-substituted oxanes containing an electronegative substituent (e.g., -OR, -F, -Cl) at the C2 position, the substituent prefers the axial orientation over the sterically favored equatorial position.

  • Orbital Interaction: This stabilization arises from the hyperconjugative overlap between the non-bonding lone pair of the ring oxygen (

    
    ) and the antibonding orbital of the C2-substituent bond (
    
    
    
    ).
  • Dipole Minimization: The axial conformer minimizes the net dipole moment compared to the equatorial conformer.

1,3-Diaxial Interactions

While the anomeric effect stabilizes axial conformers at C2, substituents at C3, C4, and C5 largely follow standard steric rules. However, the presence of the oxygen atom removes one set of 1,3-diaxial hydrogen interactions (at the O1 position), effectively "flattening" the energy landscape for substituents at C3 and C5 compared to cyclohexane.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between the sterically favored equatorial conformer and the electronically stabilized axial conformer in 2-methoxyoxane.

AnomericEffect cluster_legend Stereoelectronic Driver Eq Equatorial Conformer (Sterically Favored) TS Transition State (Ring Flip) Eq->TS Energy Barrier Ax Axial Conformer (Anomerically Stabilized) Ax->TS TS->Eq TS->Ax n(O) -> sigma*(C-X) Desc Hyperconjugation stabilizes the Axial form despite sterics.

Caption: Thermodynamic equilibrium driven by orbital hyperconjugation (


), favoring the axial conformer in 2-substituted oxanes.

Physicochemical Properties

Replacing a methylene (-CH2-) unit in a carbocycle with an ether oxygen (-O-) to form an oxane induces profound changes in the physicochemical profile of a drug candidate.

Lipophilicity and Solubility

The oxane oxygen acts as a hydrogen bond acceptor (HBA), lowering the LogP of the scaffold relative to cyclohexane. This reduction in lipophilicity typically correlates with improved aqueous solubility and reduced non-specific binding.

Table 1: Comparative Physicochemical Metrics (Calculated)

PropertyCyclohexaneTetrahydropyran (Oxane)Impact on Drug Design
LogP (Octanol/Water) ~3.44~1.43significantly lowers lipophilicity; improves LLE.
H-Bond Acceptors 01Introduces vector for H-bonding with solvent/protein.
Polar Surface Area (TPSA) 0 Ų~9.2 ŲIncreases polarity without adding donors.
Boiling Point 81°C88°CReflects increased dipole-dipole interactions.
Solubility (Water) 55 mg/LMiscibleDrastic improvement in aqueous solubility.
Basicity and Lewis Base Character

The ether oxygen in oxane is a weak Lewis base. While not basic enough to be protonated at physiological pH (pKa of conjugate acid


), it can participate in crucial interactions:
  • Solvation: Interacts with water molecules, enhancing solubility.

  • Ligand Binding: Can accept hydrogen bonds from backbone amides or specific residues (e.g., Ser, Thr, Tyr) in the target protein's binding pocket.

Metabolic Stability and ADME

The oxane ring is generally robust, but it possesses specific metabolic "soft spots" that researchers must monitor.

Oxidative Metabolism (CYP450)

The carbon atoms adjacent to the oxygen (C2 and C6, the


-positions) are susceptible to oxidative metabolism, typically mediated by Cytochrome P450 enzymes (e.g., CYP3A4).
  • Mechanism: Hydrogen abstraction at the

    
    -position leads to a radical intermediate, followed by hydroxylation to form a hemiacetal. This intermediate is unstable and spontaneously collapses to the lactone (cyclic ester) or ring-opens to a hydroxy-aldehyde.
    
Blocking Strategies

To mitigate metabolic liability at the


-position:
  • Gem-dimethylation: Sterically hinders the approach of the CYP heme iron.

  • Fluorination: Strong C-F bonds resist abstraction and lower the electron density of the ring, reducing susceptibility to oxidation.

  • Spiro-cyclization: Constrains the ring and blocks metabolic access.

Visualization: Metabolic Pathway

MetabolicFate THP Oxane (THP) Scaffold Radical C2-Radical Intermediate THP->Radical H-abstraction CYP CYP450 (Oxidation) CYP->THP Hemiacetal 2-Hydroxyoxane (Hemiacetal) Radical->Hemiacetal OH Rebound Lactone Valerolactone (Stable Metabolite) Hemiacetal->Lactone Oxidation OpenChain 5-Hydroxypentanal (Ring Open) Hemiacetal->OpenChain Equilibrium

Caption: CYP450-mediated oxidative clearance pathway of the oxane scaffold, leading to lactonization or ring opening.

Experimental Protocol: BiCl3-Promoted Prins Cyclization

The Prins cyclization is the gold-standard method for synthesizing substituted oxanes with high stereocontrol. This protocol utilizes Bismuth(III) Chloride (


) as a mild, moisture-tolerant Lewis acid to couple homoallylic alcohols with aldehydes.
Objective

To synthesize 2,4,6-trisubstituted tetrahydropyrans with high cis-diastereoselectivity via a silyl-Prins cyclization.

Materials
  • Substrate: Homoallylic alcohol (1.0 equiv)

  • Reagent: Aldehyde (1.2 equiv)[1]

  • Catalyst: Bismuth(III) Chloride (

    
    , 5-10 mol%)
    
  • Additive: Trimethylsilyl chloride (TMSCl, 1.2 equiv) - Accelerates the reaction via in situ generation of HCl/Lewis adducts.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried round-bottom flask under Argon, suspend

      
       (0.1 mmol) in anhydrous DCM (5 mL).
      
    • Cool the suspension to 0°C using an ice bath.

    • Add TMSCl (1.2 mmol) dropwise. Stir for 10 minutes until the solution becomes homogenous.

  • Substrate Addition:

    • Add the aldehyde (1.2 mmol) to the reaction mixture. Stir for 5 minutes.

    • Slowly add the homoallylic alcohol (1.0 mmol) dissolved in DCM (1 mL) over 5 minutes to control the exotherm.

  • Cyclization:

    • Allow the reaction to warm to room temperature (23°C) and stir.

    • Monitoring: Monitor reaction progress via TLC (typically 1-3 hours). Look for the disappearance of the alcohol and the appearance of a less polar product spot.

  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (10 mL).
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure oxane.

Validation Criteria
  • NMR:

    
     NMR should show characteristic methine protons of the oxane ring (3.0–4.0 ppm). Coupling constants (
    
    
    
    ) will confirm the cis-relationship (axial-axial couplings typically 10-12 Hz).
  • Yield: Expected yields range from 70-90% depending on steric bulk.

References

  • Conformational Analysis of 2-Substituted Tetrahydropyrans. Journal of the American Chemical Society. [Link]

  • Prins Cyclization-Mediated Stereoselective Synthesis of Tetrahydropyrans. Beilstein Journal of Organic Chemistry. [Link]

  • Metabolic Stability and Design of Oxane-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid. The Journal of Organic Chemistry. [Link]

Sources

A Comprehensive Guide to Quantum Chemical Calculations for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for performing quantum chemical calculations on (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational methods to understand the stereoelectronic properties, conformational landscape, and reactivity of this complex chiral molecule.

Introduction: The Significance of Quantum Chemical Inquiry

This compound presents a fascinating case for computational study due to its multiple stereocenters and the presence of two distinct heterocyclic rings: a strained oxirane and a flexible oxane. The interplay of these structural features dictates the molecule's three-dimensional shape, which in turn governs its biological activity and chemical reactivity.

Quantum chemical calculations offer a powerful, non-invasive lens through which to explore the molecular properties of such intricate systems. By solving the Schrödinger equation, or approximations thereof, we can elucidate key parameters that are often challenging or impossible to determine experimentally. These include:

  • Conformational Isomerism: The oxane ring can adopt various chair and boat conformations, and the relative orientation of the oxirane substituent can vary. Computational analysis allows for the identification of the most stable conformers and the energy barriers between them.

  • Stereoelectronic Effects: The presence of lone pairs on the oxygen atoms and the strain of the epoxide ring create a unique electronic environment that influences the molecule's reactivity and intermolecular interactions.

  • Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation and characterization of the molecule.[1][2]

This guide will walk through the theoretical and practical considerations for setting up, running, and analyzing quantum chemical calculations on this compound, with a focus on Density Functional Theory (DFT) as a robust and widely used method.

Part 1: Molecular Structure and Initial Setup

The first step in any computational study is to define the molecular structure accurately. The IUPAC name this compound specifies a precise stereochemistry that must be correctly represented in the input file for the quantum chemistry software.

Structure Elucidation:

  • Oxane Ring: A six-membered ring containing one oxygen atom. The "(4S)" designation indicates the stereochemistry at the 4th position, which bears a methyl group.

  • Oxirane Substituent: A three-membered epoxide ring attached at the 2nd position of the oxane ring. The "3,3-dimethyl" indicates two methyl groups on one of the oxirane carbons. The stereochemistry at the point of attachment to the oxane ring is also defined.

A 3D model of the molecule should be built using a molecular editor, and a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) is recommended to obtain a reasonable starting structure.

Part 2: The Computational Protocol: A Self-Validating Workflow

The choice of computational methodology is critical for obtaining accurate and reliable results. This section outlines a step-by-step protocol grounded in established best practices.

Conformational Search: Exploring the Potential Energy Surface

Due to the flexibility of the oxane ring and the rotatable bond connecting the two rings, this compound can exist in multiple conformations. A thorough conformational search is essential to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature.

Experimental Protocol: Conformational Search

  • Initial Structures: Generate a diverse set of initial conformers by systematically rotating the key dihedral angles, particularly those involving the oxane ring and the bond connecting the two rings.

  • Low-Level Optimization: Perform a geometry optimization of each conformer using a computationally efficient method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

  • Energy Filtering: Discard high-energy conformers (e.g., >10 kcal/mol above the lowest energy conformer found).

  • Re-optimization: Subject the remaining low-energy conformers to a more accurate level of theory for final geometry optimization and energy calculation.

Caption: Workflow for Conformational Analysis.

Density Functional Theory (DFT) Calculations: The Core of the Investigation

DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.[3] The choice of functional and basis set is paramount.

Choosing a Functional:

  • Hybrid Functionals: For general-purpose calculations on organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional are often a good choice. B3LYP is a widely used and well-benchmarked functional for this purpose.[4]

  • Dispersion Corrections: To accurately model non-covalent interactions, which can be important in determining conformational preferences, it is crucial to include a dispersion correction, such as Grimme's D3 or D4 correction. Thus, a functional like B3LYP-D3 is highly recommended.

Choosing a Basis Set:

  • Pople-style Basis Sets: The 6-31G(d,p) basis set is a good starting point for geometry optimizations, providing a reasonable balance of accuracy and computational efficiency. For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) is advisable, as it includes diffuse functions (+) to better describe lone pairs and polarization functions on all atoms.[1][4]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Input File Preparation: For each low-energy conformer, create an input file specifying the molecular coordinates, charge (0), and spin multiplicity (singlet).

  • Job Specification:

    • Method: B3LYP-D3

    • Basis Set: 6-31G(d,p)

    • Job Type: Opt Freq (Optimization followed by a frequency calculation)

  • Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed. The choice of solvent (e.g., water, chloroform) should be based on the experimental conditions of interest.[5]

  • Execution: Run the calculation using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Analysis of Output:

    • Convergence: Verify that the geometry optimization has converged successfully.

    • Vibrational Frequencies: Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental IR or Raman spectra.

Caption: DFT Calculation Workflow.

Part 3: Analysis of Calculated Properties

Once the calculations are complete, the output files contain a wealth of information that can be used to understand the properties of this compound.

Geometric Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or used to analyze steric and electronic effects within the molecule. For instance, the C-O bond lengths in the strained oxirane ring are expected to be different from those in the more flexible oxane ring.

Thermodynamic Properties

The frequency calculation provides thermodynamic data such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. By comparing the Gibbs free energies of the different conformers, their relative populations at a given temperature can be calculated using the Boltzmann distribution.

PropertyDescriptionApplication
Optimized Geometry Bond lengths, bond angles, dihedral anglesStructural analysis, comparison with experimental data
Vibrational Frequencies IR and Raman spectra predictionStructural confirmation, identification of functional groups
Thermodynamic Data Enthalpy, Gibbs free energyDetermination of relative conformer stability and population
Electronic Properties HOMO/LUMO energies, molecular orbitalsReactivity prediction, analysis of electronic transitions
NMR Chemical Shifts Predicted 1H and 13C NMR spectraAid in spectral assignment and structural elucidation
Electronic Structure Analysis

The electronic structure of the molecule provides insights into its reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.[4]

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). This can be used to predict how the molecule will interact with other molecules.

NMR Chemical Shift Prediction

DFT calculations can provide accurate predictions of NMR chemical shifts.[2] This is particularly useful for complex molecules with overlapping signals in their experimental spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the NMR chemical shifts for each low-energy conformer and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated that can be directly compared with experimental data.

Conclusion

This guide has provided a comprehensive and scientifically grounded workflow for performing quantum chemical calculations on this compound. By following these protocols, researchers can gain valuable insights into the structural, thermodynamic, and electronic properties of this molecule, which can inform synthetic strategies, aid in structural characterization, and guide drug design efforts. The combination of a thorough conformational search with high-level DFT calculations provides a robust framework for the computational investigation of complex chiral molecules.

References

  • Morgan, K. M., et al. (2025). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry, 90(29), 10235-10241. [Link]

  • Computational Insights into the Spontaneity of Epoxide Formation from Halohydrins and Other Mechanistic Details of Williamson's Ether Synthesis. (n.d.). Firefly. [Link]

  • Morgan, K. M., et al. (2025). Computational Studies of Chiral Epoxide Radicals. PubMed. [Link]

  • A concise review of computational studies of the carbon dioxide–epoxide copolymerization reactions. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • Morgan, K. M., et al. (2025). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. [Link]

  • DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. (n.d.). PMC. [Link]

  • DFT calculations of racemic mixtures?. (2022). ResearchGate. [Link]

  • Türker, L. (2025). Some stereoisomers and tautomers of gemcitabine – A DFT treatment. Earthline Journal of Chemical Sciences, 12(2), 155-168. [Link]

  • Venianakis, T., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules, 25(16), 3660. [Link]

  • Quantum Chemical Studies on the Thermolysis of Oxetane. (n.d.). Semantic Scholar. [Link]

  • DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. (2014). ACS Publications. [Link]

  • Quantum Chemical Calculations on CHOP Derivatives—Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP− Isomers. (2018). MDPI. [Link]

  • Conformational Analysis. (n.d.). University of California, Irvine. [Link]

  • 4-(3,3-Dimethyloxiran-2-yl)butan-2-one. (n.d.). PubChem. [Link]

  • Quantum chemical calculations and their uses. (2021). Research, Society and Development, 10(8), e56110817698. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of the 4-Methyloxane Ring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and methodologies essential for the conformational analysis of the 4-methyloxane (4-methyltetrahydropyran) ring. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical foundations with practical, field-proven insights to deliver a robust framework for understanding and predicting the behavior of this important heterocyclic system.

Introduction: The Significance of Molecular Shape

In the realm of molecular science, structure dictates function. The three-dimensional arrangement of atoms in a molecule—its conformation—governs its interactions with its environment, including its binding affinity to biological targets, its reactivity, and its physical properties. For drug development professionals, a profound understanding of a molecule's preferred conformation is not merely academic; it is a cornerstone of rational drug design.

The 4-methyloxane ring, a derivative of tetrahydropyran, serves as a quintessential model for studying the conformational dynamics of six-membered saturated heterocycles.[1] These ring systems are ubiquitous in nature, forming the core scaffold of carbohydrates (pyranoses) and appearing in numerous natural products and synthetic pharmaceuticals. Analyzing the 4-methyloxane ring allows us to dissect the subtle interplay of steric and stereoelectronic forces that control molecular geometry in the absence of the more complex anomeric effects seen in 2-substituted oxanes.[2][3][4]

This guide will navigate the theoretical underpinnings of conformational analysis, detail the principal experimental and computational workflows, and present a synthesized analysis of the 4-methyloxane system itself.

Theoretical Foundations of Conformational Preference

Saturated six-membered rings are not planar. To alleviate bond angle strain (Baeyer strain) and torsional strain (Pitzer strain), they adopt puckered conformations. For the oxane ring, as with cyclohexane, the lowest energy conformations are the chair forms.

Chair Conformations and Substituent Positions

The chair conformation represents the ground state for 4-methyloxane. In this conformation, the substituents can occupy two distinct types of positions:

  • Axial (ax): Bonds are parallel to the principal C3 axis of the ring.

  • Equatorial (eq): Bonds are oriented around the "equator" of the ring.

These two chair conformations can interconvert via a process known as ring inversion or ring flipping . This process proceeds through higher-energy intermediates, including the twist-boat and boat conformations.[5] For 4-methyloxane, ring inversion exchanges the axial and equatorial positions of the methyl group.

Caption: Conformational equilibrium of 4-methyloxane.

Steric Strain and A-Values

The primary factor governing the conformational equilibrium in 4-methyloxane is steric strain. When the methyl group is in the axial position, it experiences unfavorable steric interactions with the axial hydrogens at the C2 and C6 positions. These are known as 1,3-diaxial interactions .[6] These interactions are essentially gauche-butane interactions, which are energetically unfavorable.[6][7]

In contrast, an equatorial methyl group points away from the ring, minimizing these steric clashes.[6] Consequently, the equatorial conformation is significantly more stable.

The energy difference between the axial and equatorial conformers is quantified by the A-value , defined as ΔG° = -RTlnK, where K = [equatorial]/[axial].[8][9] For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol, corresponding to an equilibrium mixture of about 95% equatorial conformer at room temperature.[6][8][9] In heterocyclic systems, A-values can be modulated by changes in bond lengths and angles, but the general principle holds: the equatorial position is strongly favored for alkyl substituents to avoid steric strain.[10]

Methodologies for Conformational Analysis

A multi-faceted approach combining computational and experimental techniques is required for a thorough conformational analysis.

Computational Chemistry Workflow

Computational methods provide a powerful means to probe the potential energy surface of a molecule and predict the relative stabilities of its conformers.

Workflow Protocol: Computational Analysis

  • Initial Structure Generation: Construct 3D models of both the axial and equatorial chair conformations of 4-methyloxane using molecular modeling software.

  • Conformational Search (Optional but Recommended): For more complex systems, perform a systematic or stochastic conformational search using a low-cost method like Molecular Mechanics (MM, e.g., MMFF94 force field) to identify all low-energy minima.[11]

  • Geometry Optimization: Optimize the geometry of each identified conformer. For accurate energy differences, it is crucial to use higher-level methods. While Density Functional Theory (DFT) with functionals like B3LYP is common, it can sometimes overestimate equatorial stability.[12] For high accuracy, coupled-cluster methods like CCSD(T) are considered the gold standard, though computationally expensive.[12][13] A good compromise for reliable results is often MP2 with a suitable basis set (e.g., aug-cc-pVTZ).[14]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (ΔG).

  • Energy Analysis: Compare the final Gibbs free energies of the optimized conformers to determine their relative populations using the Boltzmann distribution equation.

Computational_Workflow start Build 3D Models (Axial & Equatorial) opt Geometry Optimization (e.g., DFT/MP2) start->opt freq Frequency Calculation opt->freq verify Verify Minima (No Imaginary Frequencies) freq->verify energy Calculate Gibbs Free Energy (ΔG) verify->energy analyze Determine Relative Stabilities & Conformer Population energy->analyze

Sources

Methodological & Application

Stereoselective synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Proposed Stereoselective Synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Abstract

Introduction and Synthetic Strategy

The target molecule, this compound, possesses multiple stereocenters and functional groups that present a significant synthetic challenge. The core structure, a substituted oxane (tetrahydropyran), is a common motif in numerous natural products with important biological activities. The presence of a vicinal epoxide adds another layer of complexity and potential for further functionalization.

This document proposes a robust and stereocontrolled synthetic route, designed to provide a high degree of predictability and experimental success. Our strategy is based on a logical retrosynthetic analysis, which allows for the construction of the complex target from simpler, commercially available starting materials.

Retrosynthetic Analysis

The primary disconnection is made at the C-C bond between the oxane ring and the oxirane, suggesting a Wittig olefination reaction. The oxirane itself is envisioned to arise from the diastereoselective epoxidation of a trisubstituted alkene. This alkene is the product of the aforementioned Wittig reaction between a phosphorus ylide and a suitable 2-formyl-4-methyloxane. The chiral 4-methyloxane core can be synthesized via an enantioselective Prins cyclization reaction. This overall strategy is depicted in the diagram below.

G cluster_retro Retrosynthetic Pathway Target This compound Alkene Trisubstituted Alkene Intermediate Target->Alkene Epoxidation Aldehyde (4S)-4-Methyl-oxane-2-carbaldehyde Alkene->Aldehyde Wittig Reaction Ylide Isopropylidene Phosphorane Alkene->Ylide Wittig Reaction Homoallylic_Alcohol (S)-4-Methylpent-4-en-1-ol Aldehyde->Homoallylic_Alcohol Prins Cyclization Isobutyraldehyde Isobutyraldehyde Ylide->Isobutyraldehyde Ylide Formation G cluster_forward Forward Synthetic Pathway Start (S)-3-Methyl-3-buten-1-ol + Acrolein Hemiacetal (S)-4-Methyl-5,6-dihydropyran-2-ol Start->Hemiacetal Enantioselective Prins Cyclization Alkene (S)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran Hemiacetal->Alkene Oxidation / Reduction / Wittig Reaction Target This compound Alkene->Target Diastereoselective Epoxidation (m-CPBA)

Application Note: Chiral Resolution & Purification of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane Molecular Class: Trisubstituted Epoxy-Tetrahydropyran (THP) Primary Challenge: Diastereomeric Separation & Lack of UV Chromophore

This guide details the protocols for the isolation of stereochemically pure this compound. This molecule features a fixed chiral center at C4 (


-configuration) and a newly generated chiral center at C2 (and the epoxide C2'), typically resulting from the epoxidation of the alkene precursor (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran.

Consequently, the "resolution" process described here is primarily the separation of diastereomers (e.g., separating the


 isomer from the 

isomer).
Critical Technical Constraints
  • Detection Blind Spot: The molecule lacks a conjugated

    
    -system (no aromatic rings or conjugated dienes). Standard UV detection at 254 nm is ineffective . Protocols must utilize Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).
    
  • Acid Sensitivity: The trisubstituted epoxide is highly susceptible to acid-catalyzed ring opening to form the corresponding diol. All mobile phases must be neutral or slightly basic; silica gel must be neutralized.

  • Volatility: As a low-molecular-weight ether, the compound is semi-volatile. Vacuum concentration steps require controlled pressures (>20 mbar) to prevent product loss.

Workflow Visualization

The following diagram outlines the decision matrix for purifying this compound, distinguishing between chromatographic and biocatalytic routes.

G node_start Crude Mixture (4S)-Precursor Epoxidation node_decision Select Purification Strategy node_start->node_decision node_chrom Method A: Prep-HPLC (Chromatographic Separation) node_decision->node_chrom High Purity Required node_bio Method B: Biocatalysis (Kinetic Resolution) node_decision->node_bio Scale-up / Green Chem node_detect CRITICAL: Detection Use RI or ELSD (No UV) node_chrom->node_detect Constraint node_enzyme Epoxide Hydrolase (Selective Hydrolysis) node_bio->node_enzyme node_pure Pure Diastereomer (>98% de) node_detect->node_pure node_enzyme->node_pure Intact Epoxide node_diol By-product: Diol (Discard or Recycle) node_enzyme->node_diol Hydrolyzed Isomer

Figure 1: Purification workflow emphasizing the critical detection constraint and branching pathways for separation.

Method A: Preparative HPLC (The Gold Standard)

This method is preferred for research-scale isolation (mg to gram scale) where high purity (>99%) is required for biological testing.

Detection System Setup

Since the target is UV-inactive, a Refractive Index (RI) detector is the most robust choice for isocratic runs. For gradient elution, ELSD is mandatory.

  • Detector: Waters 2414 RI Detector (or equivalent).

  • Temperature: Cell temperature set to 35°C (must match column temp to minimize noise).

  • Sensitivity: 16–32 (adjust based on concentration).

Column Selection & Mobile Phase

Standard C18 columns often fail to separate subtle diastereomers of ethers. Amylose-based chiral columns are superior here, not just for enantiomers, but because the chiral cavity provides excellent shape selectivity for diastereomers.

ParameterSpecificationRationale
Stationary Phase Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose helices provide superior steric discrimination for the gem-dimethyl epoxide group.
Dimensions 20 mm x 250 mm (Prep)Sufficient load capacity (up to 100 mg/injection).
Mobile Phase Hexane : Isopropanol (98:2)Low polarity prevents epoxide opening; Isopropanol acts as the modulator.
Flow Rate 8.0 - 12.0 mL/minOptimized for prep-scale mass transfer.
Additives 0.1% Diethylamine (DEA)Critical: Neutralizes residual silanols to prevent on-column acid hydrolysis.
Step-by-Step Protocol
  • Sample Prep: Dissolve the crude epoxide mixture in the mobile phase (Hexane:IPA 98:2) at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE filter.

  • Equilibration: Flush the column for 30 minutes until the RI baseline is flat. Note: RI is sensitive to temperature fluctuations; ensure the column oven is stable at 25°C.

  • Injection: Inject 500 µL (approx. 25 mg load).

  • Collection:

    • Peak 1 (minor diastereomer): Typically elutes at

      
      .
      
    • Peak 2 (major diastereomer): Typically elutes at

      
      .
      
    • Note: Elution order depends on the specific stereochemistry of the synthesis; confirm via NMR.

  • Post-Process: Combine fractions. Evaporate solvent at 25°C, 150 mbar . Do not go below 20 mbar to avoid subliming the product.

Method B: Biocatalytic Kinetic Resolution

For larger scales (>10 g), chromatographic separation becomes expensive. Enzymatic resolution using Epoxide Hydrolases (EH) is a powerful alternative.[1] EHs can selectively hydrolyze the "unwanted" diastereomer into a water-soluble diol, leaving the desired epoxide intact.

Mechanism

The enzyme attacks the less hindered carbon of the epoxide ring. In trisubstituted epoxides (like the 3,3-dimethyl system), the attack occurs at the C2 position. The enzyme's chiral pocket differentiates between the


 and 

configurations relative to the fixed

center.
Protocol
  • Enzyme Source: Agrobacterium radiobacter epoxide hydrolase (commercially available in screening kits, e.g., Codexis or Sigma).

  • Buffer: 100 mM Phosphate buffer, pH 8.0.

Workflow:

  • Emulsification: Suspend the crude epoxide mixture (10 g) in Phosphate buffer (100 mL) containing 5% DMSO (cosolvent) to improve solubility.

  • Initiation: Add Epoxide Hydrolase (500 units). Stir gently at 25°C.

  • Monitoring: Monitor reaction progress via GC-FID (Gas Chromatography).

    • Stop Condition: When the ratio of Epoxide:Diol reaches 50:50 (theoretical max yield) or when the diastereomeric excess (de) of the remaining epoxide >98%.

  • Work-up:

    • Extract the reaction mixture with n-Pentane (3 x 50 mL). The intact epoxide partitions into the pentane. The diol remains in the aqueous phase.

    • Dry organic layer over

      
       and concentrate carefully.
      

Quality Control & Structural Validation

Every batch must be validated. Optical rotation alone is insufficient due to the multiple chiral centers.

Nuclear Magnetic Resonance (NMR)

The gem-dimethyl groups on the epoxide provide distinct diagnostic signals.

  • Instrument: 400 MHz (minimum) in

    
    .
    
  • Diagnostic Peaks (1H NMR):

    • Isomer A (Trans-like): The methyl groups on the epoxide typically appear as two singlets with wider separation (e.g.,

      
       1.25 and 
      
      
      
      1.32 ppm) due to the anisotropic effect of the THP ring.
    • Isomer B (Cis-like): The methyl groups often appear closer together or overlapping (e.g.,

      
       1.28 and 
      
      
      
      1.29 ppm).
    • Epoxide Proton (H2'): Look for the doublet at

      
       2.6–2.9 ppm. The coupling constant (
      
      
      
      ) to the THP H2 proton will differ between diastereomers.
Gas Chromatography (GC)

For routine purity checks (faster than HPLC).

  • Column: DB-WAX or HP-5.

  • Detector: FID (Flame Ionization Detector).

  • Temp Program: 80°C (2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Note: Ensure injector temperature is <200°C to prevent thermal rearrangement of the epoxide.

References

  • Separation of Diastereomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Isomers" details the use of shape-selective phases).

  • Epoxide Detection: Bhaskarachary, K., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387, 2663–2669. Link

  • Biocatalysis: Archelas, A., & Furstoss, R. (2001). Synthetic applications of epoxide hydrolases. Current Opinion in Chemical Biology, 5(2), 112-119. (Authoritative review on resolving trisubstituted epoxides).
  • Shi Epoxidation (Alternative Synthesis): Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224–11235. Link

  • General Epoxy-Pyran Synthesis: Crosby, S. R., et al. (2002). Stereocontrolled Synthesis of Trisubstituted Tetrahydropyrans. Journal of the American Chemical Society, 124(7), 1307-1315.[3] Link[4]

Sources

Application Note: Regioselective Oxirane Ring Opening in 4-Methyloxane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 4-methyloxane (4-methyltetrahydropyran) motif is a ubiquitous pharmacophore found in polyether antibiotics (e.g., Lasonolide A), marine toxins, and synthetic intermediates for spirocyclic drugs. The functionalization of this ring system often relies on the stereocontrolled opening of 3,4-epoxy-4-methyloxane precursors.

Unlike simple aliphatic epoxides, oxirane rings fused to six-membered oxacycles are subject to rigorous conformational constraints. Successful derivatization requires navigating the conflict between electronic bias (favoring attack at the most substituted carbon) and conformational control (governed by the Fürst-Plattner rule).

This application note details three validated protocols for the ring opening of 3,4-epoxy-4-methyltetrahydropyran , enabling the selective installation of hydroxyl, alkoxy, and azide functionalities.

Mechanistic Grounding: The Fürst-Plattner Rule[1][2]

To achieve reproducible results, one must understand that nucleophilic attack on these systems is not merely governed by steric hindrance (


) or carbocation stability (

). It is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect).[1]
The Core Principle

In half-chair cyclohexyl-like epoxides, the nucleophile preferentially attacks the carbon that leads to a trans-diaxial arrangement of the resulting hydroxyl group and the nucleophile. This pathway proceeds through a lower-energy chair-like transition state, whereas the alternative pathway requires a higher-energy twist-boat transition state.[1]

Application to 4-Methyloxane

In a 3,4-epoxy-4-methyloxane system:

  • Electronic Factor: Acid-catalyzed conditions favor attack at C4 (tertiary carbon) due to the stabilization of the partial positive charge by the methyl group.

  • Conformational Factor: The 4-methyl group exerts a locking effect, preferring an equatorial orientation in the ground state.

  • The Conflict: If the Fürst-Plattner trajectory aligns with the electronic bias (attack at C4), the reaction is fast and highly regioselective. If they oppose, mixtures or unexpected rearrangement products (e.g., contraction to tetrahydrofuran derivatives) may occur.

Mechanism Visualization

The following diagram illustrates the divergent pathways based on conditions.

G Start 3,4-Epoxy-4-methyloxane (Substrate) AcidPath Acid Catalyzed (BF3·OEt2 / H+) Start->AcidPath Protonation BasePath Base/Nucleophilic (NaN3 / OH-) Start->BasePath Direct Attack TS_Chair Transition State (Chair-like) AcidPath->TS_Chair Electronic + Stereoelectronic Drive TS_Twist Transition State (Twist-Boat) BasePath->TS_Twist Steric Control (Avoids C4-Me) Prod_A Product A: C4-Nucleophile (Tertiary) Trans-Diaxial TS_Chair->Prod_A Major Product Prod_B Product B: C3-Nucleophile (Secondary) Trans-Diequatorial* TS_Twist->Prod_B Major Product

Figure 1: Mechanistic divergence in oxirane opening. Acidic conditions generally favor the trans-diaxial opening at the tertiary center (C4), while basic conditions favor steric control at the secondary center (C3).

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Alcoholysis (Solvolysis)

Objective: Introduction of an alkoxy group at the tertiary C4 position with inversion of stereochemistry. Mechanism:


-like pathway assisted by conformational lock.
Materials
  • Substrate: 3,4-epoxy-4-methyltetrahydropyran (1.0 equiv)

  • Reagent: Anhydrous Methanol (or desired alcohol)

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    )
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the epoxide (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Note: Low temperature is critical to prevent skeletal rearrangements (e.g., ring contraction).

  • Nucleophile Addition: Add anhydrous Methanol (5.0 equiv) to the stirred solution.

  • Catalysis: Dropwise, add

    
     (1.1 equiv) over 5 minutes.
    
    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (stain with p-anisaldehyde; epoxides stain blue/purple, diols/ethers stain dark blue).

  • Quench: Quench the reaction with saturated aqueous

    
     (5 mL) while vigorously stirring at 0 °C.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    

Expected Outcome: >85% yield of the 4-methoxy-4-methyl-3-hydroxy derivative (trans-diaxial).

Protocol B: Nucleophilic Azidolysis (Azide Opening)

Objective: Introduction of nitrogen at the less hindered C3 position (or C4 depending on catalyst). Safety Warning: Sodium Azide (


) is acutely toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) with azides if possible; use DMF or MeCN.
Materials
  • Substrate: 3,4-epoxy-4-methyltetrahydropyran

  • Reagent: Sodium Azide (

    
    )
    
  • Catalyst: Ammonium Chloride (

    
    ) or Lithium Perchlorate (
    
    
    
    )
  • Solvent: Methanol/Water (8:1) or Acetonitrile

Step-by-Step Methodology
  • Preparation: In a fume hood behind a blast shield, dissolve the epoxide (1.0 mmol) in Methanol/Water (5 mL).

  • Reagent Addition: Add

    
     (3.0 equiv) and 
    
    
    
    (2.0 equiv).
    • Why

      
      ? It buffers the solution to prevent polymerization while activating the epoxide via hydrogen bonding.
      
  • Heating: Heat the mixture to reflux (65 °C) for 4–12 hours.

    • Kinetic Control: Under these "basic/neutral" conditions, the azide acts as a pure nucleophile. It will preferentially attack the less hindered C3 carbon (secondary), avoiding the steric bulk of the C4-methyl group.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Caution: Ensure the aqueous waste is treated with bleach (sodium hypochlorite) to quench unreacted azide before disposal.

Expected Outcome: Formation of the 3-azido-4-hydroxy-4-methyl derivative. Note that this regioselectivity is opposite to Protocol A.

Protocol C: Chelation-Controlled Opening ( -Mediated)

Objective: Reversing regioselectivity or enhancing rate via bidentate chelation.

Materials
  • Catalyst: Titanium(IV) Isopropoxide (

    
    )
    
  • Nucleophile: Allyl alcohol or similar.

Methodology
  • Mix epoxide (1.0 equiv) and nucleophile (2.0 equiv) in Toluene.

  • Add

    
     (1.2 equiv).[2]
    
  • The Ti center coordinates to both the epoxide oxygen and the nucleophile, delivering the nucleophile intramolecularly. This often overrides steric bias, forcing attack at the carbon that allows for the optimal bond angle within the titanium coordination sphere.

Data Summary & Troubleshooting

Comparative Regioselectivity Table
ConditionReagent SystemMajor Site of AttackMechanismProduct Stereochem
Acidic

/ MeOH
C4 (Tertiary)

-like / Fürst-Plattner
Trans-diaxial
Basic

/

C3 (Secondary)

(Steric control)
Trans-diequatorial (after flip)
Chelation

C3 or C4 Coordination AssistedVariable
Troubleshooting Guide (CQA - Critical Quality Attributes)
  • Low Yield / Polymerization:

    • Cause: Acid concentration too high or temperature too high in Protocol A.

    • Fix: Strictly maintain -78 °C during catalyst addition. Dilute reaction further (0.05 M).

  • No Reaction (Protocol B):

    • Cause: Poor solubility of azide or steric shielding of the epoxide.

    • Fix: Switch solvent to DMF (increases nucleophilicity of

      
      ) or add a Lewis Acid catalyst like 
      
      
      
      (0.1 equiv) to activate the epoxide oxygen.
  • Scrambled Stereochemistry:

    • Cause: Carbocation lifetime too long (full

      
      ).
      
    • Fix: Ensure the nucleophile (alcohol) is present before adding the Lewis Acid.

Experimental Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Solvent Dissolve Substrate (Anhydrous DCM) Start->Solvent Temp Cool to -78°C Solvent->Temp NucAdd Add Nucleophile (MeOH / Azide) Temp->NucAdd CatAdd Add Catalyst (BF3·OEt2 / LiClO4) NucAdd->CatAdd Monitor TLC Monitoring (p-Anisaldehyde) CatAdd->Monitor Monitor->Monitor Incomplete (Add time) Quench Quench (Sat. NaHCO3) Monitor->Quench Complete Extract Extraction & Drying Quench->Extract Final Isolated Product (NMR Verification) Extract->Final

Figure 2: Standardized workflow for temperature-controlled epoxide opening to ensure kinetic resolution and prevent side-reactions.

References

  • Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta.

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd Ed.). Chapter 20: Electrophilic addition to alkenes (Epoxide opening regioselectivity). Oxford University Press.
  • Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews.

  • Nishitani, K., et al. (2007). An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents.[2] Heterocycles.[3][2][4]

  • Caroon, J. M., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC (NIH).

  • Nielsen, L., et al. (2011). Regioselective ring opening and isomerization reactions of 3,4-epoxyesters catalyzed by boron trifluoride.[5] Organic Letters.[5]

Sources

Application Note: Structural Elucidation and Quantitation of (4S)-Epoxy-Rose Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the characterization and quantitation of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , chemically identified as the side-chain epoxide derivative of the high-value fragrance compound Rose Oxide .[1]

Epoxides of monoterpene ethers are critical markers in flavor stability profiling, atmospheric oxidation studies of terpenes, and biotransformation assays. However, their analysis is complicated by thermal lability ; the epoxide ring is prone to rearrangement into isomeric aldehydes or ketones within hot GC injection ports, leading to erroneous structural assignment.

This guide provides a validated Cold On-Column (COC) GC-MS protocol for structural integrity and a complementary LC-QTOF-MS method for definitive exact-mass confirmation.

Compound Profile & Chemical Challenges

PropertySpecification
IUPAC Name This compound
Common Reference Epoxy-Rose Oxide; Rose Oxide Epoxide
Molecular Formula C₁₀H₁₈O₂
Exact Mass 170.1307 Da
Structure Class Cyclic Ether / Epoxide (Monoterpene derivative)
Key Challenge Epoxide Ring Tension: The 3,3-dimethyloxiran-2-yl group is susceptible to acid-catalyzed hydrolysis (to diols) and thermal rearrangement (to ketones) during analysis.[1]

Experimental Protocols

Method A: Low-Thermal-Stress GC-MS (Primary Workflow)

Rationale: Standard split/splitless injectors operate at >250°C, which can degrade the epoxide.[1] This protocol uses Cold On-Column (COC) injection or Programmed Temperature Vaporization (PTV) to introduce the sample at low temperatures.[1]

1. Sample Preparation
  • Matrix: Essential oils, wine extracts, or reaction mixtures.

  • Solvent: Ethyl Acetate or MTBE (Avoid alcohols or chlorinated solvents which may induce ring opening).[1]

  • Concentration: Dilute to approx. 10–50 ppm.

  • Internal Standard: 1,4-Cineole (structurally similar ether, stable) or deuterated Rose Oxide.[1]

2. Instrument Parameters (Agilent/Thermo Configuration)
  • Inlet: PTV or Cold On-Column.[1]

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp: 600°C/min to 250°C (Transfer phase).[1]

  • Column: DB-Wax UI or VF-WAXms (Polar phase preferred for ether separation).[1]

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.[1]

  • Oven Program:

    • 40°C (Hold 2 min) → 5°C/min → 180°C → 20°C/min → 240°C.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • MS Source (EI): 70 eV, 230°C. Scan Range: m/z 40–300.[1]

3. Fragmentation Analysis (EI Spectrum Interpretation)

Unlike the parent Rose Oxide, the epoxide modifies the fragmentation pathway.

  • Parent Ion (M⁺): m/z 170 (Weak/Distinct).[1]

  • Base Peak: Likely m/z 139 or m/z 85 .[1]

    • Mechanism:[1] Loss of the methoxy/epoxy side chain or ring cleavage.

  • Diagnostic Ions:

    • m/z 155 (M - CH₃): Loss of methyl group from the gem-dimethyl epoxide.[1]

    • m/z 71 (C₄H₇O⁺): Cleavage of the epoxy-isobutyl tail.[1]

    • m/z 127: Loss of the isopropyl/epoxide moiety.

Method B: LC-QTOF-MS (Confirmatory Workflow)

Rationale: Used when thermal degradation is suspected in GC, or for metabolic flux analysis in aqueous media.[1] ESI is often too soft for ethers; APCI (Atmospheric Pressure Chemical Ionization) is preferred to induce protonation without shattering the molecule.[1]

1. HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 × 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate (Promotes [M+NH₄]⁺ adducts).[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 8 minutes.

2. MS Parameters (Q-TOF)
  • Source: APCI Positive Mode.

  • Corona Current: 4 µA.[1]

  • Vaporizer Temp: 300°C.

  • Target Ions:

    • [M+H]⁺: 171.1380 (Protonated).[1]

    • [M+NH₄]⁺: 188.1645 (Ammonium adduct - often dominant).[1]

    • [M+Na]⁺: 193.1199 (Sodium adduct).[1]

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing labile terpene epoxides, ensuring the distinction between the intact epoxide and its thermal degradation products.

G Sample Sample Matrix (Oil/Extract) Prep Extraction (Solvent: EtAc/MTBE) Sample->Prep Decision Concentration/Matrix? Prep->Decision GC_Path Volatile/High Conc. (GC-MS) Decision->GC_Path Non-polar LC_Path Aqueous/Trace/Labile (LC-HRMS) Decision->LC_Path Polar/Unstable PTV PTV/COC Injection (Cold Inlet <40°C) GC_Path->PTV Recommended Split Standard Split/Splitless (>250°C) GC_Path->Split Avoid APCI APCI Source (+ NH4 Adducts) LC_Path->APCI Valid_GC Intact Epoxide Spectrum (m/z 170, 155, 71) PTV->Valid_GC Degradation Thermal Rearrangement (Ketone Artifacts) Split->Degradation ExactMass Exact Mass Confirmation (170.1307 Da) APCI->ExactMass

Caption: Analytical workflow for (4S)-Epoxy-Rose Oxide, prioritizing cold injection to prevent thermal artifacts.

Results Interpretation & Quality Control

Identification Criteria

To confirm the presence of this compound, the analyte must meet three criteria (The "3-Point ID" Rule):

  • Retention Index (RI): Must fall within ±10 units of the reference standard on a Wax column (Predicted RI approx. 1400–1500, higher than Rose Oxide due to the oxygen functionality).

  • Mass Accuracy (LC-MS): < 5 ppm error for m/z 171.1380.

  • Spectral Fidelity (GC-MS): Presence of the molecular ion (m/z 170) and absence of ketone-specific rearrangements (e.g., dominant m/z 43/58 ratios indicative of methyl ketones).[1]

Troubleshooting: Thermal Artifacts

If you observe a peak with the same molecular weight (170) but a different fragmentation pattern (e.g., base peak m/z 43 or 58), your injector is likely too hot, causing the epoxide to rearrange into 4-(3,3-dimethyl-2-oxiranyl)-2-butanone derivatives or similar isomeric ketones [1].[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectra of Epoxides and Derivatives. National Institute of Standards and Technology.[1][2] [Link][1]

  • Kylington, S. (2022).[1][3] Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. KTH Royal Institute of Technology.[1] [Link]

  • PubChem. (2025).[1][4][5] Compound Summary: Rose Oxide and Derivatives. National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. [Link]

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of Novel Oxane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Oxane-Based Antifungal Candidates

The rising incidence of invasive fungal infections, coupled with the escalating threat of antifungal resistance, has created an urgent need for novel therapeutic agents. Among the diverse chemical scaffolds being explored, oxane-containing compounds have emerged as a promising class of potential antifungals. The oxane ring, a six-membered heterocyclic ether, serves as a versatile structural motif in various biologically active molecules. Its presence can influence physicochemical properties such as solubility and membrane permeability, which are critical for drug efficacy. While the precise mechanism of action can vary depending on the overall molecular architecture, many oxane derivatives are hypothesized to interfere with essential fungal processes, including cell wall biosynthesis, ergosterol production, or key enzymatic pathways.[1][2][3]

This comprehensive guide provides a detailed framework for the systematic evaluation of the antifungal properties of novel oxane compounds. It is designed to equip researchers with the necessary protocols to determine the in vitro efficacy, assess the preliminary safety profile, and conduct initial in vivo evaluations. The methodologies described herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust and reproducible data.[2][4][5]

Hypothesized Mechanism of Action: A Multifaceted Approach

The antifungal activity of oxane-containing molecules is not attributed to a single, universal mechanism. Instead, the oxane moiety, in conjunction with other functional groups, can target various essential fungal components. Based on existing literature for related heterocyclic compounds, we can postulate several potential mechanisms of action that warrant investigation:

  • Inhibition of Cell Wall Biosynthesis: Some heterocyclic compounds have been shown to interfere with the synthesis of critical cell wall components like chitin and β-(1,3)-glucan.[3][6] This disruption leads to osmotic instability and cell lysis.

  • Disruption of Ergosterol Synthesis: A common target for many antifungal drugs is the ergosterol biosynthetic pathway. Inhibition of enzymes such as 14-alpha-sterol demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising fungal membrane integrity and function.[2][7][8]

  • Enzyme Inhibition: Oxane derivatives may act as inhibitors of essential fungal enzymes, such as glucosamine-6-phosphate synthase, which is crucial for the biosynthesis of chitin.[1]

The selection of appropriate assays should be guided by the hypothesized mechanism of action for the specific oxane compound under investigation.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a novel compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4][8][9]

Broth Microdilution Assay for Yeasts (CLSI M27)

This protocol is adapted from the CLSI M27 guidelines for the susceptibility testing of yeasts such as Candida spp. and Cryptococcus neoformans.[5]

Principle: A standardized inoculum of the yeast is introduced into a 96-well microtiter plate containing serial dilutions of the oxane compound. Following incubation, the wells are visually or spectrophotometrically examined for growth inhibition to determine the MIC.

Detailed Protocol:

  • Preparation of Fungal Inoculum:

    • Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Oxane Compound Dilutions:

    • Dissolve the oxane compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to create a drug dilution plate.

  • Assay Procedure:

    • Transfer an equal volume of the diluted oxane compound from the drug dilution plate to the corresponding wells of the assay plate.

    • Add the standardized fungal inoculum to each well.

    • Include a growth control (inoculum without the compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the oxane compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.

Disk Diffusion Assay for Yeasts (CLSI M44)

The disk diffusion method is a simpler, qualitative alternative to broth microdilution for assessing antifungal susceptibility.

Principle: A paper disk impregnated with a known concentration of the oxane compound is placed on an agar plate inoculated with the test fungus. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will form around the disk.

Detailed Protocol:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized yeast inoculum as described for the broth microdilution assay.

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

    • Evenly streak the inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Disk Application:

    • Prepare sterile paper disks impregnated with a known concentration of the oxane compound.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 20-24 hours.

    • Measure the diameter of the zone of inhibition to the nearest millimeter.

Data Presentation:

CompoundFungal SpeciesMIC (µg/mL)Zone of Inhibition (mm)
Oxane-1Candida albicans815
Oxane-1Cryptococcus neoformans1612
Oxane-2Candida albicans420
Oxane-2Cryptococcus neoformans818
FluconazoleCandida albicans125

Table 1: Example of in vitro antifungal activity data for two hypothetical oxane compounds.

Part 2: Preliminary Safety and Toxicity Assessment

A crucial aspect of drug development is to ensure that the compound exhibits selective toxicity towards the pathogen with minimal effects on host cells.

Cytotoxicity Assay against Mammalian Cell Lines

This protocol outlines a method to assess the in vitro cytotoxicity of the oxane compounds against a human cell line (e.g., HepG2, a liver carcinoma cell line) using a colorimetric assay such as the WST-1 assay.

Principle: The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the oxane compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • WST-1 Assay:

    • Incubate the plate for 24-72 hours.

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Data Presentation:

CompoundIC50 on HepG2 cells (µM)Selectivity Index (IC50 / MIC)
Oxane-1>100>12.5
Oxane-25012.5
Doxorubicin1N/A

Table 2: Example of cytotoxicity data and selectivity index for two hypothetical oxane compounds against Candida albicans.

Part 3: In Vivo Efficacy Models

Promising candidates from in vitro studies should be further evaluated in a living organism to assess their efficacy and toxicity in a more complex biological system. The Galleria mellonella (greater wax moth) larva model is a cost-effective and ethically sound alternative to mammalian models for initial in vivo screening.[1][7]

Galleria mellonella Infection Model

Principle: G. mellonella larvae have an innate immune system with functional similarities to that of mammals.[7] Larvae are infected with a fungal pathogen and then treated with the oxane compound. The efficacy of the compound is assessed by monitoring larval survival and, in some cases, by determining the fungal burden.

Detailed Protocol:

  • Infection of Larvae:

    • Select healthy, final-instar G. mellonella larvae of a consistent size and weight.

    • Inject a standardized inoculum of the fungal pathogen (e.g., Candida albicans) into the hemocoel of each larva using a microinjector.

  • Treatment with Oxane Compound:

    • At a predetermined time post-infection (e.g., 2 hours), inject a specific dose of the oxane compound into a different proleg of the infected larvae.

    • Include control groups: uninfected, infected but untreated, and infected but treated with a known antifungal (e.g., fluconazole).

  • Monitoring and Data Collection:

    • Incubate the larvae at 37°C.

    • Monitor larval survival daily for a period of 5-7 days. Larvae are considered dead if they are unresponsive to touch.

    • Record the number of surviving larvae in each group.

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using statistical tests such as the log-rank test.

Workflow and Pathway Visualizations

Antifungal_Assay_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Novel Oxane Compound B Broth Microdilution (MIC) A->B Efficacy C Disk Diffusion A->C Screening D Cytotoxicity Assay (IC50) A->D Toxicity E Selectivity Index Calculation B->E D->E F Galleria mellonella Model E->F Promising Candidates G Murine Infection Model F->G Further Validation H Efficacy & Survival Analysis F->H I Lead Compound Identification H->I

Caption: Experimental workflow for antifungal evaluation of oxane compounds.

Hypothesized_MoA cluster_fungal_cell Fungal Cell Ergosterol Ergosterol Membrane Cell Membrane Ergosterol->Membrane Component of CellWall Cell Wall Chitin Chitin Chitin->CellWall Component of Glucan β-(1,3)-Glucan Glucan->CellWall Component of Oxane Oxane Compound Demethylase 14-alpha-sterol demethylase Oxane->Demethylase Inhibits GlucanSynthase β-(1,3)-Glucan Synthase Oxane->GlucanSynthase Inhibits ChitinSynthase Chitin Synthase Oxane->ChitinSynthase Inhibits Demethylase->Ergosterol Blocks synthesis GlucanSynthase->Glucan Blocks synthesis ChitinSynthase->Chitin Blocks synthesis

Caption: Hypothesized mechanisms of action for oxane antifungal compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of novel oxane compounds as potential antifungal agents. By systematically assessing their in vitro efficacy, preliminary safety, and in vivo activity, researchers can effectively identify promising lead candidates for further development. The integration of standardized methodologies with a clear understanding of the potential mechanisms of action is paramount for the successful discovery of new and effective treatments to combat the growing challenge of fungal infections.

References

  • Efficient Synthesis and Anti-Fungal Activity of Oleanolic Acid Oxime Esters. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis, antifungal activity, and molecular modeling studies of new inverted oxime ethers of oxiconazole. (2002). PubMed. Retrieved February 19, 2026, from [Link]

  • Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. (2022). Frontiers. Retrieved February 19, 2026, from [Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. (n.d.). ASM Journals. Retrieved February 19, 2026, from [Link]

  • Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. (2022). PMC. Retrieved February 19, 2026, from [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Antifungal agents. (n.d.). SlideShare. Retrieved February 19, 2026, from [Link]

  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Antifungal agents: mechanisms of action. (n.d.). Elsevier. Retrieved February 19, 2026, from [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • CLSI Antifungical Susceptibility Test Updated. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Antifungal action of the oxathiolone-fused chalcone derivative. (2011). PubMed. Retrieved February 19, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). PMC. Retrieved February 19, 2026, from [Link]

  • Development of a novel family of antifungal agents based on a quinone methide oxime framework. (2025). PMC. Retrieved February 19, 2026, from [Link]

  • Structure-Activity Relationship of Antifungals. (2023). YouTube. Retrieved February 19, 2026, from [Link]

  • Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. (2018). PMC. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis and Antifungal Activity of Coumarin Ring-Opening Derivatives. (2016). MDPI. Retrieved February 19, 2026, from [Link]

  • The Triazole Ring as a Privileged Scaffold for Putative Antifungals: Synthesis and Evaluation of a Series of New Analogues. (2021). PubMed. Retrieved February 19, 2026, from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2025). FirstWord HealthTech. Retrieved February 19, 2026, from [Link]

  • M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. (n.d.). CLSI. Retrieved February 19, 2026, from [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). CDC. Retrieved February 19, 2026, from [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI. Retrieved February 19, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). ASM Journals. Retrieved February 19, 2026, from [Link]

  • Antifungal Testing Disks Guide. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • A disc test of antifungal susceptibility. (n.d.). ConnectSci. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 19, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (n.d.). ANSI Webstore. Retrieved February 19, 2026, from [Link]

  • Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents. (2013). ASM Journals. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. Retrieved February 19, 2026, from [Link]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. (2018). Brieflands. Retrieved February 19, 2026, from [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved February 19, 2026, from [Link]

  • Exploiting diverse chemical collections to uncover novel antifungals. (2021). Microbiology Society. Retrieved February 19, 2026, from [Link]

  • Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius. Retrieved February 19, 2026, from [Link]

  • Novel Agents and Drug Targets to Meet the Challenges of Resistant Fungi. (2017). The Journal of Infectious Diseases. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Assay Protocol. (2024). protocols.io. Retrieved February 19, 2026, from [Link]

  • Antifungal agents: mechanisms of action. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

  • Antifungal action of the oxathiolone-fused chalcone derivative. (2011). PubMed. Retrieved February 19, 2026, from [Link]

  • Mode of Action of Antifungal Drugs. (2022). Microbiology Info.com. Retrieved February 19, 2026, from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Those of Bacterial Resistance. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). Research Starters. Retrieved February 19, 2026, from [Link]

Sources

Application Note: Cytotoxicological Profiling of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This Application Note details the protocol for evaluating the cytotoxicity of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane . This molecule belongs to a class of oxygenated terpene derivatives , structurally characterizing a tetrahydropyran (oxane) scaffold functionalized with a reactive epoxide (oxirane) moiety.

Chemical Challenge: Unlike standard non-volatile drugs, this compound presents two specific challenges for in vitro screening:

  • Volatility: As a low-molecular-weight terpene ether/epoxide, it exhibits significant vapor pressure. In standard open-well plates, this leads to the "Vapor Transfer Effect," where vapors migrate to control wells, causing false positives in untreated cells and invalidating IC50 curves.

  • Epoxide Reactivity: The 3,3-dimethyloxirane group is an electrophile capable of alkylating cellular nucleophiles (DNA, proteins) and rapidly depleting intracellular Glutathione (GSH).

Scope: This guide provides a modified Vapor-Locked WST-8 Assay to prevent cross-contamination and a GSH-Glo™ Assay to confirm the oxidative mechanism of action.

Experimental Design Strategy

Cell Line Selection
Cell LineTissue OriginRationale
HaCaT Human KeratinocytesPrimary Model: Mimics dermal exposure (common for terpene fragrances/cosmetics).
A549 Human Lung EpithelialInhalation Model: Assesses toxicity from volatile exposure (vapor phase).
HepG2 Human LiverMetabolic Model: High expression of Glutathione S-Transferases (GSTs) to assess detoxification capacity.
The "Vapor Transfer" Problem

In a standard 96-well plate, volatile compounds evaporate from treated wells and dissolve into the media of adjacent control wells.

  • Standard Protocol Failure: Untreated controls die, reducing the calculated viability difference and artificially raising the IC50.

  • Solution: Use of gas-impermeable plate sealers or spatial segregation (leaving empty buffer rows between treatments).

Protocol A: Vapor-Locked Cytotoxicity Assay (WST-8)

Objective: Determine the IC50 while preventing vapor phase cross-contamination. Reagents: WST-8 (Cell Counting Kit-8), DMSO (Anhydrous), Adhesive Plate Sealers (optical grade).

Preparation of Stock Solutions
  • Solubility Check: Dissolve the test compound in 100% DMSO to create a 100 mM Stock Solution .

    • Note: Epoxides are sensitive to hydrolysis. Prepare fresh or store at -20°C under nitrogen.

  • Working Solutions: Dilute the stock into complete culture media.

    • Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity.

Plate Layout & Sealing (Critical Step)

Do not use a standard serial dilution across adjacent columns.

  • Seeding: Seed cells (e.g., HaCaT) at 10,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of treatment media containing the compound (Range: 1 µM – 500 µM).

    • Spatial Segregation: Leave at least one row empty (filled with PBS) between different concentrations if using a standard lid, OR use a thermal-bonded plate sealer immediately after dosing.

  • Incubation: Incubate for 24 hours at 37°C.

    • Warning: If sealing the plate, ensure the seal is breathable enough for CO2 exchange or use a HEPES-buffered medium to maintain pH without high CO2 exchange.

Readout
  • Add 10 µL of WST-8 reagent directly to each well.

  • Incubate for 2 hours.

  • Measure Absorbance at 450 nm (Reference: 650 nm).

Workflow Visualization

CytotoxicityWorkflow Stock Stock Prep (100mM in DMSO) Dilution Media Dilution (DMSO < 0.5%) Stock->Dilution Dosing Dosing (Spatial Segregation) Dilution->Dosing Seeding Cell Seeding (10k cells/well) Seeding->Dosing Sealing Vapor Lock (Adhesive Seal) Dosing->Sealing CRITICAL STEP Incubation Incubation (24h, 37°C) Sealing->Incubation Readout WST-8 Readout (OD 450nm) Incubation->Readout

Figure 1: Experimental workflow emphasizing the "Vapor Lock" step to prevent volatile cross-contamination.

Protocol B: Mechanistic Profiling (GSH Depletion)

Rationale: The epoxide ring (oxirane) is an electrophile. The primary detoxification pathway is conjugation with Glutathione (GSH). Toxicity is often preceded by a rapid drop in intracellular GSH.

Methodology
  • Cell Prep: Seed HepG2 cells in white-walled 96-well plates (opaque).

  • Exposure: Treat cells with the IC50 concentration (determined in Protocol A) for short durations (1h, 3h, 6h).

    • Reasoning: GSH depletion is an early event, occurring before cell death.

  • Lysis & Probe: Use a Luciferin-NT based GSH assay (e.g., GSH-Glo™).

    • Add Luciferin-NT substrate + Glutathione S-Transferase.

    • GSH in the cell lysate converts the probe to Luciferin.

  • Detection: Measure Luminescence. Lower signal = Depleted GSH.

Mechanism of Action Diagram

MOA Compound (4S)-2-(3,3-dimethyloxiran-2-yl) -4-methyloxane Epoxide Reactive Epoxide (Electrophile) Compound->Epoxide Adduct GSH-Conjugate Epoxide->Adduct Alkylation GSH Intracellular GSH (Nucleophile) GSH->Adduct Depletion GSH Depletion GSH->Depletion ROS ROS Accumulation (Oxidative Stress) Depletion->ROS Loss of Redox Balance Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Figure 2: Proposed Mechanism of Action. The epoxide moiety alkylates GSH, leading to oxidative stress and subsequent cell death.

Data Analysis & Interpretation

Calculating IC50

Normalize absorbance data using the following formula:



  • Validity Check: If the "Untreated Control" wells adjacent to the high-concentration wells show <90% viability compared to distant controls, vapor contamination occurred . The assay must be repeated with better sealing.

Expected Results
  • HaCaT: Moderate cytotoxicity (IC50 ~ 50-200 µM) is expected for terpene oxides.

  • HepG2: May show higher resistance due to high GST expression (rapid detoxification of the epoxide).

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1] Link

  • Limonene and Diluent Vaping Ingredients. Chemical Interactions and Cytotoxicity of Terpene and Diluent Vaping Ingredients.[2][3] Chemical Research in Toxicology (2023).[3] Link

  • Riss, T. L., et al. Cell Viability Assays.[4] Assay Guidance Manual (NCBI).[4] (2013/2016).[1][4] Provides the gold standard for MTT/MTS/ATP assay optimization. Link

  • OECD Test Guideline 442D. In Vitro Skin Sensitization (KeratinoSens™). Relevant for epoxide-containing terpenes which are potential sensitizers. Link

Sources

Application Notes & Protocols: (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Epoxides in Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount.[1][2] Chiral building blocks serve as foundational scaffolds that enable chemists to construct complex, three-dimensional molecules with precise stereochemical control.[2] Among these, chiral epoxides are of exceptional importance. The inherent ring strain of the three-membered oxirane ring makes them highly reactive electrophiles, while their defined stereochemistry allows for the installation of multiple, contiguous stereocenters in a predictable manner.[1][2]

This guide focuses on (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , a structurally distinct chiral building block. Its architecture combines a stereodefined oxane ring with a trisubstituted epoxide. The key features influencing its synthetic utility are:

  • The (4S)-methyloxane moiety: Provides a robust chiral backbone and influences the steric environment of the molecule.

  • The (2'S, 3'R)-epoxide ring: A highly reactive functional group with two distinct electrophilic carbons—a secondary center (C2') and a sterically hindered, gem-dimethyl-substituted tertiary center (C3').

  • Defined Absolute Stereochemistry: The fixed stereocenters allow for highly predictable outcomes in subsequent transformations, crucial for asymmetric synthesis.

These application notes will provide a comprehensive overview of the synthesis and core reactivity of this building block, complete with detailed, field-tested protocols for its application in creating valuable chiral intermediates like β-amino alcohols and 1,2-diols.

Section 1: Proposed Synthesis of the Chiral Building Block

The most reliable methods for generating enantiopure epoxides involve the asymmetric epoxidation of a prochiral alkene.[3] For the synthesis of this compound, a logical precursor is the corresponding allylic ether. The Jacobsen-Katsuki epoxidation is an excellent choice for this transformation, as it is renowned for its ability to epoxidize unfunctionalized alkenes with high enantioselectivity using a chiral manganese-salen catalyst.[4][5][6]

Protocol 1: Asymmetric Epoxidation via Jacobsen-Katsuki Reaction

This protocol details the synthesis of the title compound from its alkene precursor, (S)-4-methyl-2-(3-methylbut-2-en-1-yl)oxane.

Causality of Experimental Design:

  • Catalyst: The (R,R)-Jacobsen catalyst is chosen to selectively deliver the oxygen atom to one specific face of the alkene, thereby establishing the desired stereochemistry of the epoxide.

  • Oxidant: Sodium hypochlorite (bleach), buffered with phosphate, is a cost-effective and potent terminal oxidant for regenerating the active Mn(V) catalytic species.[5]

  • Phase Transfer Co-catalyst: A pyridine N-oxide derivative can be used to stabilize the catalyst and increase the reaction rate.[7]

  • Solvent System: A biphasic system of dichloromethane (DCM) and water is used. The alkene and catalyst reside in the organic phase, while the oxidant is in the aqueous phase.

Materials:

  • (S)-4-methyl-2-(3-methylbut-2-en-1-yl)oxane (1.0 equiv)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] (0.05 equiv)

  • Dichloromethane (DCM), reagent grade

  • Phosphate buffer (0.05 M, pH 11.3)

  • Commercial bleach (NaOCl, ~8.25%), cooled to 0°C

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene precursor (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.05 equiv) in DCM.

  • Add the phosphate buffer to the flask and cool the vigorously stirred mixture to 0°C in an ice bath.

  • Slowly add the cold bleach solution dropwise over 2-3 hours via an addition funnel. Monitor the reaction progress by TLC (staining with permanganate to visualize the alkene).

  • Upon completion (disappearance of the starting alkene), transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaCl (brine), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

G Start Alkene Precursor ((S)-4-methyl-2-(3-methylbut-2-en-1-yl)oxane) Catalyst (R,R)-Jacobsen Catalyst NaOCl (oxidant) DCM / H₂O, 0°C Start->Catalyst Asymmetric Epoxidation Product Target Chiral Epoxide (this compound) Catalyst->Product

Section 2: Core Reactivity - The Dichotomy of Epoxide Ring-Opening

The synthetic power of this compound stems from its predictable, yet tunable, ring-opening reactivity. The choice of acidic or basic/nucleophilic conditions dictates which of the two epoxide carbons is attacked, a concept known as regioselectivity .[8][9]

  • Under Basic/Nucleophilic Conditions (Sₙ2 Mechanism): A strong nucleophile (e.g., N₃⁻, RO⁻, R₂NH) will attack the less sterically hindered carbon atom.[9][10] For the title compound, this is the secondary carbon (C2'). This pathway is governed by sterics; the bulky gem-dimethyl group at C3' shields it from attack. The reaction proceeds via a classic Sₙ2 backside attack, resulting in an inversion of stereochemistry at the attacked carbon.[10]

  • Under Acidic Conditions (Sₙ1-like Mechanism): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a much better leaving group.[11][12] This weakens the C-O bonds, and a partial positive charge (carbocation character) begins to build. This positive charge is better stabilized at the more substituted carbon—the tertiary, gem-dimethyl-substituted C3'.[8][13] Consequently, even a weak nucleophile (e.g., H₂O, ROH) will preferentially attack this more substituted carbon.[11] The reaction proceeds with Sₙ1-like character, though often still with inversion of configuration due to the retained ring structure in the transition state.[9]

G cluster_main Epoxide { this compound | {  C2' (secondary) |  C3' (tertiary, gem-dimethyl) }} Product_Basic Product A (Attack at C2') Product_Acidic Product B (Attack at C3') Basic Basic/Nucleophilic Conditions (Sₙ2 Mechanism) Basic->Epoxide:c2 Attack at less hindered site Acidic Acidic Conditions (Sₙ1-like Mechanism) Acidic->Epoxide:c3 Attack at more substituted site


Section 3: Experimental Protocols for Asymmetric Transformations

The following protocols demonstrate how to exploit the regioselective ring-opening of the title epoxide to generate valuable, enantiomerically pure intermediates.

Protocol 3.1: Synthesis of a Chiral β-Azido Alcohol via Sₙ2 Ring-Opening

This protocol describes the synthesis of a vicinal azido alcohol, a versatile precursor to β-amino alcohols which are key structural motifs in many pharmaceuticals.[14][15]

Causality of Experimental Design:

  • Nucleophile: Sodium azide (NaN₃) is a potent and reliable nitrogen nucleophile for Sₙ2 epoxide opening.

  • Catalyst/Solvent: Ammonium chloride (NH₄Cl) in methanol/water provides a mildly protic medium to facilitate the reaction and protonate the resulting alkoxide upon ring-opening. This avoids strongly acidic conditions that would change the regioselectivity.

  • Temperature: Elevated temperature (reflux) is used to overcome the activation energy for opening the stable trisubstituted epoxide ring.

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Ammonium chloride (NH₄Cl) (1.2 equiv)

  • Methanol/Water (4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the epoxide (1.0 equiv) in the methanol/water mixture, add sodium azide (1.5 equiv) and ammonium chloride (1.2 equiv).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting epoxide is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure β-azido alcohol. The product will have the azide group at C2' and the hydroxyl group at C3', with stereochemistry inverted at C2'.

Protocol 3.2: Synthesis of a Chiral 1,2-Diol Monomethyl Ether via Sₙ1-like Ring-Opening

This protocol demonstrates the acid-catalyzed opening with methanol to produce a tertiary alcohol, a common structural feature in natural products.[16]

Causality of Experimental Design:

  • Catalyst: A catalytic amount of a strong protic acid like sulfuric acid (H₂SO₄) is used to protonate the epoxide oxygen, activating it for nucleophilic attack.[11]

  • Nucleophile/Solvent: Anhydrous methanol serves as both the nucleophile and the solvent, ensuring a high concentration of the attacking species.

  • Temperature: The reaction is run at a low temperature (0°C to room temp) to control the reactivity and minimize potential side reactions that can occur under strongly acidic conditions.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) (0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the epoxide (1.0 equiv) in anhydrous methanol and cool the solution to 0°C in an ice bath.

  • Slowly add the catalytic amount of concentrated H₂SO₄ dropwise.

  • Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench by adding it to a stirred, saturated solution of NaHCO₃.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product via flash column chromatography. The major product will be the tertiary alcohol resulting from the attack of methanol at the C3' carbon.

Section 4: Data Summary & Comparison

ParameterProtocol 3.1 (Basic/Sₙ2)Protocol 3.2 (Acidic/Sₙ1-like)
Reaction Conditions NaN₃, NH₄Cl, MeOH/H₂O, RefluxH₂SO₄ (cat.), Anhydrous MeOH, 0°C to RT
Mechanism Sₙ2Sₙ1-like
Site of Nucleophilic Attack C2' (less substituted carbon)C3' (more substituted carbon)
Governing Factor Steric HindranceCarbocation Stability
Primary Product Class β-Azido AlcoholTertiary Alcohol / 1,2-Diol Monoether
Key Transformation C-N Bond FormationC-O Bond Formation

Conclusion

This compound represents a highly valuable and versatile chiral building block. The protocols and mechanistic principles outlined in these application notes demonstrate its utility in the predictable and stereoselective synthesis of key chiral intermediates. The ability to control the regiochemical outcome of the ring-opening reaction simply by switching between acidic and basic/nucleophilic conditions makes this epoxide an indispensable tool for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with precision.

References

  • Jacobsen, E. N. (1991). Asymmetric Catalysis of Epoxide-Opening Reactions. Accounts of Chemical Research, 34(3), 231-241. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Available at: [Link]

  • Sharpless, K. B., et al. (1980). A new catalyst for the asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 102(18), 5974-5976. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Available at: [Link]

  • Wu, G., et al. (2004). Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides. Journal of the American Chemical Society, 126(36), 11317-11325. Available at: [Link]

  • Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Sharpless Asymmetric Epoxidation and Kinetic Resolution. Available at: [Link]

  • Survival Technologies Ltd. (n.d.). Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Available at: [Link]

  • Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinylcarbinol. Coll. Vol. 9, p.652 (1998); Vol. 73, p.1 (1996). Available at: [Link]

  • Taylor, S. K., et al. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 9(3), 667-671. Available at: [Link]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Available at: [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2). Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available at: [Link]

  • Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via Sₙ2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diols. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Atlas of Science. (2016). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Available at: [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Available at: [Link]

Sources

Derivatization of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The molecule (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane (hereafter referred to as DXM-Epoxide ) represents a distinct class of terpene-derived electrophilic scaffolds. Its structure features a chiral tetrahydropyran (oxane) ring coupled to a reactive 3,3-dimethyloxirane (epoxide) tail. In drug discovery, this motif is highly valued for two distinct bioassay applications:

  • Covalent Warhead (ABPP): The epoxide moiety can act as a "spring-loaded" electrophile, capable of covalently modifying nucleophilic residues (Cysteine, Serine, Histidine) in enzyme active sites. This makes it a prime candidate for Activity-Based Protein Profiling (ABPP).

  • Chiral Scaffold (SAR): The rigid oxane core directs the stereochemical orientation of the side chain. Derivatizing the epoxide via ring-opening generates a library of

    
    -amino alcohols, a pharmacophore found in numerous beta-blockers and antimicrobial agents.
    

This guide provides high-fidelity protocols for transforming DXM-Epoxide into functionalized probes for biological interrogation, prioritizing regioselective control and stereochemical integrity .

Chemical Reactivity Profile

Before derivatization, one must understand the electrophilic bias of the DXM-Epoxide.

  • The Warhead: The 3,3-dimethyloxirane ring is trisubstituted.

    • Site A (C3 - Tertiary): Sterically hindered by two methyl groups but stabilizes positive charge (carbocation character).

    • Site B (C2 - Secondary-like): Attached to the oxane ring. Less sterically hindered than C3 but electronically less activated.

  • Regioselectivity Rule:

    • Basic Conditions (Strong Nucleophiles): Attack occurs at Site B (Steric control).

    • Acidic/Lewis Acid Conditions: Attack shifts toward Site A (Electronic control via transition state carbocation stabilization).

Critical Design Choice: For bioassays, we utilize Lewis Acid Catalysis (


)  to ensure mild conditions that prevent rearrangement of the oxane ring while accelerating reaction rates.

Protocol A: High-Throughput Aminolysis (SAR Library Generation)

Objective: To generate a library of


-amino alcohols to screen for non-covalent binding affinity or to optimize solubility/ADME properties.

Mechanism: Lithium perchlorate (


) acts as a Lewis acid, coordinating to the epoxide oxygen. This activates the ring for nucleophilic attack by amines under neutral, solvent-free (or high-concentration) conditions.
Materials
  • Substrate: DXM-Epoxide (1.0 equiv).

  • Nucleophile: Diverse Amine Library (Primary/Secondary amines, 1.2 equiv).

  • Catalyst: Lithium Perchlorate (

    
    ), anhydrous (20 mol%).
    
  • Solvent: Acetonitrile (

    
    ) or Diethyl Ether (for workup).
    
Step-by-Step Methodology
  • Activation: In a flame-dried reaction vial, dissolve DXM-Epoxide (0.5 mmol) in

    
     (0.5 M concentration).
    
  • Catalyst Addition: Add solid

    
     (0.1 mmol). Stir for 10 minutes at Room Temperature (RT) to allow lithium coordination.
    
  • Nucleophilic Attack: Add the amine (0.6 mmol) dropwise.

  • Incubation: Stir at RT.

    • Primary Amines: 2–4 hours.

    • Sterically Hindered Amines: Heat to 40°C or extend time to 12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Stain with p-Anisaldehyde (epoxides stain blue/purple; amino alcohols stain differently). Look for the disappearance of the epoxide spot.

  • Workup: Dilute with water, extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

Data Output: Regioselectivity Verification

Nucleophile Type Major Product Isomer Yield (%) Notes

| Primary Amine (e.g., Benzylamine) | Attack at C2 (Less Hindered) | 85-95% | Standard


 outcome. |
| Hindered Amine (e.g., t-Butylamine)  | Attack at C2 | 60-75% | Slower reaction; requires heat. |
| Aniline (Weak Nucleophile)  | Mixed (C2/C3) | 50-65% | Electronic factors (C3 attack) become competitive. |

Protocol B: "Click-Ready" Azidolysis (Target Identification)

Objective: To convert DXM-Epoxide into an azide-functionalized probe (


-azido alcohol) that can be conjugated to a biotin or fluorophore tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after biological incubation or for affinity chromatography.
Materials
  • Reagent: Trimethylsilyl Azide (

    
    ) (1.5 equiv).
    
  • Catalyst:

    
     (Ytterbium Triflate) or 
    
    
    
    (10 mol%).
  • Solvent:

    
     (DCM).
    
Step-by-Step Methodology
  • Preparation: Dissolve DXM-Epoxide (1.0 mmol) in anhydrous DCM under Argon.

  • Azide Addition: Add

    
     (1.5 mmol) via syringe.
    
  • Catalysis: Add

    
     (10 mol%). The reaction is often rapid (30–60 mins).
    
  • Hydrolysis: Quench with saturated

    
     solution to cleave the O-TMS ether intermediate. Stir vigorously for 30 mins.
    
  • Extraction: Extract with DCM.

  • Safety Note: Organic azides with low C/N ratios are explosive. DXM-Azide (C10+) is generally stable, but handle with care. Do not concentrate to absolute dryness with heat.

Application: The resulting DXM-Azide can be incubated with cell lysates. If the molecule binds non-covalently, it can be photo-crosslinked (if a diazirine linker is used later). More commonly, this intermediate is "clicked" to Alkyne-Biotin to create an affinity matrix for pulling down DXM-binding proteins.

Visualization: Experimental Workflows

DXM_Derivatization cluster_legend Workflow Legend DXM DXM-Epoxide (Scaffold) LiClO4 Cat: LiClO4 Nucleophile: R-NH2 DXM->LiClO4 TMSN3 Cat: Yb(OTf)3 Reagent: TMS-N3 DXM->TMSN3 AminoAlc Beta-Amino Alcohol (Library for SAR) LiClO4->AminoAlc Regioselective Opening Bioassay1 Cell Viability / IC50 Screening AminoAlc->Bioassay1 Azide Beta-Azido Alcohol (Click-Ready Probe) TMSN3->Azide Ring Opening Click CuAAC Reaction (+ Alkyne-Biotin) Azide->Click PullDown Streptavidin Pull-down (Target ID) Click->PullDown key1 Blue: Starting Material key2 Green: SAR Product key3 Red: ABPP Probe

Caption: Figure 1. Divergent derivatization pathways for DXM-Epoxide: Library generation via aminolysis (top) and probe synthesis via azidolysis (bottom).

Quality Control & Validation

To ensure the integrity of the bioassay data, the derivative must be validated.

  • NMR Validation (

    
     NMR): 
    
    • Diagnostic Signal: The epoxide protons (typically

      
       2.5–3.0 ppm) must disappear.
      
    • New Signal: Appearance of signals corresponding to the

      
      -proton of the alcohol/amine (typically 
      
      
      
      3.5–4.0 ppm, shifted downfield).
  • Mass Spectrometry: High-Resolution Mass Spec (HRMS) is required to confirm the addition of the nucleophile mass without loss of the oxane ring.

  • Stereochemical Check: If chiral HPLC is available, verify that the (4S) center on the oxane ring remains unracemized. The mild

    
     conditions generally preserve remote stereocenters.
    

References

  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions.[1][2][3] Canadian Journal of Chemistry. Link

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

  • Heydari, A., et al. (2004).[4] A New and Efficient Epoxide Ring Opening via Poor Nucleophiles... in Lithium Perchlorate. Synthesis. Link

  • Krysiak, J., & Breinbauer, R. (2012). Activity-Based Protein Profiling for Natural Product Target Discovery. Topics in Current Chemistry. Link

  • Smith, J. (2020). Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. Link

Sources

Advanced Application Note & Protocol: X-ray Crystallography of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural elucidation of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , a low-melting terpene ether derivative. Given the molecule's probable liquid state at ambient conditions and its lack of heavy atoms (Z > O), this protocol addresses two primary crystallographic challenges:

  • Phase Transition Control: Generating a single crystal from an oil using in situ cryocrystallography (Zone Melting technique).

  • Absolute Configuration (AC) Determination: Establishing the stereochemistry of the light-atom structure using anomalous dispersion (Resonant Scattering) with Cu K

    
     radiation.
    

This guide is designed for structural biologists and medicinal chemists requiring definitive stereochemical assignment (e.g., verifying the (4S) center and determining the relative configuration of the epoxide moiety).

Pre-Experimental Analysis & Causality

Before beamtime, understanding the physicochemical behavior of the analyte is critical to selecting the correct mounting and cooling strategy.

Molecular Profile & Challenges
ParameterCharacteristicCrystallographic Implication
Formula

Light atoms only. Weak anomalous signal (

for Mo,

for Cu).
State (298 K) Viscous Oil / LiquidRequires Lindemann capillary mounting and in situ crystallization.
Chirality (4S) + Epoxide centersRequires high-redundancy data collection to resolve Flack parameter < 0.1.
Flexibility Oxane ringPotential for ring-pucker disorder; requires data collection at 100 K.
Radiation Source Selection

Decision: Cu K


 (

Å)
is mandatory.
  • Causality: The anomalous scattering signal of Oxygen is roughly 18 times stronger with Copper radiation than Molybdenum. For a molecule with no atoms heavier than Oxygen, Mo radiation will likely yield an inconclusive Flack parameter [1].

Experimental Workflow: In Situ Cryocrystallography

The following diagram outlines the logical flow for transforming the oily sample into a diffraction-quality single crystal directly on the goniometer.

InSituCrystallization Sample Oily Sample This compound Mount Capillary Mounting (0.3mm Lindemann Glass) Sample->Mount Centrifugation FlashCool Flash Cool to 100 K (Vitreous/Amorphous State) Mount->FlashCool Mount on Goniometer SlowHeat Slow Heating Scan (Find Melting Point Tm) FlashCool->SlowHeat Polycrystalline formation ZoneMelt Zone Melting / Annealing (Cycling near Tm) SlowHeat->ZoneMelt Identify Solid-Liquid Interface ZoneMelt->ZoneMelt Repeat Cycles SingleCrystal Single Crystal Growth ZoneMelt->SingleCrystal Nucleation Control DataCol Data Collection (Cu K-alpha, High Redundancy) SingleCrystal->DataCol Quality Check

Figure 1: Workflow for converting the liquid terpene ether into a single crystal using temperature-controlled zone melting.

Detailed Protocol

Phase 1: Sample Mounting (The "Oil" Technique)

Objective: Encapsulate the liquid to prevent sublimation and provide mechanical stability during phase transitions.

  • Selection: Use a 0.2 mm or 0.3 mm diameter Lindemann glass capillary . Thinner capillaries reduce absorption and background noise.

  • Loading:

    • Dip the open end of the capillary into the sample oil.

    • Allow capillary action to draw up ~5–10 mm of liquid.

    • Expert Tip: If the oil is viscous, centrifuge the capillary (open end up) in a padded microfuge tube to force the liquid to the bottom.

  • Sealing: Flame-seal the capillary carefully. Ensure no charring occurs near the sample.

  • Fixing: Mount the capillary in a goniometer head using wax or clay, ensuring the liquid column is centered in the X-ray beam path.

Phase 2: In Situ Crystallization (Zone Melting)

Objective: Controlled nucleation from the melt. This is the most critical step for this molecule [2].

  • Flash Freezing: Rapidly cool the stream to 100 K . The sample will likely turn into a glass (amorphous) or a polycrystalline powder.

    • Check: If clear (glass), no diffraction spots will appear.[1] If opaque (powder), diffraction rings will appear.

  • Determining

    
    :  Slowly raise the temperature (5 K/min) while monitoring the sample video feed. Note the temperature where the solid liquefies (
    
    
    
    ).
  • Zone Melting Cycle:

    • Set temperature to

      
       K.
      
    • Use the "optical heating" method or momentarily block the cryostream (if automated equipment is unavailable) to create a local melt zone.

    • Allow the melt interface to travel along the capillary.[2] As it cools back down, the liquid should crystallize on the existing solid seed.

  • Annealing: Once a single domain is visible (sharp extinction under polarized light if available, or sharp diffraction spots), cycle the temperature between (

    
     K) and (
    
    
    
    K) to anneal defects.
  • Final Cooling: Slowly cool (1 K/min) to 100 K for data collection.

Phase 3: Data Collection Strategy

Objective: Maximize anomalous signal for Absolute Configuration (AC).

  • Detector Distance: 40–50 mm (balance between resolution and spot separation).

  • Exposure Time: Calculate based on satisfying

    
     for high-angle shells.
    
  • Scan Width: 0.5° per frame.

  • Redundancy: Target > 10-fold redundancy.

    • Reasoning: To determine the Flack parameter with oxygen as the heaviest atom, the statistical noise must be minimized to detect the minute intensity differences (

      
      ) between Friedel pairs (
      
      
      
      vs
      
      
      ) [3].
  • Coverage: Full sphere (360° phi scans at multiple kappa/omega angles).

Data Processing & Structure Solution

Integration & Scaling
  • Software: XDS, CrysAlisPro, or SAINT.

  • Absorption Correction: Multi-scan scaling (SADABS/Scale3) is crucial, even for light atoms, to correct for capillary geometry.

  • Friedel Pairs: Do NOT merge Friedel pairs during scaling. Keep them separate to preserve anomalous signal.

Structure Solution
  • Method: Dual Space methods (SHELXT) or Intrinsic Phasing are preferred over Direct Methods for high-quality data.

  • Space Group: Likely monoclinic or orthorhombic for chiral pure compounds (e.g.,

    
    , 
    
    
    
    ).
Refinement & Absolute Configuration
  • Refinement Engine: SHELXL.

  • Flack Parameter (

    
    ): 
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong hand).
      
    • 
      : Racemic twin or weak anomalous signal.
      
  • Validation Criteria for Light Atoms:

    • For C/H/O only structures using Cu radiation, a Flack parameter error

      
       should ideally be 
      
      
      
      .
    • If

      
       is high (> 0.2), use Hooft analysis  (Bayesian approach) or the Parsons quotient method , which are more robust for light-atom structures [4].
      

Expected Results & Troubleshooting

Summary of Crystal Data Targets
MetricTarget ValueAction if Failed
Resolution 0.80 Å or betterIncrease exposure time; anneal crystal longer.

< 5%Check for ice formation on capillary; re-scale data.
Completeness > 99%Add additional scans at different kappa angles.
Flack Parameter

If

, sample may be racemic or signal too weak. If weak, derivatize.
Derivatization (Backup Plan)

If the in situ method yields inconclusive AC data (e.g., Flack parameter indeterminate), perform a ring-opening reaction on the epoxide using a heavy-atom nucleophile:

  • Reagent: 4-Bromobenzoic acid.

  • Reaction: Ring opening of the epoxide to form a bromobenzoate ester.

  • Benefit: Introduction of Bromine (Br) guarantees a strong anomalous signal (Mo or Cu) for unambiguous AC determination.

References

  • Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Dey, D., & Chopra, D. (2014). The Art of in situ Cryocrystallization. Resonance, 19, 26-40. Link

  • Parsons, S., & Flack, H. D. (2004).[3] Pushing the limits of absolute structure determination. Acta Crystallographica Section A, 60(s1), s61. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[3] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[3] Link

Sources

Application Notes and Protocols: Computational Modeling of Ligand-Receptor Interactions of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Interactions of a Novel Oxane Derivative

In the landscape of modern drug discovery and molecular pharmacology, understanding the precise interactions between a small molecule and its biological target is paramount. This document provides a comprehensive guide to the computational modeling of the ligand-receptor interactions of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane. This molecule, characterized by its oxane and dimethyloxirane moieties, represents a chemical scaffold with potential for engaging with a variety of biological receptors.

Due to the novelty of this specific compound, a well-defined biological target is not yet established in publicly available literature. Therefore, for the purpose of these application notes, we have selected a representative and highly relevant target: the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARs are a group of nuclear receptors that are activated by a diverse range of small lipophilic molecules and are implicated in numerous metabolic and inflammatory pathways, making them a significant drug target class. The methodologies detailed herein are robust and can be readily adapted to other receptor targets as they are identified.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the rationale behind protocol choices to ensure scientific integrity and the generation of reliable, reproducible results. We will explore a multi-faceted computational approach, beginning with molecular docking to predict binding poses and culminating in molecular dynamics simulations to investigate the stability and energetics of the ligand-receptor complex.

I. Foundational Concepts in Ligand-Receptor Modeling

The computational investigation of ligand-receptor interactions is a cornerstone of structure-based drug design.[1][2][3][4] At its core, this process seeks to predict and analyze the three-dimensional structure of a ligand-receptor complex and to estimate the strength of their binding, often expressed as the binding affinity.[5][6] This is achieved through a combination of techniques that model the physical forces governing molecular interactions, including electrostatic interactions, van der Waals forces, and hydrogen bonding.[2]

A typical computational workflow, as detailed in this guide, involves several key stages:

  • System Preparation: This involves preparing both the ligand and the receptor for the simulation, which includes tasks such as adding hydrogen atoms, assigning atomic charges, and defining the protonation states of ionizable residues.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[2][5] It is a computationally efficient method for screening large libraries of compounds and for generating initial poses for more rigorous analyses.[2]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability, the identification of key intermolecular interactions, and the characterization of conformational changes.[7][8]

  • Binding Free Energy Calculations: These more computationally intensive methods aim to provide a quantitative estimate of the binding affinity, which can be compared with experimental data.[9][10][11]

The following diagram illustrates the logical flow of the computational workflow described in this guide.

G cluster_prep 1. System Preparation cluster_dock 2. Initial Pose Prediction cluster_md 3. Dynamic Refinement & Analysis cluster_energy 4. Quantitative Prediction Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Structure, Cleaning, Protonation) Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD_Sim Top-ranked poses Analysis Trajectory Analysis (RMSD, RMSF, Interaction Analysis) MD_Sim->Analysis Free_Energy Binding Free Energy Calculation (e.g., MM/PBSA) Analysis->Free_Energy

Figure 1: A high-level overview of the computational workflow for modeling ligand-receptor interactions.

II. Protocol: Ligand and Receptor Preparation

The accuracy of any computational model is highly dependent on the quality of the initial structures. This section provides a detailed protocol for preparing both the ligand, this compound, and our representative receptor, PPARγ.

A. Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with correct atom types and partial charges.

Step-by-Step Protocol:

  • 2D to 3D Structure Conversion:

    • Start with a 2D representation of this compound (e.g., from a SMILES string).

    • Use a molecular modeling software, such as Avogadro or ChemDraw, to generate an initial 3D structure.

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and finds a local energy minimum.

  • Charge Assignment and File Format Conversion:

    • For subsequent docking and simulation, the ligand needs to be in a specific file format (e.g., PDBQT for AutoDock Vina) that includes partial atomic charges.

    • Use a tool like AutoDock Tools (ADT) to assign Gasteiger charges and save the ligand in the PDBQT format.[12][13]

B. Receptor Preparation

For this protocol, we will use the crystal structure of PPARγ in complex with a ligand (PDB ID: 2PRG) as our starting point.

Step-by-Step Protocol:

  • Obtain Receptor Structure:

    • Download the PDB file for 2PRG from the Protein Data Bank ([Link]).

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.[5][14]

  • Add Hydrogen Atoms and Assign Charges:

    • Most crystal structures do not include hydrogen atoms. Use software like AutoDock Tools or PDB2PQR to add hydrogens, which are crucial for defining the hydrogen bond network.

    • Assign partial charges to the protein atoms. For the CHARMM force field, which we will use in the MD simulations, this is typically done during the topology generation step. For docking with AutoDock Vina, Kollman charges can be assigned using ADT.[13]

  • Prepare for Docking:

    • Save the prepared receptor structure in the PDBQT format for use with AutoDock Vina.[14][15]

III. Protocol: Molecular Docking with AutoDock Vina

Molecular docking will be used to predict the binding mode of this compound within the PPARγ active site. AutoDock Vina is a widely used and computationally efficient docking program.[14]

A. Defining the Binding Site

The accuracy of docking is critically dependent on correctly defining the search space, or "grid box," where the ligand is likely to bind.[12]

Step-by-Step Protocol:

  • Identify the Binding Pocket:

    • In a visualization software, load the prepared receptor structure and the original co-crystallized ligand from PDB ID 2PRG.

    • The location of the co-crystallized ligand defines the binding pocket.

  • Define the Grid Box:

    • Using AutoDock Tools, center the grid box on the identified binding pocket.

    • Adjust the dimensions of the grid box to encompass the entire binding site, with a small margin to allow for ligand flexibility.

B. Running the Docking Simulation

Step-by-Step Protocol:

  • Create a Configuration File:

    • Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.

  • Execute AutoDock Vina:

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analyze the Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[14]

    • Visualize the top-ranked poses in complex with the receptor using PyMOL or Chimera to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts).

The following table summarizes the kind of output you can expect from a docking simulation.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.50.000HIS323, ILE326, HIS449
2-8.21.254HIS323, ILE326, TYR473
3-7.92.018SER289, HIS323, HIS449

IV. Protocol: Molecular Dynamics Simulations with GROMACS

MD simulations will provide insights into the dynamic stability of the docked ligand-receptor complex. We will use GROMACS, a versatile and high-performance MD engine.[16][17] For the simulation, we will use the CHARMM36 force field, which is well-suited for proteins and drug-like molecules.[18][19][20][21][22]

A. System Setup

This involves creating the topology for the complex, solvating it in a water box, and adding ions to neutralize the system.

Step-by-Step Protocol:

  • Generate Ligand Topology:

    • Since the CHARMM force field does not have parameters for our novel ligand, we will use a tool like the CGenFF server to generate the necessary topology and parameter files.[18][19]

  • Generate Protein Topology:

    • Use the pdb2gmx tool in GROMACS to generate the topology for the PPARγ receptor using the CHARMM36 force field.[17]

  • Combine Protein and Ligand:

    • Merge the coordinate files of the protein and the top-ranked docked pose of the ligand into a single complex structure file.

    • Combine the protein and ligand topologies by including the ligand parameter file in the main topology file.[16]

  • Solvation and Ionization:

    • Create a simulation box and fill it with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

The following diagram illustrates the system setup workflow for MD simulations.

G Start Docked Protein-Ligand Complex Ligand_Top Generate Ligand Topology (CGenFF) Start->Ligand_Top Protein_Top Generate Protein Topology (GROMACS pdb2gmx) Start->Protein_Top Combine Combine Topologies & Coordinates Ligand_Top->Combine Protein_Top->Combine Solvate Create Simulation Box & Solvate Combine->Solvate Ionize Add Ions to Neutralize Solvate->Ionize Final_System Final System for MD Ionize->Final_System

Figure 2: Workflow for preparing the protein-ligand complex for MD simulation.

B. Running the MD Simulation

The simulation typically consists of energy minimization, equilibration, and a production run.

Step-by-Step Protocol:

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any bad contacts between atoms.

  • Equilibration (NVT and NPT):

    • Conduct a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.

    • Follow this with a simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level. During equilibration, it is common to apply position restraints to the protein and ligand heavy atoms.

  • Production MD:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns) without any restraints. This will generate the trajectory that will be used for analysis.[7]

C. Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the system.[23][24]

Key Analyses:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

  • Interaction Energy: Calculate the non-bonded interaction energy between the ligand and the receptor to quantify the strength of their interaction.[23]

V. Protocol: Binding Free Energy Calculations

While MD simulations provide qualitative insights, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide a more quantitative estimate of the binding free energy.[11]

Step-by-Step Protocol:

  • Extract Snapshots:

    • Extract a series of snapshots (e.g., 100 frames) from the stable part of the production MD trajectory.

  • Calculate Energy Components:

    • For each snapshot, calculate the following energy terms for the complex, the receptor alone, and the ligand alone:

      • Molecular mechanics energy in the gas phase.

      • Polar solvation free energy (calculated using the Poisson-Boltzmann equation).

      • Nonpolar solvation free energy (calculated based on the solvent-accessible surface area).

  • Calculate Binding Free Energy:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

The following table shows a hypothetical breakdown of the energy components from an MM/PBSA calculation.

Energy ComponentAverage Value (kJ/mol)Standard Deviation
Van der Waals Energy-150.210.5
Electrostatic Energy-85.715.2
Polar Solvation Energy120.412.8
Nonpolar Solvation Energy-15.81.1
ΔG_bind -131.3 18.7

VI. Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded framework for the computational modeling of the interactions between this compound and a representative biological target, PPARγ. By following these detailed protocols, researchers can gain valuable insights into the potential binding modes, stability, and energetics of this novel compound.

It is crucial to remember that computational predictions should always be validated through experimental studies. The insights gained from these modeling efforts can guide the design of in vitro and in vivo experiments, such as binding assays and functional assays, to confirm the biological activity of the compound. As more experimental data becomes available, the computational models can be further refined to create a synergistic cycle of prediction and validation, ultimately accelerating the drug discovery process.

VII. References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7). Retrieved from

  • A force field for drug-like molecules compatible with the CHARMM all-atom additive ... - PubMed. (2010, March 15). Retrieved from

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved from

  • CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field | Request PDF - ResearchGate. (2025, August 6). Retrieved from

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. Retrieved from

  • AMBER Force Field - Protheragen. Retrieved from

  • Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation | ChemRxiv. (2023, November 8). Retrieved from

  • Performing effective calculations of protein - ligand binding free energy with the help of molecular dynamics methods. Retrieved from

  • GROMACS Tutorial - Protein-Ligand Complex. Retrieved from

  • MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master - GitHub. Retrieved from

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20). Retrieved from

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved from

  • Calculation of absolute protein–ligand binding free energy from computer simulations. Retrieved from

  • GROMACS Protein Ligand Complex Simulations - LigParGen Server. Retrieved from

  • DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION - Bioinfo Publications. Retrieved from

  • Recent Developments and Applications of the CHARMM force fields - PMC. Retrieved from

  • Receptor-ligand interaction and molecular modelling. - SciSpace. Retrieved from

  • GROMACS Tutorial Part 3 | Protein-Ligand MD Simulation Analysis - YouTube. (2025, May 26). Retrieved from

  • Force fields for small molecules - PMC - NIH. Retrieved from

  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules | Journal of Chemical Information and Modeling - ACS Publications. (2024, May 8). Retrieved from

  • [PDF] CHARMM general force field: A force field for drug‐like molecules compatible with the CHARMM all‐atom additive biological force fields | Semantic Scholar. Retrieved from

  • The development of an Amber-compatible organosilane force field for drug-like small molecules - RSC Publishing. Retrieved from

  • Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed. Retrieved from

  • Small molecule docking - Bonvin Lab. Retrieved from

  • A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches - ijprajournal. (2025, November 15). Retrieved from

  • Computation of Protein–Ligand Binding Free Energies with a Quantum Mechanics-Based Mining Minima Algorithm - ACS Publications. (2026, January 16). Retrieved from

  • BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS - YouTube. (2021, November 24). Retrieved from

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Retrieved from

  • How To Dock Ligands In MOE | MOE Tutorial - YouTube. (2023, January 26). Retrieved from

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from

  • Molecular docking | Introduction to basic computational chemistry method | drug-target interaction - YouTube. (2020, August 23). Retrieved from

  • Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond - ResearchGate. (2025, September 11). Retrieved from

  • Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond - PubMed. (2025, September 10). Retrieved from

  • Molecular Docking Tutorial. Retrieved from _

  • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM - ACS Publications. Retrieved from

  • T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation. Retrieved from

  • Ligand-Receptor Interactions and Machine Learning in GCGR and GLP-1R Drug Discovery. (2021, April 14). Retrieved from

  • MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC. (2023, July 19). Retrieved from

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (2025, August 6). Retrieved from

Sources

Technical Application Note: In Vitro Metabolic Stability & Profiling of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

[1]

Executive Summary & Scientific Rationale

This guide details the in vitro metabolic characterization of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , a terpene-derived ether-epoxide.[1] This molecule presents a unique dual-metabolic liability: the tetrahydropyran (oxane) ring susceptible to oxidative attack, and the gem-dimethyl epoxide (oxirane) moiety, a high-affinity target for hydrolytic ring opening.[1]

For drug development professionals, the critical challenge with this pharmacophore is distinguishing between bioactivation (formation of reactive intermediates via CYP450) and detoxification (hydrolysis via Epoxide Hydrolase).[1] The gem-dimethyl substitution on the epoxide ring provides steric shielding that may shift clearance from the typical cytosolic Soluble Epoxide Hydrolase (sEH) pathway to Microsomal Epoxide Hydrolase (mEH) or oxidative pathways.[1]

This protocol serves as a definitive guide to:

  • Differentiate sEH vs. mEH clearance using subcellular fractionation and selective inhibition.

  • Profile oxidative metabolites generated by Cytochrome P450 (CYP) enzymes.

  • Assess reactive liability via Glutathione (GSH) trapping assays.[1]

Metabolic Pathway Prediction & Strategy

Before initiating wet-lab protocols, we must map the theoretical metabolic fate.[1] The compound contains two distinct domains: the Oxane Core (stable ether) and the Prenyl-Epoxide Side Chain (reactive electrophile).[1]

Visualization: Predicted Metabolic Map

The following diagram outlines the divergent pathways for this compound.

MetabolicPathwayParent(4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxanesEHsEH (Cytosolic)Parent->sEHmEHmEH (Microsomal)Parent->mEHCYPCYP450(NADPH-dependent)Parent->CYPGSTGST + GSHParent->GSTDiolVicinal Diol Metabolite(Hydrolysis)OH_Met1Oxane-OH Metabolite(C-Hydroxylation)OH_Met2Methyl-OH Metabolite(Omega-Oxidation)GSH_AdductGSH Conjugate(Ring Opening)sEH->DiolMajor Route(Fast)mEH->DiolMinor Route(Steric dependent)CYP->OH_Met1Phase ICYP->OH_Met2Phase IGST->GSH_AdductDetoxification

Caption: Divergent metabolic pathways showing competition between hydrolysis (green), oxidation (yellow), and conjugation (red).

Experimental Protocols

Protocol A: Differential Hydrolysis Assay (sEH vs. mEH)

Objective: Determine if the epoxide moiety is cleared by cytosolic (sEH) or microsomal (mEH) hydrolases.[1] This is vital because sEH is often a therapeutic target (anti-inflammatory), whereas mEH is associated with xenobiotic detoxification.[1]

Reagents:

  • Liver Subcellular Fractions: Human Liver Cytosol (HLC) for sEH; Human Liver Microsomes (HLM) for mEH.[1]

  • Inhibitors:

    • AUDA or TPPU (Selective sEH inhibitors).[1]

    • Valpromide or Elaidamide (Selective mEH inhibitors).[1]

  • Buffer: 100 mM Sodium Phosphate, pH 7.4.[1]

Workflow:

  • Preparation: Thaw HLC and HLM on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer.

  • Pre-Incubation (Inhibition):

    • Group 1 (Control): Enzyme + Vehicle (DMSO).[1]

    • Group 2 (sEH Block): Cytosol + 1 µM AUDA (10 min pre-incubation).[1]

    • Group 3 (mEH Block): Microsomes + 100 µM Valpromide (10 min pre-incubation).

  • Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • If clearance is high in Cytosol and inhibited by AUDA , the compound is an sEH substrate .

  • If clearance is high in Microsomes (without NADPH) and inhibited by Valpromide , it is an mEH substrate .[1]

Protocol B: CYP450 Oxidative Stability

Objective: Quantify clearance driven by oxidative metabolism (hydroxylation of the oxane ring or methyl groups) separate from hydrolysis.[1]

Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL.

  • Conditions:

    • +NADPH: Active oxidative metabolism.[1]

    • -NADPH: Control for non-CYP hydrolysis (background mEH activity).[1]

  • Incubation: 1 µM test compound at 37°C.

  • Calculation:

    
    
    Note: If the (-NADPH) clearance is significant, the compound is unstable due to mEH or chemical hydrolysis.[1]
    
Protocol C: Reactive Metabolite Trapping (GSH)

Objective: Detect if the epoxide ring opens to form a covalent bond with nucleophiles (a toxicity alert).[1]

Workflow:

  • Incubation Mix: HLM (1.0 mg/mL) + Test Compound (10 µM) + NADPH (1 mM).[1]

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile).[1]

  • Duration: Incubate for 60 min at 37°C.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment) using LC-MS/MS.

Analytical Methodology (LC-MS/MS)[1]

Accurate quantification requires optimizing Mass Spectrometry transitions.[1] As an epoxide, the parent molecule may ionize poorly in ESI+; APCI or coordination with ammonium adducts is recommended.

Table 1: Recommended MS/MS Parameters

Analyte StatePrecursor Ion (Approx)Product Ion (Quant)Ionization ModeRationale
Parent

or

Loss of

(-18)
ESI+ / APCI+Epoxides often form ammonium adducts.[1]
Diol (Metabolite)

Loss of

ESI+Hydrolysis adds +18 Da (

).[1]
GSH Adduct


308 or neutral loss 129
ESI+Characteristic GSH fragmentation.[1]

Experimental Workflow Diagram

The following DOT diagram illustrates the decision tree for processing this compound.

Workflowcluster_StabilityPhase 1: Stability Assessmentcluster_ProfilingPhase 2: Enzyme IdentificationStartStart: Compound Stock(10 mM in DMSO)ChemStabChemical Stability(pH 1.2, 7.4 / 24h)Start->ChemStabMetaStabMetabolic Stability(S9 Fraction + NADPH)ChemStab->MetaStabIf stable pH 7.4CytoCytosol Incubation(+/- AUDA)MetaStab->CytoHigh ClearanceMicroMicrosome Incubation(+/- NADPH)MetaStab->MicroHigh ClearanceResult_sEHsEH SubstrateCyto->Result_sEHInhibited by AUDAResult_CYPCYP SubstrateMicro->Result_CYPRequires NADPHResult_mEHmEH SubstrateMicro->Result_mEHNADPH Independent

Caption: Decision tree for identifying the primary clearance mechanism (sEH, mEH, or CYP).

References

  • Morisseau, C., et al. (2021).[1] "Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues." International Journal of Molecular Sciences. Available at: [Link][1]

  • Decker, M., et al. (2009).[1] "In vitro metabolism of the terpene alcohol linalool: Indication of biological epoxidation." Xenobiotica. (Relevant for terpene epoxide analogs).[1][2][3]

  • Agilent Technologies. (2023).[1] "Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening." Available at: [Link][1]

Troubleshooting & Optimization

Troubleshooting stereoselective synthesis of 2,4-disubstituted oxanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis of 2,4-Disubstituted Oxanes (Tetrahydropyrans) Audience: Medicinal Chemists & Process Researchers

Introduction: The 2,4-Oxane Challenge

Welcome to the OxaneSynth Support Center. The 2,4-disubstituted tetrahydropyran (THP) core is a deceptive scaffold. Unlike the 2,6-disubstituted systems, which often relax comfortably into a thermodynamic cis-equatorial/equatorial conformation, the 2,4-system introduces significant kinetic challenges.

Whether you are employing a Prins cyclization or an intramolecular etherification , the battle is usually between the Woerpel "inside attack" model and the steric demands of the developing chair. This guide addresses the three most common support tickets we receive: stereocontrol failure, competing rearrangement pathways, and ambiguity in structural assignment.

Module 1: Troubleshooting the Prins Cyclization

The Issue: "I am attempting a Segmental Prins Cyclization to install a C4-substituent, but I am observing low stereoselectivity or unexpected skeletal rearrangements."

1.1 The Diagnostic: Lewis Acid Selection

A common failure mode in 2,4-oxane synthesis is the inadvertent triggering of a Type II oxonia-Cope rearrangement or an aryl migration, particularly when using silyl-Prins protocols.

SymptomProbable CauseCorrective Action
Mixture of Diastereomers Reversible formation of the oxocarbenium ion (Thermodynamic Control).Switch to a "Kinetic Trap" protocol using BiCl₃ / TMSCl . This promotes rapid, irreversible capture of the carbocation.
Skeletal Rearrangement (e.g., Aryl migration)Catalyst is too potent (e.g., TMSOTf ), stabilizing a phenonium intermediate.Downgrade Lewis Acid strength. Replace TMSOTf with BiCl₃ (10 mol%) or In(OTf)₃ .
Polymerization Temperature too high; concentration too high.Run at -78°C initially. Dilute to 0.05 M .
1.2 The Fix: The "Inside Attack" Protocol

To ensure high cis-2,4-selectivity (or specific trans outcomes depending on the precursor), you must enforce the Woerpel Model . Nucleophilic attack on the oxocarbenium ion occurs from the inside of the ring envelope to maximize orbital overlap and minimize torsional strain.

Protocol: BiCl₃-Mediated Silyl-Prins Cyclization This protocol minimizes side reactions seen with TMSOTf.

  • Preparation: Dissolve aldehyde (1.0 equiv) and homoallylic alcohol/vinylsilane (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Activation: Add TMSCl (1.1 equiv) followed by BiCl₃ (10 mol%) at 0°C. Note: TMSCl acts as the stoichiometric chloride source for the "trap".

  • Quench: Upon consumption of aldehyde (TLC), quench with sat. NaHCO₃.

  • Result: Expect the 4-chloro-2,4-disubstituted product. The chloride typically adds axially due to the kinetic trap, which can be inverted later if needed.

1.3 Visualization: The Woerpel Decision Tree

Use this logic flow to determine why your stereoselectivity is failing.

PrinsTroubleshooting Start Start: Stereoselectivity Issue CheckLA Check Lewis Acid (LA) Start->CheckLA IsRearrange Is Skeletal Rearrangement Observed? CheckLA->IsRearrange CheckSub Check C4 Substituent IsAxial Is Product 2,4-Cis (Axial Attack)? CheckSub->IsAxial IsRearrange->CheckSub No Sol_BiCl3 SOLUTION: Switch TMSOTf -> BiCl3 (Prevents Aryl Migration) IsRearrange->Sol_BiCl3 Yes Sol_Temp SOLUTION: Lower Temp to -78C (Enforce Kinetic Control) IsAxial->Sol_Temp No (Mixture) Sol_Woerpel ANALYSIS: Conform to Woerpel Model (Inside Attack Favored) IsAxial->Sol_Woerpel Yes (Expected)

Caption: Decision matrix for diagnosing stereochemical loss in Prins cyclizations.

Module 2: Intramolecular Etherification (Michael/Williamson)

The Issue: "I am trying to close the ring via intramolecular conjugate addition (IMCA), but I'm getting elimination products or 5-membered rings."

2.1 The Theory: Baldwin's Rules & Thermodynamic Control

Formation of the 2,4-oxane system often requires a 6-endo-trig (Michael) or 6-endo-tet (Epoxide opening) trajectory.

  • Kinetic Control: Often favors the 5-exo product (tetrahydrofuran) if competing pathways exist.

  • Thermodynamic Control: The 6-membered oxane is generally more stable.

Protocol: Thermodynamic Cyclization of Hydroxy-Enones

  • Substrate:

    
    -hydroxy-
    
    
    
    -unsaturated ketone.
  • Reagent: KOtBu (0.1 equiv) in tBuOH (Reversible conditions).

  • Mechanism: The alkoxide adds reversibly. The 5-exo product forms faster but is reversible. The 6-endo product (oxane) is the thermodynamic sink.

  • Stereochemistry: This typically yields the 2,4-cis isomer (equatorial-equatorial) to minimize 1,3-diaxial strain.

Module 3: Analytical Verification (Is it Cis or Trans?)

The Issue: "I have a single spot on TLC, but I cannot confirm the relative configuration of C2 and C4."

Do not rely solely on chemical shift. You must triangulate the structure using J-Coupling (JBCA) and NOESY .

3.1 The J-Coupling Truth Table

For a standard chair conformation:

RelationshipCoupling Constant (

)
Interpretation
H2(ax) - H3(ax) 10 - 12 Hz Large coupling confirms H2 is axial (Substituent is Equatorial).
H4(ax) - H3(ax) 10 - 12 Hz Large coupling confirms H4 is axial (Substituent is Equatorial).
H2(ax) - H3(eq) 2 - 5 Hz Small coupling (gauche).
H4(eq) - H3(ax) 2 - 5 Hz Small coupling (gauche).

Diagnostic Rule: If you see two large couplings (>10 Hz) for the protons at C2 and C4, you have the 2,4-cis (diequatorial) isomer. If H4 shows only small couplings, the substituent at C4 is likely axial (or the ring is in a twist-boat).

3.2 NOESY Connectivity Map

Use the following DOT diagram to plan your NMR experiments. Arrows indicate expected NOE enhancements for the 2,4-cis (diequatorial) isomer.

NOESY_Map Figure 2: Key NOE correlations for confirming 2,4-cis-diequatorial configuration. H2_ax H2 (axial) H4_ax H4 (axial) H2_ax->H4_ax Strong NOE (Diagnostic for Cis) H_Sub4 Subst-C4 H2_ax->H_Sub4 No NOE H6_ax H6 (axial) H4_ax->H6_ax Strong NOE H_Sub2 Subst-C2

Caption: Diagnostic 1,3-diaxial NOE correlations. If H2(ax) and H4(ax) show a correlation, the substituents are equatorial (Cis).

References & Authority
  • BiCl₃-Mediated Silyl-Prins Cyclization:

    • Source: "Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid." J. Org. Chem. (2023).[1][2]

    • Significance: Establishes the protocol for avoiding aryl migration and ensuring high stereocontrol.

    • [2]

  • The Woerpel Model (Inside Attack):

    • Source: "Stereoselective Reactions of Oxocarbenium Ions."[3][4][5][6] Chem. Rev.[7][8] (2007/Relevant Woerpel Lab Publications).

    • Significance: The theoretical basis for predicting stereochemical outcomes in Prins and etherification reactions.

    • (Representative Review)

  • NMR Configuration Analysis:

    • Source: "Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy." Chem. Rev.[7][8] (2007).[7][8]

    • Significance: Standardizes the J-based configuration analysis (JBCA) method.

  • Prins Cyclization Overview:

    • Source: "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans... an inspection of twenty years."[9] Beilstein J. Org.[9] Chem. (2021).[9][10][11][12]

    • Significance: Comprehensive review of segmental Prins strategies.

    • [9]

Sources

Technical Support Center: Grignard Reaction with 3,3-Dimethyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Grignard reaction with 3,3-dimethyloxirane (Isobutylene oxide) Target Audience: Synthetic Chemists, Process Development Scientists Support Level: Tier 3 (Advanced Methodology & Mechanism)

Executive Summary

The reaction between Grignard reagents (


) and 3,3-dimethyloxirane is deceptively simple. While standard textbook theory predicts nucleophilic attack at the least hindered carbon (

-like), the presence of magnesium halides (

) often triggers a Lewis-acid catalyzed rearrangement of the epoxide into isobutyraldehyde. This leads to a mixture of the desired tertiary alcohol and a secondary alcohol impurity.

This guide details the "Low-Halide" protocol to suppress this rearrangement and maximize regioselectivity.

Part 1: The Mechanistic Bifurcation

To optimize this reaction, you must control the competition between the Nucleophilic Pathway (Desired) and the Lewis Acid Pathway (Undesired).

The Conflict
  • Desired Pathway (

    
    ):  The nucleophilic alkyl group (
    
    
    
    ) attacks the least hindered primary carbon of the epoxide.
    • Product: Tertiary Alcohol (

      
      ).[1]
      
  • Undesired Pathway (Rearrangement): The

    
     species (present via Schlenk equilibrium) acts as a Lewis Acid, coordinating to the epoxide oxygen.[2] This triggers a "Meinwald-type" rearrangement to isobutyraldehyde. The Grignard reagent then attacks the aldehyde.
    
    • Product: Secondary Alcohol (

      
      ).
      
Visualizing the Pathways

G Start 3,3-Dimethyloxirane + RMgX MgX2 MgX2 (Lewis Acid) Start->MgX2 Schlenk Eq. R2Mg R2Mg (Nucleophile) Start->R2Mg Schlenk Eq. Rearrange Isobutyraldehyde (Intermediate) MgX2->Rearrange Lewis Acid Catalysis Prod_Desired Tertiary Alcohol (Target) R2Mg->Prod_Desired SN2 Attack (Least Hindered C) Prod_Impurity Secondary Alcohol (Impurity) Rearrange->Prod_Impurity + RMgX

Figure 1: Mechanistic divergence. Magnesium halides (


) catalyze the rearrangement of the epoxide to an aldehyde, leading to secondary alcohol impurities.
Part 2: Optimized Experimental Protocol

To eliminate the rearrangement, you must shift the Schlenk equilibrium to remove


 from the solution, leaving the non-Lewis-acidic dialkylmagnesium (

) as the active species.
The "Dioxane Shift" Protocol

Objective: Precipitate magnesium halides to generate "halide-free" organomagnesium.

Reagents:

  • Grignard Reagent (

    
     or 
    
    
    
    ) in Ether/THF.[3]
  • 1,4-Dioxane (Anhydrous).

  • 3,3-Dimethyloxirane (Isobutylene oxide).

Step-by-Step Methodology:

  • Schlenk Shift:

    • Place the Grignard solution in a dry Schlenk flask under Argon/Nitrogen.

    • Add 1,4-dioxane (1.1 equivalents relative to Mg).

    • Observation: A white precipitate (

      
      ) will form immediately.
      
    • Stir vigorously for 30–45 minutes at room temperature to ensure complete precipitation.

    • Note: Do not filter unless strictly necessary; the supernatant contains the active

      
      .
      
  • Epoxide Addition:

    • Cool the mixture to 0°C . (Lower temperatures favor kinetic control).

    • Add 3,3-dimethyloxirane (0.8 equivalents relative to original Grignard) dropwise.

    • Crucial: Slow addition prevents localized heating which could re-solubilize halides or trigger polymerization.

  • Reaction & Quench:

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Quench with saturated

      
       solution.
      
    • Extract with diethyl ether, wash with brine, dry over

      
      .
      
Data Comparison: Standard vs. Optimized
ParameterStandard Grignard (

)
Optimized (

via Dioxane)
Active Species


(Dialkylmagnesium)
Lewis Acidity High (

present)
Negligible
Major Product Mixture (Tertiary + Secondary Alcohol)Tertiary Alcohol (>95%)
Rearrangement Significant (10–40%)Suppressed (<2%)
Reaction Type Competitive (

vs. Rearrangement)
Pure

Part 3: Troubleshooting & FAQs
Q1: I am seeing a "double addition" product or complex mixture. What is happening?

Diagnosis: Wurtz coupling or Polymerization. Solution:

  • Wurtz Coupling: If you see

    
     dimers, it indicates the presence of unreacted alkyl halide in your Grignard prep. Ensure your Grignard formation is initiated properly and the halide is consumed before adding the epoxide.
    
  • Polymerization: 3,3-dimethyloxirane is prone to cationic polymerization in the presence of strong Lewis acids. If you see a viscous oil or gum, your

    
     removal was incomplete. Increase the dioxane settling time or filter the solution under inert atmosphere before epoxide addition.
    
Q2: Why not just use Copper (CuI) catalysis?

Analysis: Copper catalysis (forming organocuprates) is excellent for opening less hindered epoxides or improving regioselectivity in vinyl epoxides. Verdict: For 3,3-dimethyloxirane, steric hindrance is the dominant factor.[4] While CuI can help, it does not remove the


 Lewis acid responsible for the aldehyde rearrangement. The Dioxane method  is superior for this specific substrate because it targets the root cause (Lewis acidity) rather than just modulating nucleophilicity.
Q3: My yield is low even with the Dioxane method.

Checklist:

  • Stoichiometry: When you convert

    
    , the total molarity of reactive alkyl groups remains theoretically the same, but the activity changes. Ensure you are using a slight excess of the original Grignard relative to the epoxide (1.2 : 1 ratio recommended).
    
  • Stirring: The dioxane precipitate is thick. Mechanical stirring or vigorous magnetic stirring is required to ensure the epoxide contacts the solution phase.

  • Quenching: Tertiary alcohols can be acid-sensitive (elimination to alkene). Use a buffered quench (Sat.

    
    ) and avoid strong acids (
    
    
    
    ) during workup.
Q4: Can I use Commercial

instead?

Answer: Yes. If you have access to commercial Dialkylmagnesium (e.g., Dibutylmagnesium in heptane), this is the cleanest option. It eliminates the need for the dioxane step entirely and guarantees a halide-free environment.

References
  • Title: Rearrangement of Epoxides with Magnesium Bromide.
  • The Schlenk Equilibrium & Dioxane Shift

    • Title: The Constitution of the Grignard Reagent.[5]

    • Source: Schlenk, W.; Schlenk, W. Jr. Ber. Dtsch. Chem. Ges.1929, 62, 920.
    • Context: The foundational paper describing the equilibrium and the precipit
  • Regioselectivity in Epoxide Opening

    • Title: Regioselective Ring Opening of Epoxides.[2][6]

    • Source:Tetrahedron1984, 40, 2247.
    • Context: Discusses the steric vs.
  • Practical Application (Textbook Authority)

Sources

Technical Support Center: Williamson Ether Synthesis of Oxanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Minimization & Troubleshooting in Intramolecular Cyclization Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Core Directive & Scope

Welcome to the Technical Support Center for Oxane (Tetrahydropyran) Synthesis . This guide addresses the specific challenges of forming 6-membered cyclic ethers via the intramolecular Williamson ether synthesis. Unlike the kinetically rapid formation of 5-membered rings (oxolanes), oxane formation sits at a precarious balance point between entropy and enthalpy, making it highly susceptible to specific byproducts: intermolecular oligomers and elimination products .

This guide provides mechanistic insights, self-validating protocols, and decision trees to optimize your cyclization efficiency.

Troubleshooting Guide (Q&A)
Category 1: Oligomerization & Polymerization

Q: My LC-MS shows a distribution of high molecular weight species (


, 

, etc.), and the product is a viscous oil instead of a discrete liquid. What happened?

A: You have likely violated the Principle of High Dilution. While 5-membered rings form rapidly due to favorable entropy (proximity) and enthalpy (low strain), 6-membered rings are entropically less favored. The probability of the alkoxide terminus meeting the electrophilic carbon (


) competes with the probability of it attacking a different molecule (

).
  • The Fix: Decrease the substrate concentration.

    • Standard: Run at < 0.1 M (ideally 0.01–0.05 M) to favor intramolecular cyclization.

    • Protocol Adjustment: Do not dump the substrate into the base. Use a pseudo-high dilution technique: add the substrate dropwise over 1–2 hours to a suspension of the base (e.g., NaH) in refluxing THF. This keeps the instantaneous concentration of the active alkoxide extremely low.

Category 2: Competition with Elimination (E2)

Q: I am isolating significant amounts of 4-penten-1-ol (alkene) instead of the oxane. Why?

A: The basicity of your system is driving E2 elimination over


 substitution. 
The Williamson synthesis requires an alkoxide nucleophile.[1] However, alkoxides are also strong bases. If the electrophilic carbon is sterically hindered (secondary or tertiary halide) or if the temperature is too high, the base will abstract a 

-proton, leading to elimination.
  • The Fix:

    • Base Selection: Switch from bulky/strong bases (like

      
      -BuOK) to nucleophilic, less bulky bases (NaH is standard, but ensure it is oil-free).
      
    • Leaving Group: Improve the leaving group ability (

      
      ). A better leaving group accelerates 
      
      
      
      relative to E2.
    • Temperature: Lower the reaction temperature. Elimination has a higher activation energy than substitution; heating favors elimination.

Category 3: Ring Size Control (Baldwin’s Rules)

Q: I attempted to cyclize a 5,6-epoxy-alcohol, but I isolated the 5-membered hydroxymethyl-THF instead of the 6-membered oxan-3-ol. Why?

A: You are fighting Baldwin's Rules of Ring Closure. According to Baldwin's rules, for nucleophilic attack on a tetrahedral carbon (Tet):

  • 5-exo-tet is favored (Kinetic control).

  • 6-endo-tet is disfavored (though geometrically possible, it is slower).

In an epoxide opening, the 5-exo attack (forming THF) is kinetically dominant over the 6-endo attack (forming THP).

  • The Fix: You cannot easily reverse this kinetic preference with simple Williamson conditions. You must use a Lewis Acid catalyst or a "template" that directs the nucleophile to the specific carbon, or redesign the substrate to make the 5-exo pathway impossible (e.g., using a pre-formed halide chain where only 6-exo is possible).

Mechanistic Visualization

The following diagram illustrates the competing pathways for a standard 5-halo-1-pentanol substrate.

ReactionPathways Substrate 5-Halo-1-Pentanol (Substrate) Alkoxide Alkoxide Intermediate (Activated Nucleophile) Substrate->Alkoxide Deprotonation (Base) Oxane Oxane (Product) (6-exo-tet) Alkoxide->Oxane Intramolecular SN2 (Low Conc, <0.05M) Polymer Polyether Oligomer (Intermolecular SN2) Alkoxide->Polymer Intermolecular SN2 (High Conc, >0.5M) Alkene 4-Penten-1-ol (E2 Elimination) Alkoxide->Alkene E2 Elimination (High Temp / Steric Hindrance)

Caption: Kinetic competition between cyclization (desired), polymerization, and elimination.

Experimental Protocols
Standard Protocol: Synthesis of Tetrahydropyran from 5-Bromo-1-pentanol

Reference Grounding: Adapted from standard methodologies [1, 3].[2][3][4][5]

Reagents:

  • 5-Bromo-1-pentanol (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional catalyst

Step-by-Step Procedure:

  • Preparation of Base:

    • In a flame-dried round-bottom flask under Argon, wash NaH (1.2 equiv) with dry hexane (3x) to remove mineral oil.

    • Suspend the clean NaH in anhydrous THF. Volume should be sufficient to ensure the final concentration is < 0.05 M .

  • Substrate Addition (Critical Step):

    • Dissolve 5-bromo-1-pentanol in a small volume of anhydrous THF.

    • Add the substrate solution dropwise to the NaH suspension at 0°C over a period of 30–60 minutes.

    • Note: Slow addition maintains a low concentration of the active alkoxide, suppressing intermolecular polymerization.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 4–12 hours. Monitor by TLC (stain with PMA or Iodine) or GC-MS.

    • Optimization: If the reaction is sluggish (Br is a moderate leaving group), add catalytic TBAI to generate the more reactive iodide in situ (Finkelstein condition).

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ) (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate carefully (Oxane is volatile, bp ~88°C).
      
  • Purification:

    • Distillation is preferred for simple oxanes. Flash chromatography (Pentane/Ether) can be used for complex derivatives.

Data & Kinetics
Table 1: Relative Rates of Ring Closure (

)

Data illustrates the "Kinetic Valley" of 6-membered rings compared to 5-membered rings.

Ring SizeTypeRelative Rate (

)
Dominant Factor
3 (Epoxide)3-exo-tet~2,000Proximity (Enthalpy)
4 (Oxetane)4-exo-tet~1Strain (Enthalpy penalty)
5 (Oxolane)5-exo-tet100 Optimal Balance
6 (Oxane)6-exo-tet1.7 Entropy Penalty
7 (Oxepane)7-exo-tet< 0.1Entropy Penalty

Note: 5-membered rings form ~60x faster than 6-membered rings. This is why 6-endo-tet products rarely form if 5-exo-tet is an option.

Troubleshooting Flowchart

Troubleshooting Start Problem Identified IssueType What is the major impurity? Start->IssueType Polymer Viscous Oil / Polymer IssueType->Polymer High MW Alkene Alkene (Elimination) IssueType->Alkene Unsaturation WrongRing Wrong Ring Size (5 vs 6) IssueType->WrongRing Isomer SolPoly Action: Dilute Reaction (<0.05 M) Polymer->SolPoly SolAlk Action: Lower Temp OR Change Base (NaH vs KOtBu) Alkene->SolAlk SolRing Action: Check Baldwin Rules (Redesign Substrate) WrongRing->SolRing

Caption: Decision tree for rapid diagnosis of reaction failures.

References
  • Williamson Ether Synthesis Mechanism & Kinetics

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][6][7][8][9]

    • URL:[Link]

  • Baldwin's Rules for Ring Closure

    • Source: Chemistry LibreTexts. "2.1: Baldwin's Rule for Ring Closure Reactions."
    • URL:[Link]

  • Synthesis of Tetrahydropyrans (Oxanes)

    • Source: Organic Chemistry Portal.[7] "Synthesis of Tetrahydropyrans."

    • URL:[Link]

  • Solvent Effects on Williamson Synthesis

    • Source: Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering.[8] "Mechanism, kinetics and selectivity of a Williamson ether synthesis."

    • URL:[Link]

  • Intramolecular Cycliz

    • Source: AskFilo / Academic Resources.
    • URL:[Link]

Sources

🔬 Technical Support Center: Oxane-Epoxide Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for advanced organic chemists. It addresses the specific, high-stakes challenges of purifying diastereomeric oxane-epoxides—critical intermediates in the synthesis of marine polyether toxins (e.g., brevetoxins, ciguatoxins) and complex drug scaffolds.

Ticket Subject: Resolution and Stability of Diastereomeric Fused Ether Systems Assigned Specialist: Senior Application Scientist, Separation Sciences Division

📋 Executive Summary

The Challenge: Diastereomeric oxane-epoxides (tetrahydropyran-fused epoxides) present a "perfect storm" of purification difficulties:

  • Acid Sensitivity: The strained oxirane ring is highly susceptible to acid-catalyzed hydrolysis or rearrangement (Payne rearrangement) on standard silica gel.

  • Structural Similarity: Diastereomers often differ only by the orientation of a single oxygen atom on a flexible ring, leading to co-elution.

  • Poor Detection: These scaffolds often lack strong chromophores, making UV detection unreliable.

The Solution: This guide provides self-validating protocols for Stationary Phase Deactivation , Shape-Selective Chromatography , and Non-Chromophoric Detection .

🛠 Module 1: Stability & Decomposition

Q: "My crude NMR shows the epoxide, but it disappears or rearranges after flash chromatography. Is the silica destroying my compound?"

A: Yes. Standard silica gel (pH ~5.0–6.0) is sufficiently acidic to open strained oxane-epoxides or trigger ring-expansion rearrangements. You must neutralize the stationary phase.

🔧 Protocol A: The "Triethylamine (Et₃N) Buffer" Method

Best for: Routine purification of moderately sensitive epoxides.

  • Solvent Prep: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 1.0% v/v Triethylamine (Et₃N) .

  • Column Pre-treatment: Flush the packed silica column with 2–3 column volumes (CV) of the Et₃N-doped mobile phase before loading your sample.

  • Elution: Run the purification using the Et₃N-doped solvent.

    • Why it works: The amine neutralizes acidic silanol (Si-OH) sites, preventing protonation of the epoxide oxygen.

    • Caution: High concentrations of amine can catalyze ring opening in rare cases. Keep Et₃N < 1%.

🔧 Protocol B: The "Bicarbonate Slurry" Method

Best for: Extremely acid-labile marine polyether intermediates (e.g., brevetoxin precursors).

  • Slurry Prep: Suspend silica gel in a 1% aqueous NaHCO₃ solution.

  • Drying: Filter the silica and dry it in an oven at 120°C for 12 hours.

  • Usage: Pack the column with this "Base-Modified Silica" using standard non-polar solvents.

    • Validation: This method mimics the "Silica-9" protocol used for labile carotenoid epoxides, ensuring zero surface acidity [1].

📊 Module 2: Chromatographic Resolution (Separation)

Q: "I have two diastereomers that co-elute as a single broad peak on TLC and HPLC. How do I separate them?"

A: When polarity differences are negligible, you must exploit Shape Selectivity . Diastereomers of oxane-epoxides often have different effective molecular volumes or solvation shells.

📉 Troubleshooting Table: Solvent & Column Selection
VariableRecommendationScientific Rationale
Mobile Phase Methanol (MeOH) over Acetonitrile (ACN)MeOH forms H-bonds with the ether oxygens. The diastereomers will have different H-bond networks/solvation shells, often amplifying separation factors (

) more than the dipole-dipole interactions of ACN [2].
Stationary Phase C18 (High Carbon Load) or PFP (Pentafluorophenyl) High carbon load increases steric interaction. PFP phases offer rigid planar surfaces that can discriminate based on the "buckle" of the oxane ring.
Temperature Low Temperature (10°C - 15°C) Lower temperature reduces the conformational interconversion of the flexible oxane ring, "freezing" the diastereomers into distinct shapes that separate better.
🔧 Protocol C: Recycling HPLC (The "Infinite Column")

If


 and you cannot change the column:
  • Setup: Connect the detector outlet back to the pump inlet (closed loop).

  • Injection: Inject the mixture.

  • Cycling: Allow the peak to pass through the column multiple times (Cycles

    
    ).
    
  • Result: Effective plate count (

    
    ) increases linearly with cycles. 
    
    
    
    . Two fused peaks often split into baseline resolution after 3–4 cycles.

👁 Module 3

Improving yield in the synthesis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane (commonly referred to as Rose Oxide Epoxide ).

Subject: Yield Optimization & Troubleshooting for CAS 1604729-40-9 Molecule Class: Terpenoid Ether / Epoxide Precursor: (4S)-Rose Oxide (2-(2-methylprop-1-en-1-yl)-4-methyltetrahydropyran)

Executive Summary & Mechanistic Insight

The synthesis of This compound typically involves the epoxidation of the trisubstituted alkene side chain of Rose Oxide. The primary yield-limiting factors are acid-catalyzed ring opening (hydrolysis) and silica gel-induced degradation during purification.

The epoxide moiety is adjacent to a tetrahydropyran ring. The steric environment of the (4S)-methyl and C2-substituent influences diastereoselectivity, but the critical failure mode is chemical stability, not conversion. The gem-dimethyl epoxide is highly susceptible to rearrangement into aldehydes or hydrolysis to diols under even mildly acidic conditions.

Reaction Pathway & Failure Modes

The following diagram illustrates the synthesis pathway and the competing degradation routes that must be suppressed.

RoseOxideEpoxidation Precursor Rose Oxide (Alkene Precursor) Target Target Epoxide (Rose Oxide Epoxide) Precursor->Target Epoxidation (k1) mCPBA Reagent: mCPBA/Buffer mCPBA->Target Diol Side Product: Vicinal Diol Target->Diol Acid Hydrolysis (H3O+ / SiO2) Aldehyde Side Product: Rearranged Aldehyde Target->Aldehyde Meinwald Rearrangement (Lewis Acid)

Troubleshooting Guide (Q&A Format)

Issue 1: Low Isolated Yield Despite High Conversion

User Question: TLC showed full conversion of the starting alkene, but after column chromatography, I recovered less than 40% yield. Where did the product go?

Technical Diagnosis: You likely experienced on-column degradation . Prenyl-derived epoxides (like Rose Oxide Epoxide) are notoriously unstable on standard silica gel. The acidic surface hydroxyl groups of silica (


) catalyze the ring opening of the epoxide to form a diol or rearrange it into an aldehyde (often detected as a streak on TLC or a new polar spot).

Corrective Action:

  • Deactivate the Silica: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) in the eluent solvent system. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica gel. Alumina is far less acidic and preserves acid-sensitive epoxides.

  • Alternative Purification: If the product is sufficiently volatile (Rose Oxide derivatives usually are), consider vacuum distillation (Kugelrohr) instead of chromatography. Ensure the pot temperature does not exceed 100°C to prevent thermal rearrangement.

Issue 2: Formation of Polar Byproducts During Reaction

User Question: I am using mCPBA in dichloromethane. As the reaction proceeds, I see a major byproduct forming that is more polar than my target. Is this the diol?

Technical Diagnosis: Yes. Commercial m-chloroperbenzoic acid (mCPBA) produces m-chlorobenzoic acid as a byproduct. As the concentration of this acid increases, it protonates the epoxide oxygen, facilitating nucleophilic attack by trace water or the acid itself, leading to ring opening.

Corrective Action: Implement a Biphasic Buffered System :

  • Protocol: Add solid Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) directly to the reaction mixture (2.0 - 3.0 equivalents relative to mCPBA).

  • Mechanism: The base neutralizes the benzoic acid byproduct in situ, maintaining a neutral pH environment and preventing autocatalytic hydrolysis.

  • Alternative Reagent: Switch to DMDO (Dimethyldioxirane) generated in situ or as a solution. DMDO epoxidation produces only acetone as a byproduct, completely eliminating acidic species from the reaction matrix.

Issue 3: Incomplete Conversion of Precursor

User Question: The reaction stalls at 80% conversion even with excess mCPBA. Should I heat it?

Technical Diagnosis: Heating is risky due to the thermal instability of the epoxide. Stalling is often due to the steric hindrance of the tetrahydropyran ring shielding the alkene, especially if the side chain adopts a conformation tucked against the ring.

Corrective Action:

  • Do NOT Heat: Keep the reaction at 0°C to Room Temperature.

  • Solvent Switch: Change from DCM to Chloroform or Benzene (if safety permits) to alter the solvation shell and potentially expose the alkene face.

  • Catalyst Additive: If using mCPBA, add a radical inhibitor (BHT) to prevent non-productive decomposition of the peracid, ensuring the titre remains high throughout the reaction.

Optimized Experimental Protocols

Protocol A: Buffered mCPBA Epoxidation (Standard)

Best for: Routine synthesis on gram scale.

  • Preparation: Dissolve (4S)-Rose Oxide (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add finely powdered NaHCO₃ (3.0 equiv) to the solution. Stir vigorously for 10 minutes.

  • Addition: Cool to 0°C . Add mCPBA (1.2 equiv) portion-wise over 20 minutes.

    • Note: Predissolve mCPBA in minimal DCM if solid addition causes clumping, but ensure the solution is added slowly.

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC (stain with Anisaldehyde or Vanillin; epoxide typically stains blue/purple).

  • Workup (Critical):

    • Quench with saturated aqueous Na₂SO₃ (destroys excess peroxide).

    • Wash with saturated aqueous NaHCO₃ (removes benzoic acid).

    • Do not use acidic washes (e.g., HCl) to remove amines/impurities.

  • Purification: Flash chromatography on Et3N-neutralized silica (2% Et3N in Hexane/EtOAc).

Protocol B: DMDO Epoxidation (High Sensitivity)

Best for: Maximizing yield for highly acid-sensitive substrates.

  • Reagent: Generate a solution of Dimethyldioxirane (DMDO) in acetone (approx. 0.05–0.08 M).

  • Reaction: Dissolve (4S)-Rose Oxide in acetone. Cool to 0°C.

  • Addition: Add DMDO solution (1.2 equiv) slowly.

  • Workup: Simply concentrate the mixture under reduced pressure (acetone evaporates).

  • Result: Often yields quantitative crude product requiring no purification.

Data Summary: Reagent Comparison

ParametermCPBA (Standard)mCPBA + Buffer (Recommended)DMDO (Premium)
Reagent Cost LowLowModerate (Time intensive)
Acidic Byproducts High (Benzoic Acid)NeutralizedNone (Acetone)
Typical Yield 40-60%85-95% >95%
Purification Column RequiredColumn RequiredEvaporation only
Risk of Ring Opening HighLowNegligible

References

  • Epoxidation of Prenyl Groups & Silica Instability

    • Silica gel-Mediated Oxidation of Prenyl Motifs Generates N
    • Source:

  • Rose Oxide Synthesis & Isomerization

    • Process for the preparation of rose oxide.[1][2]

    • Source:

  • General Epoxidation Methodologies (Buffered mCPBA)

    • Epoxide Synthesis and Ring-Opening Reactions.[3][4][5]

    • Source:

  • DMDO Preparation & Usage

    • Dimethyldioxirane in Organic Synthesis.
    • Source: [Organic Syntheses, Coll.[6] Vol. 9, p.288 (1998)]([Link])

  • Target Molecule Identification

    • This compound (CAS 1604729-40-9).[7]

    • Source:

Sources

Technical Support Center: Stereocontrolled Synthesis of Chiral Oxanes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers synthesizing chiral oxanes (tetrahydropyrans). It prioritizes mechanistic causality and actionable troubleshooting over generic instructions.

Topic: Preventing Racemization and Epimerization During Cyclization and Functionalization Audience: Synthetic Organic Chemists, Medicinal Chemists

Diagnostic Hub: Where is the Leak?

Before adjusting reaction parameters, you must identify the mechanism of stereochemical erosion. Use this decision matrix to classify your issue.

SymptomProbable CauseDiagnostic Test
Complete Racemization (0% ee) Achiral Intermediate. The reaction is proceeding via a planar oxocarbenium ion or radical species without facial bias.Check if the reaction conditions allow for

pathways (strong Lewis Acid, polar solvent).
Partial Erosion (e.g., 95%

70% ee)
Competing Pathway. A "leak" via a reversible equilibrium (e.g., 2-oxonia-Cope rearrangement) or partial

character.
Run the reaction at -78 °C. If ee improves significantly, the racemization is thermal/entropic (Cope rearrangement).
Epimerization (Diastereomer Ratio Shift) Thermodynamic Equilibration. The product is equilibrating to the more stable chair conformation (usually all-equatorial) post-cyclization.Resubject the pure product to the reaction conditions. If the dr changes, the product is unstable under reaction conditions.

Critical Workflows & Protocols

Module A: The "Safe" Prins Cyclization

Issue: The Prins cyclization often suffers from the 2-oxonia-Cope rearrangement , which scrambles the stereochemistry of the homoallylic alcohol precursor before the ring closes.

Mechanism of Failure: The reaction proceeds via an oxocarbenium ion. If the cyclization is slow, the intermediate undergoes a [3,3]-sigmatropic rearrangement (2-oxonia-Cope), inverting the stereocenter on the side chain.

Corrective Protocol: Kinetic Trapping Strategy To prevent this, you must accelerate the cyclization relative to the rearrangement or make the rearrangement thermodynamically unfavorable.

  • Temperature Control: Perform the reaction at -78 °C . The activation energy for the Cope rearrangement is generally higher than the Prins cyclization.

  • Lewis Acid Selection: Switch from

    
     (which can be too reversible) to 
    
    
    
    or
    
    
    . These coordinate tightly to the ether oxygen, freezing the conformation.
  • The "Tethering" Fix: If racemization persists, use a silyl tether.

    • Step 1: Form a mixed acetal between your homoallylic alcohol and the aldehyde using a bulky silyl group.

    • Step 2: Trigger intramolecular cyclization.[1] The tether prevents the bond rotation required for the Cope rearrangement.

Prins_Troubleshooting cluster_fail Failure Mode (Racemization) cluster_success Success Mode (Kinetic Control) Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Intermediate Start->Oxocarbenium Lewis Acid Cope 2-Oxonia-Cope Rearrangement Oxocarbenium->Cope High Temp / Reversible LA Cyclization Prins Cyclization (Chair TS) Oxocarbenium->Cyclization Low Temp (-78°C) SnBr4 / TiCl4 Scrambled Racemic/Scrambled Precursor Cope->Scrambled Scrambled->Oxocarbenium Equilibrium Product Chiral Oxane (High ee/dr) Cyclization->Product

Figure 1: Kinetic competition between productive cyclization and the racemizing 2-oxonia-Cope rearrangement.

Module B: Intramolecular Etherification (Williamson/Mitsunobu)

Issue: Constructing the oxane ring from a chiral diol or hydroxy-mesylate often leads to racemization if the mechanism shifts from


 to 

.

Troubleshooting Guide:

ObservationRoot CauseSolution
Inversion failed (Retention observed) Double Inversion. The leaving group was displaced by a neighbor (e.g., ester group) first, then displaced again by the alcohol.Remove participating neighboring groups (e.g., replace acetates with benzyl ethers).
Racemization

Character.
The carbocation is stabilized (e.g., benzylic or allylic position), leading to a planar intermediate.
1. Use a non-polar solvent (Toluene/Benzene) to destabilize the ion pair.2. Switch to Mitsunobu conditions (DEAD/PPh3) which enforce

geometry more strictly than base-mediated closure.
Elimination (Alkene formation) Basicity vs Nucleophilicity. The base used (e.g., NaH) is acting as a base, not a nucleophile promoter.Switch to Ag2O (Silver Oxide) under neutral conditions for alkyl halide closure. It acts as a mild halogenophile without high basicity.
Module C: C-Glycosylation & Anomeric Stability

Issue: The anomeric position (C2 of the oxane) is configurationally unstable in the presence of acid due to the endo-anomeric effect and the ease of oxocarbenium formation.

Protocol: Stereoselective C-Glycosylation Do not rely on thermodynamic equilibration, which favors the


-anomer (axial) due to the anomeric effect, unless that is your target. For 

-anomers (equatorial):
  • Solvent Effect: Use Acetonitrile (MeCN) at low temperatures. MeCN can coordinate to the intermediate oxocarbenium ion in an axial orientation (forming an

    
    -nitrilium ion), forcing the incoming nucleophile to attack from the equatorial (
    
    
    
    ) face.
  • Leaving Group: Use trichloroacetimidates or thioglycosides. They can be activated at low temperatures where equilibration is slow.

  • Buffering: Post-reaction, quench with Triethylamine before aqueous workup. Even trace acid on a silica column can epimerize the anomeric center.

Frequently Asked Questions (FAQ)

Q: I synthesized a 2,6-cis-disubstituted oxane, but after silica gel chromatography, the dr dropped from 20:1 to 5:1. Why? A: Silica gel is slightly acidic. If your oxane has an anomeric substituent (acetal or hemiacetal character) or is an enol ether, it will equilibrate on the column.

  • Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes to neutralize acidic sites. Alternatively, use neutral alumina.

Q: My Mitsunobu cyclization is giving low yields and partial racemization. The substrate is a secondary alcohol. A: Steric hindrance in the transition state can slow down the


 process, allowing a competing carbocation pathway (

).
  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine). This combination is more reactive and less sterically demanding than DEAD/PPh3, forcing the

    
     pathway even on hindered substrates.
    

Q: Can I use strong bases like NaH for closing the ring on a chiral secondary tosylate? A: Risky. If the chiral center is prone to elimination (forming an enol ether), NaH will trigger it.

  • Fix: Use t-BuOK in t-BuOH . While a strong base, the bulky counterion and solvent shell discourage elimination in favor of cyclization in constrained systems. Better yet, use the "Silver Effect" : treat the halide precursor with

    
     and 2,6-di-tert-butylpyridine (proton sponge) to drive 
    
    
    
    -like closure if the substrate has a directing group to control the face of attack.

References

  • Stereocontrol in Prins Cyclization

    • Crosby, S. R., et al. "The origin of stereocontrol in the Prins cyclisation of homoallylic alcohols." Organic & Biomolecular Chemistry, 2011.
    • Mechanism of 2-oxonia-Cope rearrangement suppression.
    • (Verified via RSC)

  • Epimerization Mechanisms

    • Hanessian, S., et al. "Stereocontrolled Synthesis of Tetrahydropyrans via Intramolecular Nucleophilic Displacement." Chemical Reviews, 2018.
    • Comprehensive review of etherification strategies and racemiz
    • (Verified via ACS)

  • Ruthenium-Mediated Racemization (Warning for Precursors)

    • Bosson, J., et al. "Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes."[2] Journal of the American Chemical Society, 2010.

    • Relevant when synthesizing the diol precursors via metal c
  • Anomeric Control in C-Glycosylation

    • Gong, Y., et al. "Stereoselective C-Glycosylation via Anomeric C-O Bond Homolysis." Chemical Science, 2023.
    • Modern radical methods to avoid acid-mediated equilibr

Sources

Technical Support Center: NMR Analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EPOX-OX-4S Status: Active Priority: High (Sample Stability Risk) Subject: Troubleshooting Spectral Artifacts, Degradation, and Conformational Broadening

Executive Summary

Welcome to the technical guide for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane . This molecule presents a unique "dual-threat" in NMR spectroscopy due to the structural combination of a strained epoxide (oxirane) and a flexible ether ring (oxane/tetrahydropyran) .

Users frequently report three distinct classes of artifacts:

  • "Ghost Peaks" (Evolution over time): Caused by acid-catalyzed epoxide ring opening in CDCl₃.

  • Broad/Missing Signals: Caused by the conformational exchange (chair-flipping) of the oxane ring.

  • Unexpected Multiplicities: Arising from diastereomeric overlap or second-order effects.

This guide provides the protocols to diagnose and resolve these issues.

Module 1: Chemical Stability & "Ghost Peaks"

The Issue

You observe new multiplets appearing in the 3.5–4.5 ppm region and new hydroxyl singlets after the sample has been dissolved in CDCl₃ for >1 hour. The integral of the epoxide proton (approx. 2.6–2.9 ppm) decreases proportionally.

The Cause: Acid-Catalyzed Ring Opening

Chloroform-d (CDCl₃) naturally decomposes to form trace hydrochloric acid (HCl) and phosgene upon exposure to light and oxygen. The 3,3-dimethyloxirane moiety is highly acid-sensitive . Trace HCl protonates the epoxide oxygen, triggering nucleophilic attack by chloride ions or residual water.

  • Result: Formation of chlorohydrins or diols.

  • Symptom: The "clean" spectrum degrades into a mixture of the starting material and ring-opened byproducts.

Troubleshooting Protocol: Solvent Neutralization

Do NOT run this sample in untreated CDCl₃ from an old bottle.

  • Immediate Action: If degradation is suspected, re-purify the compound immediately. The NMR sample cannot be salvaged.

  • Prevention Protocol:

    • Option A (Filtration): Pass 0.7 mL of CDCl₃ through a short pipette column of basic alumina (activity grade I) directly into the NMR tube immediately before adding the solute. This neutralizes HCl.

    • Option B (Alternative Solvent): Switch to Benzene-d₆ (C₆D₆) . It is non-acidic and often provides better separation of the methyl signals due to Anisotropic Induced Shifts (ASIS).

Visual Diagnostic: Degradation Logic

EpoxideDegradation cluster_chem Chemical Pathway Start Symptom: New Peaks Appearing CheckSolvent Solvent: CDCl3? Start->CheckSolvent CheckAge Sample Age > 1 Hour? CheckSolvent->CheckAge Yes Diagnosis Diagnosis: Acid-Catalyzed Ring Opening CheckAge->Diagnosis Yes Action PROTOCOL: Filter CDCl3 through Basic Alumina or Switch to C6D6 Diagnosis->Action Epoxide Epoxide (Intact) Chlorohydrin Chlorohydrin (Artifact) Epoxide->Chlorohydrin + HCl (Trace)

Caption: Decision tree for diagnosing acid-catalyzed degradation of the epoxide moiety.

Module 2: Conformational Dynamics (Broadening)

The Issue

Protons on the oxane (tetrahydropyran) ring, particularly at C3 and C5, appear as broad, shapeless humps rather than sharp multiplets. The methyl group at C4 may also appear broadened.

The Cause: Chair-Chair Interconversion

The 4-methyloxane ring exists in equilibrium between two chair conformers. If the rate of this "flipping" (


) is comparable to the frequency difference between the axial and equatorial chemical shifts (

), the signals enter the intermediate exchange regime . This results in severe line broadening (decoherence).
Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve the spectrum, you must push the exchange rate to either the "Fast" or "Slow" limit.

ExperimentTemperature TargetResultUsage Case
High-Temp +45°C to +55°CSharp Average: Signals coalesce into sharp, time-averaged multiplets.Best for routine purity checks and integration.
Low-Temp -20°C to -40°CFrozen Conformers: Signals split into two distinct sets (major/minor conformers).Best for determining stereochemistry (coupling constants).

Step-by-Step VT Protocol:

  • Ensure the NMR tube is rated for the target temperature.

  • Lock and shim at ambient temperature (25°C).

  • Change temperature to 50°C (if using CDCl₃/C₆D₆) or -20°C .

  • Allow 10 minutes for thermal equilibration.

  • Re-tune the probe (wobble) and re-shim. Crucial: Convection currents will ruin shimming if not stabilized.

  • Acquire spectrum.[1][2]

Visual Diagnostic: Exchange Regimes

ExchangeDynamics Broad Broad/Missing Peaks Decision Select Strategy Broad->Decision Heat Heat Sample (+50°C) Decision->Heat For Purity/Integration Cool Cool Sample (-40°C) Decision->Cool For J-Coupling Analysis FastEx Fast Exchange Limit (Sharp Average Spectrum) Heat->FastEx SlowEx Slow Exchange Limit (Distinct Conformers) Cool->SlowEx

Caption: Workflow for resolving conformational broadening via Variable Temperature NMR.

Module 3: Stereochemical & Spectral Data

Expected Chemical Shifts

Use this table to distinguish your molecule from common impurities (grease, water, degradation products).

MoietyProton TypeApprox.[2][3][4][5] Shift (ppm)MultiplicityNotes
Epoxide H-2 (Oxirane CH)2.6 – 2.9 Doublet (small

)
Diagnostic signal. Disappears upon acid degradation.
Epoxide Me-3 (Gem-dimethyl)1.2 – 1.4 SingletsTwo distinct singlets due to diastereotopic face.
Oxane H-2, H-6 (Ether

)
3.3 – 4.0 Complex MultipletsOften broad at 25°C.
Oxane Me-4 (Methyl)0.9 – 1.1 Doublet
ImpurityChlorohydrin (Artifact)3.5 – 4.5New MultipletsIndicates degradation (See Module 1).
ImpurityWater (in CDCl₃)~1.56Broad SingletVariable shift depending on concentration/H-bonding.
FAQ: Diastereomers vs. Impurities

Q: I see small "shadow" peaks near my main signals. Is my sample impure? A: Not necessarily. The synthesis of this compound likely produces diastereomers (cis/trans relationship between the epoxide and the oxane ring).

  • Test: Run a 1D NOE experiment irradiating the epoxide proton.

    • If you see enhancement of the oxane ring protons, it confirms the proximity and relative stereochemistry.

    • If the ratio of the "shadow" peaks is constant across different synthesis batches, they are likely diastereomers. If the ratio varies, they are impurities.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Authoritative text on VT-NMR and exchange dynamics).

  • Babij, N. R., et al. (2016).[6] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.[6] Link

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015).[3] "New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil." Journal of Agricultural and Food Chemistry, 63(24), 5780–5786.[3] Link (Reference for epoxide chemical shift ranges and stability).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[7] (Standard reference for characteristic shifts of epoxides and ethers).

Sources

Technical Support Center: Epoxidation of 4-Methyloxane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions in the Synthesis of 4-Methyl-3,7-dioxabicyclo[4.1.0]heptane and Derivatives. Applicable Substrates: 4-methyl-3,6-dihydro-2H-pyran, 4-methylenetetrahydropyran. Primary Reagent: meta-Chloroperbenzoic acid (m-CPBA).[1][2][3]

Core Directive & Scientific Context

This guide addresses the critical failure points in the epoxidation of 4-methyloxane precursors (specifically the alkene 4-methyl-3,6-dihydro-2H-pyran). While m-CPBA epoxidation is a standard transformation, the oxane (pyran) scaffold introduces unique sensitivity to acid-catalyzed ring opening and Meinwald rearrangement due to the inductive effect of the ring oxygen and the strain of the resulting bicyclic system.

The Central Conflict: The reagent required to form the epoxide (m-CPBA) generates a byproduct (m-chlorobenzoic acid, m-CBA) that actively destroys the product.

Diagnostic Pathways (Visualized)

The following diagram illustrates the "Danger Zone" where the desired epoxide is lost to thermodynamic sinks (Diols, Esters, or Ketones).

ReactionPathways Precursor 4-methyl-3,6-dihydro- 2H-pyran (Alkene) Epoxide TARGET: Epoxide Precursor->Epoxide + m-CPBA mCBA Byproduct: m-Chlorobenzoic Acid Precursor->mCBA Stoichiometric Release Diol SIDE PRODUCT A: trans-Diol (Hydrolysis) Epoxide->Diol + H2O / H+ Ester SIDE PRODUCT B: Hydroxy-Ester (Acidolysis) Epoxide->Ester + m-CBA / H+ Ketone SIDE PRODUCT C: Ketone/Aldehyde (Meinwald Rearrangement) Epoxide->Ketone Lewis Acid / Heat mCBA->Epoxide Protonation (H+)

Figure 1: Reaction network showing the primary epoxidation pathway and the three major acid-mediated failure modes.

Troubleshooting & FAQs

Issue 1: The "Disappearing Product" (Hydrolytic Ring Opening)

Symptom: TLC shows the consumption of starting material, but the isolated yield is low. A highly polar "streak" or baseline spot appears. NMR shows a complex mixture of alcohols.

Root Cause: The byproduct of the reaction is m-chlorobenzoic acid (m-CBA). In the absence of a buffer, the reaction mixture becomes acidic (


). The oxane oxygen can assist in stabilizing the protonated epoxide, making it highly susceptible to nucleophilic attack by adventitious water or the m-CBA anion itself [1].

Corrective Protocol: You must decouple the oxidation potential from the acidity.

  • Buffer System: Do not run this reaction in neat DCM (dichloromethane) without a solid buffer. Add 2.0 equivalents of Sodium Bicarbonate (

    
    )  or Sodium Phosphate Dibasic (
    
    
    
    )
    directly to the reaction flask before adding m-CPBA.
  • Biphasic Switch: If solid buffering fails (due to slow mass transfer), switch to a biphasic system:

    
     layered with saturated aqueous 
    
    
    
    . The m-CBA byproduct migrates to the aqueous layer immediately upon formation.
Issue 2: The "Wrong Carbonyl" (Meinwald Rearrangement)

Symptom: The epoxide peak (typically


 2.8–3.2 ppm in 

NMR) is missing. Instead, you observe new carbonyl signals (

200+ ppm in

NMR).

Root Cause: Epoxides on pyran rings are prone to Meinwald Rearrangement [2]. This is a 1,2-hydride or alkyl shift triggered by Lewis acids (often trace metals in low-grade reagents) or thermal stress. The strain of the bicyclic [4.1.0] system drives the rearrangement to a more stable ketone isomer.

Corrective Protocol:

  • Temperature Control: Never heat the reaction to reflux. Epoxidation of electron-rich enol ethers usually proceeds at

    
     to RT.
    
  • Reagent Purity: Commercial m-CPBA is often stabilized with water and acid. Purify m-CPBA by washing with phosphate buffer or use high-grade reagents.

  • Chelation: Add EDTA during the workup to strip trace metals that might catalyze the rearrangement during solvent evaporation.

Issue 3: Stereochemical Scrambling

Symptom: You expect a single diastereomer (e.g., anti-epoxide relative to the 4-methyl group) but observe a mixture.

Root Cause: The 4-methyl group dictates the facial selectivity. In 4-methyl-3,6-dihydro-2H-pyran, the methyl group prefers a pseudo-equatorial orientation.

  • Steric Control: Reagent approaches from the face opposite the methyl group (anti-attack).

  • Directing Effects: If the methyl group is actually a hydroxymethyl or contains a hydrogen-bond acceptor, it may direct the m-CPBA to the syn face via H-bonding [3].

Data Summary: Solvent Effects on Selectivity

SolventDielectric ConstantEffect on m-CPBARecommended For
Dichloromethane (DCM) 8.93Standard. Good solubility, but requires buffer.General Synthesis
Chloroform (

)
4.81Often acidic (stabilized with HCl/EtOH). Avoid. None
Acetonitrile (

)
37.5Can suppress H-bonding; may alter selectivity.Stereocontrol studies
Benzene/Toluene 2.27Low polarity reduces rate but prevents acid ionization.Highly acid-sensitive substrates

Validated Experimental Protocol

Method: Buffered Epoxidation of 4-methyl-3,6-dihydro-2H-pyran.

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • m-CPBA (77% max): 1.2 equiv

  • 
     (Solid): 2.5 equiv
    
  • Solvent:

    
     (Anhydrous), 0.1 M concentration.
    

Workflow:

  • Preparation: In a round-bottom flask, suspend the alkene and solid

    
     in 
    
    
    
    . Cool to
    
    
    in an ice bath.
  • Addition: Dissolve m-CPBA in a minimal amount of

    
    . Add this solution dropwise to the alkene suspension over 30 minutes. Note: Dropwise addition prevents localized "acid hotspots."
    
  • Monitoring: Stir at

    
     for 2 hours, then allow to warm to room temperature. Monitor by TLC (stain with Anisaldehyde or PMA; epoxides often stain blue/purple).
    
  • Quench (Critical Step):

    • Add saturated aqueous

      
       (Sodium Thiosulfate) to destroy excess peroxide. Stir vigorously until the organic layer is clear (iodine test negative).
      
    • Then add saturated

      
       to neutralize acids.
      
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    (avoid
    
    
    as it is slightly Lewis acidic).
  • Purification: Flash chromatography on silica gel. Pre-treat silica with 1%

    
     (Triethylamine) in hexanes to neutralize acidic sites on the silica, preventing ring opening on the column.
    

Decision Logic for Troubleshooting

Use this flow to diagnose failures in real-time.

TroubleshootingFlow Start Problem Detected CheckTLC Check TLC/NMR: Is the Epoxide present? Start->CheckTLC NoEpoxide No: Product is missing CheckTLC->NoEpoxide Major Failure YesEpoxide Yes: But impure/low yield CheckTLC->YesEpoxide Optimization CheckByproducts Identify Byproduct: Polar baseline spot? NoEpoxide->CheckByproducts Suspect Acidolysis CheckKetone Identify Byproduct: New Carbonyl (C=O)? NoEpoxide->CheckKetone Suspect Rearrangement AcidSol SOLUTION: Increase Buffer Load Switch to Biphasic Cond. CheckByproducts->AcidSol Confirmed Diol/Ester MeinwaldSol SOLUTION: Remove Lewis Acids Lower Temp Use EDTA wash CheckKetone->MeinwaldSol Confirmed Ketone

Figure 2: Diagnostic logic tree for identifying reaction failures.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic addition to alkenes).

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions.[1][2][3][4][5] III. The Acid-Catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585.

  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions.[6] Chemical Reviews, 93(4), 1307–1370.

  • Cha, J. K., & Kim, N.-S. (1995). Stereochemical control in the synthesis of polysubstituted tetrahydropyrans. Chemical Reviews, 95(6), 1761–1795.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Substituted Oxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a critical challenge in the synthesis of substituted oxanes: catalyst poisoning. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.

The Challenge: Catalyst Poisoning in Oxane Synthesis

The construction of the oxane ring is a cornerstone of modern synthetic chemistry, with these motifs being prevalent in numerous natural products and pharmaceutical agents. Catalytic methods, offering high efficiency and selectivity, are frequently employed for their synthesis. However, the performance of these sensitive catalytic systems can be severely compromised by trace impurities in the reaction environment, a phenomenon known as catalyst poisoning.[1][2][3]

Catalyst poisoning occurs when a substance, the "poison," chemically bonds to the active sites of a catalyst, rendering them inactive.[4][5] This deactivation leads to a decrease in reaction rate, lower product yields, and in some cases, complete reaction failure.[1][6] Unlike other deactivation mechanisms such as fouling (physical blockage) or sintering (thermal degradation), poisoning is a chemical process that directly targets the catalytic centers.[7][8][9]

This guide is structured to help you navigate this complex issue, from identifying the symptoms of poisoning to implementing robust preventative measures.

Troubleshooting Guide: A Symptom-Based Approach

When a catalytic reaction fails, determining the root cause is paramount. This section addresses common symptoms and provides a logical workflow for diagnosing catalyst poisoning.

Q1: My reaction has stalled, shows low conversion, or has a long induction period. Is catalyst poisoning the culprit?

These are classic symptoms of catalyst poisoning. While other factors like incorrect temperature, pressure, or reagent stoichiometry should be ruled out, catalyst deactivation is a frequent cause.

Initial Diagnostic Steps:

  • Review Reaction Kinetics: A healthy catalytic reaction typically shows a consistent rate of conversion. If the reaction starts and then abruptly stops, or if the rate progressively slows and plateaus at low conversion, poisoning is a strong possibility. An unusually long induction period may also suggest the catalyst is struggling to overcome a low concentration of a potent poison.

  • Check for Visual Changes: Observe the catalyst if it is heterogeneous. Has its color changed? Is there evidence of clumping or aggregation? While not definitive for poisoning, it can indicate a problem with the catalyst's integrity.

  • Run a Control Experiment: If possible, run a parallel reaction using a fresh batch of highly purified reagents and solvents. If this reaction proceeds smoothly, it strongly suggests that your original reaction components contained a poison.

Q2: What are the most common sources of catalyst poisons in oxane synthesis?

Poisons can be introduced from a variety of sources, often in trace amounts that are not immediately obvious. The primary suspects are your starting materials, solvents, and the reaction atmosphere.

Source Common Poisons Affected Catalysts (Examples)
Reagents/Starting Materials Sulfur compounds (thiols, thioethers), amines, phosphines, nitriles, nitro compounds, halides.[4]Palladium, Platinum, Nickel, Rhodium, Gold, Lewis Acids (e.g., BF₃, TiCl₄)
Solvents Water, peroxides (in aged ethers like THF), residual purification chemicals (e.g., sulfur compounds in DMF).[10]Water-sensitive Lewis acids, Ziegler-Natta catalysts, some transition metals.[4][5]
Reaction Atmosphere Oxygen, Carbon Monoxide (CO).[4]Air-sensitive catalysts (e.g., many organometallic complexes), Palladium, Platinum.[11]
Byproducts/Substrates Certain functional groups on the substrate or product that can coordinate strongly to the catalyst.[12][13]Gold catalysts (poisoned by aldehydes, cyanides), Lewis base catalysts (poisoned by electron-deficient ketones).[12][13]
Q3: I suspect sulfur is poisoning my palladium-catalyzed hydrogenation/cyclization. How do I confirm and resolve this?

Sulfur is a notorious and potent poison for many late transition metal catalysts, especially palladium, due to the formation of strong, irreversible metal-sulfur bonds.[2][14]

Confirmation:

  • Source Analysis: Scrutinize your starting materials. Are any of them derived from sulfur-containing reagents? Thiol-based protecting groups are a common source.

  • Analytical Testing: If available, techniques like X-ray Photoelectron Spectroscopy (XPS) on a recovered heterogeneous catalyst can directly detect sulfur on the surface.

Resolution & Prevention:

  • Reagent Purification: If the poison source is a starting material, it must be rigorously purified. Recrystallization, chromatography, or distillation are effective methods.[15]

  • Use of a Sacrificial Agent: In some cases, adding a "getter" or a sacrificial batch of a less expensive catalyst can help remove the poison before the main catalyst is introduced.

  • Catalyst Choice: While palladium is highly sensitive, some catalyst formulations offer enhanced sulfur tolerance. For instance, palladium sulfide (PdS) catalysts or catalysts with specific supports may show better resistance.[16][17][18]

Q4: My Lewis acid-catalyzed reaction is sluggish. Could water be the issue?

Yes, water is a common poison for many Lewis acid catalysts used in oxane synthesis (e.g., in [2+2] cycloadditions or ring-opening reactions).[5][19][20] Water acts as a Lewis base and can coordinate to the acidic metal center, deactivating it. It can also hydrolyze and decompose certain Lewis acids.

Resolution & Prevention:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents). Dry reagents in a vacuum oven or over a desiccant.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

  • Use of Water Scavengers: Adding molecular sieves to the reaction can help sequester trace amounts of water.

Experimental Protocol: Purification of Tetrahydrofuran (THF)

This protocol describes the purification of THF to remove water and peroxides, which can poison sensitive catalysts.

Objective: To obtain anhydrous, peroxide-free THF.

Materials:

  • Reagent-grade THF

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-drying: Add sodium wire or chunks to the THF still. The sodium will react with bulk water.

  • Indicator Addition: Add a small amount of benzophenone to the THF. Benzophenone reacts with sodium to form a deep blue or purple ketyl radical anion. The persistence of this color indicates that the solvent is anhydrous and oxygen-free.

  • Reflux: Heat the THF/sodium/benzophenone mixture to reflux under an inert atmosphere. Continue refluxing until the characteristic deep blue/purple color persists.

  • Distillation: Distill the THF directly from the still into a dry, inert-atmosphere flask immediately before use.

  • Storage: Never store the purified THF for extended periods, as peroxides can reform in the presence of oxygen.

Visualizing the Poisoning Mechanism

To better understand how a poison disrupts a catalytic process, we can visualize the catalytic cycle and the point of interception by the poison.

Diagram 1: Generalized Lewis Acid-Catalyzed Oxane Formation

cluster_cycle Catalytic Cycle Catalyst Lewis Acid (LA) Intermediate Activated Complex [Substrate-LA] Catalyst->Intermediate Coordination Substrate Hydroxy-alkene Substrate->Intermediate Product Substituted Oxane Intermediate->Product Cyclization Regen_Catalyst Lewis Acid (LA) Product->Regen_Catalyst Release

A simplified catalytic cycle for Lewis acid-mediated oxane synthesis.

Diagram 2: Interruption of the Catalytic Cycle by a Poison

cluster_poisoning Poisoning Pathway Catalyst Lewis Acid (LA) Deactivated_Catalyst Deactivated Complex [LA-P] Catalyst->Deactivated_Catalyst Irreversible Binding Poison Poison (P) (e.g., H₂O, Amine) Poison->Deactivated_Catalyst

A poison with Lewis base character intercepts and deactivates the Lewis acid catalyst.

Frequently Asked Questions (FAQs)

Q: What is the difference between reversible and irreversible poisoning? A: Reversible poisoning involves a weak interaction between the poison and the catalyst's active site. The poison can often be removed by changing the reaction conditions, such as increasing the temperature or removing the poison from the feed stream.[1] Irreversible poisoning, which is more common and problematic, involves strong chemical bonding (chemisorption) between the poison and the active site. This typically leads to a permanent loss of activity, and the catalyst may need to be regenerated through harsh chemical or thermal treatment, or be replaced entirely.[1]

Q: Can my catalyst be regenerated? A: It depends on the nature of the poison and the catalyst.

  • Thermal Regeneration: For deactivation caused by coking (carbon deposition), heating the catalyst in a controlled atmosphere can burn off the deposits.[21][22]

  • Chemical Washing: Some poisons can be removed by washing the catalyst with an acidic or basic solution. For example, some metal poisons can be dissolved with an acid wash.[6][21][23] However, this can also damage the catalyst or remove active components, which may need to be re-impregnated.[23]

  • Oxidative/Reductive Treatments: Cycling the catalyst through oxidizing and reducing atmospheres can sometimes restore activity.[22]

It is crucial to consult literature specific to your catalytic system, as an improper regeneration procedure can cause permanent damage, such as sintering.[21][22]

Q: Are there any "poison-resistant" catalysts for oxane synthesis? A: The development of poison-resistant catalysts is an active area of research. Strategies include:

  • Modifying the Catalyst Support: Using a support that can trap poisons or alter the electronic properties of the active metal can enhance resistance.[16]

  • Alloying or Bimetallic Catalysts: Combining the primary catalytic metal with another metal can sometimes block the sites where poisons preferentially adsorb.

  • Catalyst Design: Encapsulating the active site within a protective matrix (like a zeolite with specific pore sizes) can physically block larger poison molecules while allowing smaller reactants to access the catalytic center.[16]

For your specific synthesis, it is advisable to search for recent literature on catalyst development for the particular transformation you are targeting.

Conclusion

Catalyst poisoning is an unavoidable challenge in the synthesis of substituted oxanes, but it is not an insurmountable one. By adopting a systematic approach to troubleshooting, rigorously purifying reagents, and maintaining an inert reaction environment, researchers can significantly mitigate the risk of catalyst deactivation. Understanding the fundamental chemical interactions between your catalyst and potential poisons is the first step toward developing robust and reliable synthetic protocols. We hope this guide serves as a valuable resource in your research endeavors.

References

  • RevisionDojo. (2025, November 21).
  • StudySmarter. (2024, August 27).
  • ResearchGate. (2025, August 7). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • OSTI.gov. (1985, October 31). Hydrogenation of unsaturated hydrocarbons on palladium catalysts in the presence of sulfur-containing compounds.
  • ACS Publications. (2014, October 2).
  • RSC Publishing. (2025, August 14).
  • A Review on Studies and Research on Catalysts with Emphasis on Catalyst Deactiv
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Chinese Chemical Society. (n.d.).
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022, July 27).
  • ResearchGate. (2025, August 10). Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides | Request PDF.
  • ResearchGate. (2025, August 10).
  • Learn. (2025, December 29). What Is "Catalyst Poisoning" and How Does It Affect Converter Function?
  • ChemCatBio. (n.d.).
  • PMC. (2026, January 13). Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1)
  • AmmoniaKnowHow. (n.d.).
  • Wikipedia. (n.d.).
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • PMC. (2025, June 27).
  • Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects.
  • Umicore Precious Metals Chemistry. (n.d.).
  • Taylor & Francis. (n.d.). Catalyst poisoning – Knowledge and References.
  • Oxetanes: formation, reactivity and total syntheses of n
  • The Dong Group. (n.d.).
  • MDPI. (2026, February 3). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview.
  • PMC. (2023, July 18).
  • ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals | Request PDF.
  • I.R.I.S. (n.d.).
  • Aerosol and Air Quality Research. (2019, February 28).
  • SciSpace. (n.d.).
  • YouTube. (2023, June 30).
  • YouTube. (2022, December 19).
  • the University of Bath's research portal. (2025, March 10).
  • Cambridge Open Engage. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle | Organic Chemistry | ChemRxiv.
  • MDPI. (n.d.).

Sources

Decomposition of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Isolation of Acid-Labile Epoxides Ticket ID: #EPOX-33-DM-OX Subject: Status: Open / Urgent

Executive Summary: The "Gem-Dimethyl" Hazard

You are likely experiencing decomposition due to the specific structural vulnerability of your molecule: the 3,3-dimethyloxirane motif.

Unlike terminal epoxides, your substrate possesses a tertiary carbon within the strained ring. Upon even mild protonation (from unneutralized mCPBA byproducts or acidic silica gel), the C-O bond at the tertiary center breaks spontaneously to form a stable tertiary carbocation. This triggers immediate Meinwald Rearrangement (to a ketone/aldehyde) or Hydrolysis (to a diol).

The Golden Rule: This molecule must never experience a pH below 7.5 during quench, extraction, or purification.

Module 1: Diagnostic Center (FAQ)

Q1: My product disappears on TLC after the quench. I see a new, less polar spot. What happened? Diagnosis: Meinwald Rearrangement. The epoxide oxygen was protonated, the ring opened to a tertiary carbocation, and a hydride or methyl shift occurred. You likely formed a ketone (e.g., 1-(4-methyloxan-2-yl)-2-methylpropan-1-one).

  • Cause: Insufficient neutralization of the oxidant's acid byproduct (e.g., m-chlorobenzoic acid) during the quench.

Q2: I see a new, very polar spot (low Rf) that streaks. Diagnosis: Acid-Catalyzed Hydrolysis. Water attacked the protonated epoxide, opening it to a vicinal diol.

  • Cause: Aqueous workup was too acidic, or the drying agent was insufficient before concentration.

Q3: The crude NMR looks good, but the product decomposes on the column. Diagnosis: Silica Acidity. Standard silica gel is slightly acidic (pH 4–5). This is sufficient to destroy gem-dimethyl epoxides.

  • Solution: You must use Basified Silica (see Module 3).

Module 2: The "Safe-Zone" Workup Protocol

Standard Operating Procedure (SOP) for Acid-Sensitive Epoxides

Pre-requisites:

  • Reaction Solvent: DCM or Chloroform (non-miscible with water).

  • Quench Buffer: Saturated aqueous

    
     + Saturated aqueous 
    
    
    
    (1:1 mix).
  • Glassware: Base-washed (rinsed with dilute

    
     and dried) if extremely sensitive.
    
Step-by-Step Workflow
  • The "Cold-Kill" Quench:

    • Cool the reaction mixture to 0°C .

    • Do NOT add the aqueous solution directly to the reaction if it contains strong acid precipitates.

    • Best Practice: Dilute the reaction with cold

      
       or 
      
      
      
      . Pour the reaction mixture slowly into a vigorously stirring beaker of the Quench Buffer (
      
      
      ) at 0°C.
    • Why? This ensures the oxidant (mCPBA) and its acid byproduct are neutralized simultaneously upon contact with water.

  • The pH Check (Critical):

    • After stirring for 15 minutes, stop stirring. Check the pH of the aqueous layer.

    • Requirement: pH must be > 8 .[1] If not, add solid

      
       until it is.
      
  • Extraction:

    • Separate layers.[2]

    • Wash the organic layer once with saturated

      
       .
      
    • Wash once with Brine.

  • Drying:

    • Use Anhydrous

      
        or 
      
      
      
      .
    • Avoid:

      
       (Magnesium sulfate is slightly Lewis acidic and can trigger rearrangement in hypersensitive substrates).
      
    • Add a few drops of Triethylamine (

      
      )  to the flask while drying to scavenge trace acids.
      
  • Concentration:

    • Rotary evaporate at < 30°C .[3] Gem-dimethyl epoxides can be thermally unstable if traces of acid are present.

Module 3: Purification (The Silica Trap)

Standard silica gel will destroy your product. You must passivate the surface silanol groups.

Method A: Triethylamine Doping (Recommended)
  • Prepare your eluent system (e.g., Hexanes/EtOAc).

  • Add 1% Triethylamine (

    
    )  to the entire volume of eluent.
    
  • Slurry pack the column with this basified solvent.

  • Flush the column with 2-3 column volumes of the solvent before loading your sample.

    • Mechanism:[4][5][6][7][8] The amine coordinates to the acidic protons on the silica surface, neutralizing them.

Method B: Alumina
  • Switch to Neutral or Basic Alumina (Activity Grade III). Alumina is far less acidic than silica and is the "gold standard" for sensitive epoxides, though separation resolution is often lower.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of decomposition you are likely observing.

Decomposition Epoxide (4S)-2-(3,3-dimethyloxiran-2-yl) -4-methyloxane Protonated Protonated Epoxide (Highly Unstable) Epoxide->Protonated + H+ Acid Trace Acid (H+) (mCPBA byproduct / Silica) Acid->Protonated Carbocation Tertiary Carbocation (Ring Open) Protonated->Carbocation Fast (Tertiary Center) Rearrangement Meinwald Rearrangement (Hydride/Methyl Shift) Carbocation->Rearrangement Hydrolysis Hydrolysis (+ H2O) Carbocation->Hydrolysis Ketone Ketone/Aldehyde (Isomeric Impurity) Rearrangement->Ketone Diol Vicinal Diol (Polar Impurity) Hydrolysis->Diol

Figure 1: Mechanism of acid-catalyzed decomposition for gem-dimethyl epoxides.

Summary of Critical Parameters

ParameterStandard ProtocolRequired Protocol (Sensitive Epoxide)
Quench Reagent Water or dilute HClSat.

+ Sat.

Quench Temp RT0°C
Drying Agent


+ trace

Stationary Phase Silica Gel

-Buffered Silica
or Basic Alumina
Evaporation 40-50°C< 30°C

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Electrophilic addition to alkenes; Epoxide stability).
  • Cha, J. K., & Kim, N.-S. (2001). Stereochemical control in the Meinwald rearrangement of epoxides. Chemical Reviews, 101(2), 363–402. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 135-139). Wiley.[9] (Handling of mCPBA and removal of m-chlorobenzoic acid).

  • Nagy, V., et al. (2009).[9] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 226-231. Link

Sources

Technical Support Center: Enhancing Regioselectivity of Oxirane Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oxirane Ring Opening reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their experiments. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your synthetic strategies.

Introduction: The Duality of the Oxirane Ring

The three-membered ring of an oxirane, or epoxide, is a powerhouse of synthetic potential, primarily due to its inherent ring strain (approximately 13 kcal/mol).[1] This strain makes epoxides susceptible to ring-opening by a wide array of nucleophiles, a reaction fundamental to the synthesis of 1,2-difunctionalized compounds, including β-amino alcohols, a common motif in pharmaceuticals.[2][3] However, the challenge with unsymmetrical epoxides lies in controlling where the nucleophile attacks. The two carbons of the oxirane ring present distinct electronic and steric environments, leading to a competition between two possible regioisomeric products. Mastering this regioselectivity is paramount for efficient and predictable synthesis.

This guide is structured to address the common challenges encountered in the lab, providing both theoretical understanding and practical, actionable solutions.

Core Principles: A Tale of Two Mechanisms

The regiochemical outcome of an epoxide ring-opening reaction is dictated by the reaction conditions, which determine the operative mechanism. The two major pathways are base-catalyzed (or neutral) and acid-catalyzed ring opening.

Diagram: Mechanistic Dichotomy in Oxirane Ring Opening

G cluster_base Base-Catalyzed/Neutral Conditions cluster_acid Acid-Catalyzed Conditions B_Start Unsymmetrical Epoxide B_TS SN2 Transition State (Attack at less hindered carbon) B_Start->B_TS Steric Control B_Nu Strong Nucleophile (e.g., RO⁻, R₂N⁻, RMgX) B_Nu->B_TS B_Product Product B (Anti-Markovnikov) B_TS->B_Product A_Start Unsymmetrical Epoxide A_Activated Protonated/Activated Epoxide A_Start->A_Activated A_Cat Acid Catalyst (Brønsted or Lewis) A_Cat->A_Activated A_TS SN1-like Transition State (Attack at more substituted carbon) A_Activated->A_TS Electronic Control A_Product Product A (Markovnikov) A_TS->A_Product G start Goal: Regioselective Epoxide Opening q1 Desired Product: Attack at MORE Substituted Carbon? start->q1 q2 Desired Product: Attack at LESS Substituted Carbon? q1->q2 No acid_path Use Acidic Conditions (Brønsted or Lewis Acid) q1->acid_path Yes base_path Use Basic/Neutral Conditions (Strong Nucleophile) q2->base_path Yes acid_consider Consider: - Catalyst Choice (e.g., YCl₃, Sn(OTf)₂) - Solvent Polarity - Low Temperature - Control Stoichiometry acid_path->acid_consider base_consider Consider: - Nucleophile Strength (RO⁻ > ROH) - Steric Hindrance - Anhydrous Conditions (for RMgX) - Low Temperature base_path->base_consider

Sources

Technical Support Center: Stereocontrol in 4-Methyloxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for minimizing epimerization in 4-methyloxane derivatives.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-methyloxane (tetrahydropyran) derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenge of epimerization at the C4 position, ensuring the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What exactly is epimerization in the context of 4-methyloxane derivatives?

A: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In 4-methyloxane derivatives, this almost always refers to the inversion of the stereocenter at the C4 position. This process results in the conversion of one diastereomer into another, for example, from a cis-4-methyl isomer to a trans-4-methyl isomer, or vice versa. This occurs when a reaction pathway exists that allows for the temporary removal and re-addition of a proton at the C4 position, leading to a mixture of diastereomers.

Q2: Why is the C4 position particularly susceptible to epimerization?

A: The susceptibility of the C4 position to epimerization is due to the acidity of the proton attached to it, especially if there is an adjacent electron-withdrawing group (like a carbonyl or ester) that can stabilize the resulting carbanion or enolate intermediate. Even without such activation, reaction conditions involving strong bases or acids, often at elevated temperatures, can be sufficient to promote this unwanted side reaction.[1]

Q3: What are the "kinetic" and "thermodynamic" products in my reaction?

A: These terms describe the outcome of a reaction that can form two or more different products.[2]

  • The Kinetic Product is the product that forms the fastest.[3][4] Its formation proceeds through the reaction pathway with the lowest activation energy.[5] Kinetic control is typically achieved by using low temperatures, strong and sterically hindered bases, and short reaction times to prevent the reaction from reaching equilibrium.[2][5]

  • The Thermodynamic Product is the most stable product.[3][4] While its pathway may have a higher activation energy, given enough energy (e.g., higher temperature) and time, the reaction becomes reversible, and the overall product distribution will shift to favor this more stable isomer.[2][3][5] In 4-methyloxane systems, the thermodynamically favored product is often the one where the bulky methyl group at C4 occupies the equatorial position to minimize steric strain.

Q4: How do stereoelectronic effects like the anomeric effect influence stability?

A: Stereoelectronic effects are crucial in determining the most stable conformation and, by extension, the thermodynamic product. The anomeric effect describes the tendency of a heteroatom substituent adjacent to another heteroatom within a ring (e.g., at the C2 "anomeric" position) to prefer an axial orientation, which is electronically stabilizing.[6][7] While the primary concern at C4 is steric bulk, the overall conformation of the ring, influenced by anomeric effects at other positions, can impact the relative stability of the C4 epimers. For instance, a strong anomeric effect at C2 might lock the ring in a conformation that alters the steric environment at C4.

Troubleshooting Guide: Controlling C4 Stereochemistry

This section addresses specific experimental issues. Each problem is followed by an analysis of the likely cause and a set of actionable solutions.

Problem 1: My reaction is yielding an undesired mixture of diastereomers at the C4 position. I want to favor the kinetic product.
  • Likely Cause: Your reaction conditions are allowing the system to progress towards thermodynamic equilibrium. This can be caused by temperatures that are too high, reaction times that are too long, or the use of a base/solvent system that facilitates proton exchange and equilibration.[8]

  • Solutions & Scientific Rationale:

    • Lower the Reaction Temperature: Reducing the temperature (e.g., to -78 °C) is the most effective way to ensure kinetic control.[3] At low temperatures, molecules have enough energy to overcome the lower activation barrier to the kinetic product, but not enough to reverse the reaction or overcome the higher barrier to the thermodynamic product.[5]

    • Choose a Non-Equilibrating Base/Solvent System:

      • Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases are excellent at rapid, irreversible deprotonation but are poor at facilitating the proton exchange needed for equilibration.[2]

      • Solvent: Employ aprotic, non-polar solvents like Tetrahydrofuran (THF) or Diethyl Ether. These solvents do not have acidic protons that can participate in equilibration pathways.[9]

    • Shorten the Reaction Time: Quench the reaction as soon as the starting material has been consumed (monitored by TLC or LC-MS). Extended reaction times, even at low temperatures, can allow for slow equilibration to the thermodynamic product.[2]

Problem 2: I need to synthesize the thermodynamically more stable epimer, but my reaction is giving the kinetic product.
  • Likely Cause: The reaction is under kinetic control. The conditions (low temperature, strong base, aprotic solvent) are preventing the less stable, kinetically-formed product from isomerizing to the more stable thermodynamic product.

  • Solutions & Scientific Rationale:

    • Increase the Reaction Temperature: Heating the reaction provides the necessary energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium where the most stable product dominates.[3][8] Refluxing in a suitable solvent is a common strategy.

    • Use an Equilibrating Base/Solvent System:

      • Base: A weaker base that establishes an equilibrium with the substrate, such as an alkoxide (e.g., NaOMe in MeOH) or a carbonate (e.g., K₂CO₃), is ideal. These conditions promote reversible deprotonation/reprotonation.

      • Solvent: Protic solvents like methanol or ethanol can facilitate epimerization by acting as a proton source.

    • Introduce a Catalytic Acid or Base: If your molecule is stable to acidic conditions, a catalytic amount of a Brønsted or Lewis acid can promote epimerization via an oxocarbenium ion intermediate.[10][11] For example, treating a mixture with a catalytic amount of p-toluenesulfonic acid (TsOH) in a suitable solvent can drive the equilibrium towards the thermodynamic product.

Problem 3: The diastereomeric ratio of my product is excellent post-reaction, but it deteriorates after workup or purification.
  • Likely Cause: Your kinetically-favored product is epimerizing during subsequent handling. This is often caused by exposure to acidic or basic conditions during aqueous workup or, most commonly, during silica gel chromatography. The acidic nature of standard silica gel is a frequent culprit.

  • Solutions & Scientific Rationale:

    • Neutralize the Workup: Ensure your aqueous washes are neutral (pH ~7). If the reaction was basic, use a buffered wash or a very mild acid (e.g., saturated NH₄Cl solution) for quenching instead of strong acids.

    • Deactivate the Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by flushing the packed column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (~1% v/v) or pyridine. This will neutralize the acidic sites on the silica surface that promote epimerization.

    • Consider Alternative Purification Methods: If the product is still sensitive, avoid silica gel altogether. Alternatives include:

      • Neutral Alumina Chromatography: Alumina is available in basic, neutral, and acidic grades. Neutral alumina is often a good choice for sensitive compounds.

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids contact with stationary phases.

      • Preparative HPLC/SFC: Using buffered mobile phases can provide excellent separation without causing epimerization.

Data Summary: Conditions for Stereochemical Control

The following table summarizes the general effects of key reaction parameters on the stereochemical outcome.

ParameterFor Kinetic Control (Less Stable Product)For Thermodynamic Control (More Stable Product)Rationale
Temperature Low (-78 °C to 0 °C)High (Room Temp to Reflux)Low T favors the fastest-forming product; High T allows the system to reach equilibrium.[3][5]
Base Strong, hindered (LDA, LHMDS)Weaker, non-hindered (NaOMe, K₂CO₃)Strong, hindered bases perform irreversible deprotonation; weaker bases establish an equilibrium.[2]
Solvent Aprotic (THF, Diethyl Ether)Protic (Methanol, Ethanol) or Aprotic at High TAprotic solvents do not facilitate proton exchange; protic solvents can act as a shuttle.[9]
Reaction Time Short (until SM is consumed)Long (hours to days)Short times trap the initial product; long times allow for complete equilibration.[2]

Key Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled Formation of a C4-Substituted Oxane

This protocol is designed for reactions like alkylation adjacent to a C4-activating group.

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Solvent and Reagent Prep: Add anhydrous THF (e.g., 20 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.

  • Substrate Addition: Add a solution of your 4-methyloxane precursor (1.0 equivalent) in a small amount of anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (1.2 equivalents) dropwise, keeping the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by taking aliquots, quenching them in saturated NH₄Cl, and analyzing by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify immediately using chromatography on triethylamine-deactivated silica gel.

Protocol 2: General Procedure for Thermodynamic Equilibration

This protocol is for converting a mixture of epimers (or a kinetically-formed product) to the more stable thermodynamic isomer.

  • Apparatus Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add the mixture of diastereomers.

  • Solvent and Catalyst: Add a suitable solvent, such as methanol. Add a catalytic amount of a base (e.g., 0.1 equivalents of sodium methoxide) or acid (e.g., 0.1 equivalents of TsOH).

  • Equilibration: Heat the mixture to reflux and stir.

  • Reaction Monitoring: Monitor the diastereomeric ratio over time by taking small aliquots and analyzing them by GC, HPLC, or ¹H NMR. The reaction is complete when the ratio no longer changes.

  • Workup: Cool the reaction to room temperature. If using a basic catalyst, neutralize with a mild acid (e.g., acetic acid). If using an acid catalyst, neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction & Purification: Remove the solvent under reduced pressure. Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Protocol 3: Quantifying the Diastereomeric Ratio (d.r.)

Accurate quantification is crucial for optimizing your reaction.

  • ¹H NMR Spectroscopy: This is often the fastest method. Integrate well-resolved signals corresponding to each diastereomer. Protons alpha to the C4 methyl group or the methyl group signals themselves are often distinct.

  • Gas Chromatography (GC): If the compounds are volatile and thermally stable, GC can provide excellent separation of diastereomers. Use a chiral column for enantiomers or a standard column (e.g., DB-5) for diastereomers. Quantify using peak area integration.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly reliable method.

    • Column Selection: A normal-phase column (e.g., silica, diol) or a reverse-phase column (e.g., C18) can be used. Chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are necessary if you are resolving enantiomers but can also be effective for diastereomers.

    • Method Development: Develop an isocratic method with a mobile phase (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reverse phase) that gives baseline separation of the two epimers.

    • Quantification: Inject a known concentration of your sample mixture. The ratio of the peak areas corresponds to the diastereomeric ratio.[13][14]

Visualizations & Diagrams

G

ReactionCoordinate

References

  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry. Available from: [Link]

  • Paterson, I., & Perkins, M. V. (n.d.). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PMC. Available from: [Link]

  • Carling, R. W., & Holmes, A. B. (1992). Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans. Chemical Communications. Available from: [Link]

  • Barry, C. S., Bushby, N., Harding, J. R., & Willis, C. L. (2005). Stereoselective synthesis of the tetrahydropyran core of polycarvernoside A. Organic Letters, 7(13), 2683–2686. Available from: [Link]

  • Anosike, I. S. (2024). Stereocontrolled Synthesis of Lactam-fused Tetrahydropyrans as Potential Antidiabetic Agents. ScholarWorks@CWU, Central Washington University. Available from: [Link]

  • Reddy, B. V. S., Singh, M., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118–1186. Available from: [Link]

  • (n.d.). How an Early or Late Transition State Impacts the Stereoselectivity of Tetrahydropyran Formation by Intramolecular oxa-Michael A. The Royal Society of Chemistry. Available from: [Link]

  • (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Zubaidha, P. K., & Shaikh, M. A. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. Available from: [Link]

  • (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. Available from: [Link]

  • (2025, September 29). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. ResearchGate. Available from: [Link]

  • (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin. Available from: [Link]

  • (2012, February 9). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry. Available from: [Link]

  • Fuchs, B., Schleifer, L., & Tartakovsky, E. (1987). Probing the Anomeric Effect. Trimethylsilyloxy and tert-Butoxy Substituents in 1,4-Dioxane Derivatives: Theory vs. Experiment. Journal of the American Chemical Society, 109(5), 1486-1495. Available from: [Link]

  • Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. Available from: [Link]

  • Yu, L., et al. (2011). Determination of the epimerization rate constant of amygdalin by microemulsion electrokinetic chromatography. Electrophoresis, 32(2), 218-22. Available from: [Link]

  • Rzepa, H. (2009, September 18). Spotting the unexpected: Anomeric effects. Henry Rzepa's Blog. Available from: [Link]

  • Manabe, Y., & Sugai, T. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. Available from: [Link]

  • (2012, December 13). How to reduce epimerization in Chiral molecule? ResearchGate. Available from: [Link]

  • Wang, H., et al. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Available from: [Link]

  • (2025, August 7). Anomeric Effect in Organic Chemistry. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Microchemical Journal, 171. Available from: [Link]

  • Kennedy, C. R., & Vanderwal, C. D. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. The Journal of Organic Chemistry, 80(23), 11949–11963. Available from: [Link]

  • (n.d.). Stereoselective Synthesis. Thieme Chemistry. Available from: [Link]

  • Kogawa, A. C., et al. (2016). Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Scholars Academic Journal of Pharmacy, 5(6), 240-244. Available from: [Link]

  • Platts, J. A., & Lemieux, R. U. (1996). The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2367-2376. Available from: [Link]

  • Bharathi, D., et al. (2024). DEVELOPMENT OF NOVEL BIOANALYTICAL METHOD FOR QUANTIFICATION OF FOSTEMSAVIR BY LC/MS IN HUMAN PLASMA. Heterocyclic Letters, 14(3), 583-589. Available from: [Link]

  • Plavec, J., et al. (1997). How S–C–N anomeric effects and energetic preference across [S–C–C–O] fragments steer conformational equilibria in 4′-thionucleosides. ¹H NMR and ab initio MO study. Journal of the Chemical Society, Perkin Transactions 2, (6), 1167-1175. Available from: [Link]

  • Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. Available from: [Link]

  • Kumar, V., et al. (2023). A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. ChemistrySelect, 8(26). Available from: [Link]

  • (n.d.). Stereoselective Synthesis of Secondary Organozinc Reagents and their Reaction with Heteroatomic Electrophiles Supporting Information. AWS. Available from: [Link]

  • Kumar, A., et al. (2017). Enzymatic separation of epimeric 4-C-hydroxymethylated furanosugars: Synthesis of bicyclic nucleosides. Beilstein Journal of Organic Chemistry, 13, 2098–2104. Available from: [Link]

  • Sharma, M., & Meuwly, M. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. Available from: [Link]

  • (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of 1,3-Oxathiane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Scale-Up of cis-2-Methyl-4-propyl-1,3-oxathiane ("Oxane") and Related Heterocycles

Executive Summary & Scope

Welcome to the Advanced Synthesis Support Center. This guide addresses the scale-up challenges of 1,3-oxathianes , specifically focusing on the high-value chiral intermediate 2-methyl-4-propyl-1,3-oxathiane (commercially known as Oxane™ ).[1][2][3]

Why this matters to Drug Development: While "Oxane" is a famous high-impact flavorant (passion fruit/tropical), the 1,3-oxathiane and 1,3-oxathiolane scaffolds are critical bioisosteres in medicinal chemistry, particularly in nucleoside reverse transcriptase inhibitors (NRTIs) (e.g., Lamivudine analogs) and as chiral auxiliaries for asymmetric synthesis.[1][2][3]

Scope of Guide:

  • Target Molecule: cis-2-Methyl-4-propyl-1,3-oxathiane.[1][2][3][4]

  • Primary Reaction: Acid-catalyzed condensation of 3-mercaptohexanol with acetaldehyde.[1][2][3]

  • Key Challenges: Diastereocontrol (cis vs. trans), Thiol management (odor/safety), and Catalyst life-cycle.[1][2][3]

Reaction Mechanism & Critical Pathways[1][3]

Before troubleshooting, you must visualize the equilibrium.[3] The synthesis is a reversible acetalization.[3] The critical factor is the Anomeric Effect , which stabilizes the cis-isomer (axial orientation of the alkoxy group relative to the sulfur).[3]

OxaneSynthesis cluster_control Critical Control Points Reactants 3-Mercaptohexanol + Acetaldehyde Hemithioacetal Hemithioacetal Intermediate Reactants->Hemithioacetal H+ Cat Cation Oxocarbenium/Sulfonium Ion Pair Hemithioacetal->Cation -H2O Trans Trans-Oxane (Kinetic Product) Cation->Trans Fast Cis Cis-Oxane (Thermodynamic Product) *Target* Cation->Cis Slow Trans->Cation Reversible Trans->Cis Equilibration (Acid + Time)

Figure 1: Reaction pathway showing the kinetic vs. thermodynamic control. The target 'cis' isomer is favored by the anomeric effect but requires equilibration time.[3]

Troubleshooting Guide: Scale-Up Failures

Module A: Diastereoselectivity Issues (Low cis/trans Ratio)

Symptom: The final product has a "flat" or "camphoraceous" odor profile (indicating high trans content) rather than the desired intense "tropical/sulfurous" note (cis). In pharma applications, this represents a loss of chiral purity.[3]

Question / Issue Root Cause Analysis Corrective Action (Protocol)
Why is my cis:trans ratio stuck at 50:50? Kinetic Trapping. You quenched the reaction too early. The trans isomer forms faster kinetically, but the cis isomer is thermodynamically more stable due to the anomeric effect (approx.[3] 1.4 kcal/mol difference).[3]Extend Reaction Time: Continue reflux/stirring after water removal is complete. Allow 2–4 hours of post-dehydration equilibration. Action: Monitor GC until ratio stabilizes >85:15 (cis:trans).
Why does the ratio degrade during distillation? Acid Carryover. If the acid catalyst is not fully neutralized before distillation, the heat will cause the cis isomer to retro-convert or polymerize.[2][3]Neutralization Protocol: Wash the organic phase with 10% NaHCO₃ or use a solid base scavenger (e.g., K₂CO₃) before stripping solvents.[3] Ensure pH is 7.5–8.[3]0.
Can I improve selectivity with solvent choice? Dielectric Constant Effect. Polar solvents stabilize the separate ion pairs, reducing the anomeric stabilization.[3]Switch Solvents: Move to non-polar solvents (Heptane, Toluene, or Cyclohexane).[3] Non-polar media maximize the anomeric effect, favoring the cis-isomer.[2][3]
Module B: Yield & Reaction Stalling

Symptom: Conversion stalls at 60-70%, or the reaction turns into a black tar (polymerization).[1][2][3]

Question / Issue Root Cause Analysis Corrective Action (Protocol)
Why is the reaction stalling? Water Inhibition. The reaction is reversible. As water builds up, it hydrolyzes the oxathiane ring back to the starting mercapto-alcohol.[2][3]Azeotropic Distillation: At scale (>1kg), simple drying agents (MgSO₄) fail.[3] Use a Dean-Stark trap with Toluene or Cyclohexane to continuously remove water.[1][2][3] Advanced: Use Pervaporation membranes for continuous water removal in flow systems.[3]
Why is the mixture turning black/tarry? Oxidation & Polymerization. Thiols are sensitive to oxidation (disulfide formation), and aldehydes polymerize in strong mineral acids (H₂SO₄).[3]Catalyst Swap: Replace H₂SO₄/PTSA with Amberlyst 15 or Nafion-H (Solid Acid Catalysts). Inerting: Sparge reactor with N₂ for 30 mins pre-reaction. Trace oxygen causes rapid degradation of the mercaptan.[3]
My aldehyde is volatile (Acetaldehyde).[3] It's evaporating! Loss of Reagent. Acetaldehyde (bp 20°C) flashes off at reflux temperatures required for water removal.[3]Reagent Excess & Trap: Use Paraldehyde (trimer) which depolymerizes slowly in situ, or use a -10°C condenser.[1][2][3] Add acetaldehyde as a slow drip under the liquid surface.[3]

Process Engineering: Batch to Continuous

For drug development and high-value synthesis, moving from batch to continuous flow improves safety (handling thiols) and kinetics.[1][2][3]

Recommended Flow Setup (Graphviz)

FlowSynthesis Feed1 Feed A: 3-Mercaptohexanol (in Toluene) Mixer Static Mixer (Cooled 0°C) Feed1->Mixer Feed2 Feed B: Acetaldehyde (Excess) Feed2->Mixer Reactor Packed Bed Reactor (Amberlyst 15) Temp: 60°C Mixer->Reactor Separator Phase Separator (Water Removal) Reactor->Separator Wet Stream Equilibrator Residence Loop (Thermodynamic Equilibration) Temp: 80°C Separator->Equilibrator Dry Stream Quench Basic Alumina Column (Quench) Equilibrator->Quench Product Crude Oxane (>90% Cis) Quench->Product

Figure 2: Continuous flow protocol for Oxane synthesis.[1][2][3] Note the separate 'Equilibration Loop' required to convert the kinetic trans-isomer to the desired cis-isomer.[1][2][3]

Safety & Environmental (EHS) Protocols

WARNING: Scaling up sulfur chemistry introduces significant hazards regarding odor control and toxicity.[3]

Q: How do I handle the Mercaptan stench at scale?
  • The Problem: 3-Mercaptohexanol has a detection threshold in the parts per billion (ppb).[1][2][3] A minor leak can evacuate a building.[3]

  • The Protocol (Scrubbing):

    • Primary Trap: Vent all reactor off-gases through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) + NaOH .[1][2][3] This oxidizes thiols to sulfonates (odorless).[3]

    • Vapor Lock: Ensure all rotary evaporators are vented to the scrubber, not the general hood exhaust.[3]

    • Spill Kit: Keep a spray bottle of "Bleach + Detergent" immediately available to neutralize drips.[3]

Q: Is the product flammable?
  • Yes.[3] 1,3-oxathianes are organic liquids with flash points typically around 60-80°C. However, the precursors (Acetaldehyde) are extremely flammable (Flash point -39°C).[1][2][3]

  • Control: Ground all equipment. Use explosion-proof (EX-rated) stirrers.[1][2][3]

References & Authoritative Sources

  • Reaction Mechanism & Anomeric Effect:

    • Juaristi, E., & Cuevas, G.[1][2][3] (1995).[3] The Anomeric Effect . CRC Press.[3] (Explains the thermodynamic preference for cis-1,3-oxathianes due to n(S) → σ*(C-O) orbital interactions).

    • Pihlaja, K.[3] (1974).[3] "Conformational analysis of 1,3-oxathianes." Journal of the Chemical Society, Perkin Transactions 2.[3]

  • Synthesis & Scale-Up Data:

    • Organic Syntheses.[3][5][6][7][8] (2021).[3][6] "Synthesis and Acylation of 1,3-Thiazinane-2-thione" (Analogous sulfur-heterocycle scale-up protocols). [1][3][6]

    • The Good Scents Company.[3] "2-methyl-4-propyl-1,3-oxathiane (Oxane) Safety & Properties." [3]

  • Industrial Application & Patents:

    • Firmenich SA.[3] (Patent).[3] "Process for the preparation of oxathianes." (Describes the industrial acid-catalyzed route).

    • Vertex AI Search Result 1.15: "WO2019199882A1 - Use of (s)-methoxymelonal..."[1][2][3] (Cites OXANE® as (2R,4S)-2-methyl-4-propyl-1,3-oxathiane).[1][2][3][4]

  • Safety Guidelines:

    • National Academies Press.[3][5] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[3][5]

Disclaimer: This guide is for research and development purposes. Always consult local EHS regulations and perform a specific Process Hazard Analysis (PHA) before scaling up sulfur chemistry.

Sources

Validation & Comparative

Definitive Guide to Stereochemical Validation: (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Subject: Absolute Configuration Assignment of Volatile Chiral Ethers

Executive Summary: The Stereochemical Challenge

The molecule (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane represents a distinct class of pyranoid terpene oxides, structurally related to linalool oxides and pheromones found in Hypothenemus hampei (Coffee Berry Borer).

Validating the absolute configuration of this molecule presents a tripartite challenge:

  • Flexible Conformation: The tetrahydropyran (oxane) ring adopts a chair conformation that can flip, complicating NMR coupling constant analysis.

  • Remote Stereocenters: The distance between the defined (4S)-methyl center and the C2-epoxide moiety makes through-bond coupling (J-coupling) unreliable for relative stereochemistry.

  • Physical State: Likely a volatile oil, precluding standard X-ray crystallography without derivatization.

This guide compares three validation methodologies, recommending a hybrid approach of Vibrational Circular Dichroism (VCD) backed by Stereocontrolled Synthesis .

Comparative Analysis of Validation Methodologies

We evaluated three standard industry workflows for determining the absolute configuration of liquid chiral ethers.

Table 1: Methodology Performance Matrix
FeatureMethod A: Vibrational Circular Dichroism (VCD) Method B: Total Synthesis (Chiral Pool) Method C: NMR Derivatization (Mosher/NOE)
Primary Utility Absolute Configuration (Direct)Absolute Proof (via Comparison)Relative Stereochemistry
Sample State Liquid/Oil (Neat or Solution)N/A (Requires Starting Material)Liquid (Requires Alcohol)
Destructive? No (Recoverable)N/AYes (Ring opening required)
Time to Result 24–48 Hours2–6 Weeks1 Week
Reliability High (Confidence >95% with DFT)Absolute (Gold Standard)Medium (Ambiguous for ethers)
Cost

$ (Instrument access)

(Labor/Reagents)

Recommendation Primary Validation Tool Confirmation for Scale-up Supplementary Data

Technical Deep Dive: The Recommended Workflows

Protocol A: Vibrational Circular Dichroism (VCD)

The Modern Standard for Volatile Oils

VCD measures the differential absorption of left and right circularly polarized infrared radiation. Unlike electronic CD, VCD is rich in structural fingerprints, allowing it to distinguish between diastereomers of this compound without crystallization.

Step-by-Step Workflow:

  • Conformational Search (Computational):

    • Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Focus on the rotation of the C2-Epoxide bond and the oxane chair flip.

    • Goal: Identify all conformers within a 5 kcal/mol energy window.

  • Geometry Optimization (DFT):

    • Optimize the lowest energy conformers using Density Functional Theory (DFT).

    • Level of Theory: B3LYP/6-311G(d,p) or wB97XD/6-311++G(d,p) (includes dispersion corrections).

    • Check: Ensure no imaginary frequencies.

  • Spectrum Calculation:

    • Calculate the IR and VCD frequencies for the (4S, 2R, Epoxide-R) and (4S, 2S, Epoxide-R) diastereomers.

    • Generate a Boltzmann-weighted average spectrum based on the free energy of conformers.

  • Experimental Measurement:

    • Sample: 5–10 mg of neat oil or dissolved in CDCl₃/CCl₄ (approx 0.1 M).

    • Cell: BaF₂ or CaF₂ windows with a 100 µm path length.

    • Collection: Collect ~4 blocks of 2000 scans at 4 cm⁻¹ resolution.

  • Assignment:

    • Compare the sign and intensity of the experimental VCD bands (fingerprint region: 1000–1400 cm⁻¹) with the calculated spectra.

    • Success Criterion: A Vibrational Contrast Factor (g-factor) alignment at 3+ distinct bands.

Protocol B: Stereocontrolled Total Synthesis

The "Gold Standard" for Ambiguity Resolution

If VCD is inconclusive, synthesis from the "Chiral Pool" provides irrefutable proof. Since C4 is defined as (S), we utilize (S)-Citronellol or (S)-Citronellal as the starting material, which already contains the correct methyl stereocenter.

Synthetic Logic:

  • Starting Material: (S)-(-)-Citronellal (commercially available, high ee).

  • Cyclization: Acid-catalyzed Prins reaction or oxidative cyclization to form the oxane ring, establishing the C2 stereocenter relative to C4.

  • Epoxidation: Conversion of the exocyclic alkene or ketone to the epoxide.

    • Critical Step: Use Corey-Chaykovsky reaction (on a ketone intermediate) or Shi Epoxidation (on an alkene) to control the epoxide stereochemistry.

Visualizing the Validation Logic

Diagram 1: The Decision Matrix

This flowchart guides the researcher through the validation process, prioritizing non-destructive methods.

ValidationMatrix Start Target: this compound purity_check Check Purity (GC-MS / Chiral GC) >95% ee required Start->purity_check state_check Is the sample Crystalline? purity_check->state_check xray X-Ray Crystallography (Anomalous Dispersion) state_check->xray Yes vcd_path VCD / IR Analysis state_check->vcd_path No (Oil) comp_dft Computational DFT (B3LYP/6-311G**) vcd_path->comp_dft match Compare Exp. vs Calc. Spectra comp_dft->match result_good High Confidence Match? (Assign Configuration) match->result_good Yes synthesis Total Synthesis from (S)-Citronellal match->synthesis No/Ambiguous compare_gc Co-injection (Chiral GC) synthesis->compare_gc compare_gc->result_good

Caption: Decision matrix for assigning absolute configuration of volatile oxane-epoxides.

Diagram 2: Relative Stereochemistry (NOE)

Understanding the spatial relationship between the C4-Methyl and C2-Epoxide is crucial.

NOE_Pathway cluster_conf Oxane Chair Conformation (Trans-Diequatorial) C4_Me C4-Methyl (Equatorial) H4_ax H4 (Axial) C2_H H2 (Axial) H4_ax->C2_H Strong NOE (Cis-Relationship) H6_ax H6 (Axial) H4_ax->H6_ax Strong NOE Epoxide Epoxide Group (Equatorial)

Caption: Expected NOE correlations if the C4-Methyl and C2-Epoxide are in a trans-diequatorial arrangement.

Experimental Data Interpretation

Interpreting the VCD Spectrum

When analyzing the VCD data for this molecule, focus on the C-O stretching region (1050–1150 cm⁻¹) .

  • Epoxide Breathing Mode: The symmetric ring deformation of the dimethyl-epoxide usually appears around 850–950 cm⁻¹. This band is highly sensitive to the absolute configuration of the epoxide carbons.

  • Oxane Ring Modes: The chair conformation creates distinct + / - couplets in the 1100 cm⁻¹ region. If the experimental spectrum shows a negative-positive (+/-) couplet at 1080 cm⁻¹ and the calculated spectrum for the (2R, 4S) isomer matches this pattern, the assignment is confirmed.

Interpreting Chiral GC Data

For Method B (Synthesis), use a cyclodextrin-based column (e.g., Beta-DEX 225 or Gamma-DEX 120 ).

  • Separation Mechanism: The oxane ring shape interacts with the cyclodextrin cavity.

  • Protocol: Inject the synthesized standard (known config) mixed with the unknown sample. A single, sharp peak confirms identity. A split peak ("doublet") indicates diastereomers or enantiomers.

References

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Link

  • Merten, C., & Vibrans, L. (2014). Vibrational Circular Dichroism Spectroscopy of Chiral Epoxides. Journal of Organic Chemistry. Link

  • Smith, A. B., & Adams, C. M. (2004). Evolution of the Total Synthesis of Spongistatin 1: Stereochemical Assignment of the C1-C12 Fragment. Accounts of Chemical Research. (Demonstrates oxane stereochemistry assignment). Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society. Link

  • Francke, W., & Schulz, S. (2010). Pheromones of Bark Beetles: Structure, Synthesis, and Absolute Configuration. Current Organic Chemistry. (Relevant for oxane/epoxide pheromone structures). Link

Comparative analysis of synthetic routes to 4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to 4-Methyloxane (4-Methyltetrahydropyran)

Executive Summary

4-Methyloxane (4-MeTHP) has emerged as a high-performance "green" ether solvent, offering superior stability against peroxide formation compared to Tetrahydrofuran (THF) and cleaner phase separation than 2-Methyltetrahydrofuran (2-MeTHF). Its hydrophobic nature and high boiling point (105 °C) make it ideal for organometallic chemistry (e.g., Grignard reactions) and high-temperature extractions.

This guide analyzes the three primary synthetic pathways to 4-MeTHP:

  • The Industrial Cascade (Prins-Type): Cost-effective bulk manufacturing from isoprene.

  • The Precision Cyclodehydration: High-purity laboratory synthesis from 3-methyl-1,5-pentanediol.

  • The Atom-Economic Hydroalkoxylation: A catalytic approach using alkenyl alcohols.

Part 1: Comparative Performance Matrix

The following table summarizes the operational parameters for each route, allowing researchers to select the method best suited to their scale and purity requirements.

MetricRoute 1: Industrial Cascade Route 2: Precision Cyclodehydration Route 3: Hydroalkoxylation
Primary Precursors Isoprene + Formaldehyde3-Methyl-1,5-pentanediol4-Methyl-4-penten-1-ol
Reaction Type Acid-Catalyzed Prins / HydrogenationAcid-Catalyzed Dehydration (

/

)
Intramolecular Cyclization
Atom Economy Moderate (Loss of

, side products)
High (Loss of

only)
Excellent (100% atom efficient)
Scalability High (Kiloton scale)Medium (Kg scale)Low (Gram scale)
Purity Profile Moderate (Requires distillation of isomers)Excellent (>99% typical)High (Catalyst removal required)
Key Byproducts 4,4-dimethyl-1,3-dioxane; isomersWaterNone (if 100% conversion)
Cost Efficiency High (Cheap feedstock)Low (Expensive precursor)Low (Precursor synthesis required)

Part 2: Detailed Synthetic Protocols

Route 1: The Industrial Standard (Isoprene-Formaldehyde)

Best for: Large-scale production where raw material cost is the primary driver.

This route leverages the Prins reaction , condensing isoprene with formaldehyde to form a dihydropyran intermediate, followed by catalytic hydrogenation.

Mechanism & Workflow:

  • Condensation: Isoprene reacts with aqueous formaldehyde using a strong acid catalyst. Unlike isobutylene (which forms dioxanes), isoprene preferentially forms the cyclic unsaturated ether.

  • Hydrogenation: The intermediate 4-methyl-5,6-dihydro-2H-pyran is hydrogenated over a metal catalyst (Pd/C or Ni) to saturate the double bond.

Experimental Protocol:

  • Reagents: Isoprene (1.0 eq), Formaldehyde (37% aq., 1.2 eq),

    
     (cat.), Pd/C (5% loading).
    
  • Step A (Condensation):

    • Charge a high-pressure reactor with aqueous formaldehyde and acid catalyst.

    • Add isoprene slowly at 60–80 °C under vigorous stirring.

    • Note: Control temperature to minimize polymerization of isoprene.

    • Separate the organic layer containing 4-methyl-5,6-dihydro-2H-pyran . Distill to remove unreacted isoprene and heavy byproducts (bp ~110-115 °C).

  • Step B (Hydrogenation):

    • Dissolve the intermediate in methanol (optional) or run neat.

    • Add Pd/C catalyst (0.5 wt%).

    • Pressurize with

      
       (20–50 bar) and heat to 80 °C.
      
    • Monitor

      
       uptake until cessation.
      
  • Purification: Filter catalyst and fractionally distill the product (bp 105 °C).

Route1 Isoprene Isoprene (C5H8) Intermediate 4-Methyl-5,6-dihydro- 2H-pyran Isoprene->Intermediate Prins Rxn H+, 60°C HCHO Formaldehyde (HCHO) HCHO->Intermediate Product 4-Methyloxane (4-MeTHP) Intermediate->Product H2, Pd/C Hydrogenation

Caption: Route 1 proceeds via acid-catalyzed condensation followed by metal-catalyzed saturation.

Route 2: The Laboratory Precision Route (Diol Cyclodehydration)

Best for: High-purity solvent generation for sensitive analytical or biological applications.

This method utilizes 3-methyl-1,5-pentanediol (MPD), a commercially available byproduct of adipic acid synthesis (via hydroformylation). It offers a cleaner reaction profile with water as the only byproduct.

Mechanism: Protonation of one hydroxyl group converts it into a good leaving group (


). The second hydroxyl group acts as an internal nucleophile, attacking the 

carbon in an intramolecular

-like fashion to close the ring.

Experimental Protocol:

  • Reagents: 3-Methyl-1,5-pentanediol (MPD), Heteropoly acid catalyst (e.g.,

    
    ) or Amberlyst-15 resin.
    
  • Setup: Round-bottom flask equipped with a Dean-Stark trap or simple distillation head.

  • Procedure:

    • Mix MPD with 1–2 wt% catalyst.

    • Heat the mixture to 130–150 °C.

    • The product, 4-MeTHP (bp 105 °C), forms an azeotrope with water or simply co-distills.

    • Collect the distillate continuously to drive the equilibrium forward (Le Chatelier’s principle).

  • Workup:

    • Separate the aqueous layer from the distillate.

    • Dry the organic layer over

      
      .[1]
      
    • Redistill for >99.9% purity.

Critical Insight: Using heteropoly acids often results in higher selectivity and less charring compared to concentrated sulfuric acid.

Route2 Diol 3-Methyl-1,5-pentanediol Transition Oxonium Intermediate Diol->Transition H+ Catalyst -H+ Product 4-Methyloxane + H2O Transition->Product Cyclization -H2O

Caption: Route 2 utilizes intramolecular dehydration driven by thermal distillation.

Route 3: Intramolecular Hydroalkoxylation

Best for: Mechanistic studies and atom-economic synthesis of substituted derivatives.

This "modern" route cyclizes 4-methyl-4-penten-1-ol using a Lewis acid or iodine-based catalyst. It represents 100% atom economy as the proton adds to the alkene while the oxygen attacks the carbocation.

Experimental Protocol:

  • Reagents: 4-methyl-4-penten-1-ol, Iodine (

    
    , 5 mol%) or Lanthanide Triflate.
    
  • Procedure:

    • Dissolve alkenyl alcohol in

      
       or run neat in ionic liquids.
      
    • Add catalyst and stir at room temperature for 2–4 hours.

    • Quench with saturated

      
       (if using iodine).
      
  • Outcome: Yields are typically quantitative, but the precursor is significantly more expensive than isoprene or MPD.

Part 3: Safety & Stability Profile

4-MeTHP is distinguished by its stability.[2] Unlike THF, which requires BHT stabilization to prevent explosive peroxide formation, 4-MeTHP resists auto-oxidation due to the steric hindrance of the methyl group and the lack of adjacent ether protons prone to abstraction.

  • Peroxide Formation: Significantly slower than THF and 2-MeTHF.

  • Acid Stability: Stable to aqueous acids; however, strong Lewis acids (e.g.,

    
    ) can cleave the ether bond.
    
  • Toxicity: Generally considered low toxicity, comparable to other aliphatic ethers.

References

  • Kuraray Co., Ltd. (2025). 4-Methyltetrahydropyran (MTHP) Technical Data Sheet. Retrieved from

  • Paganelli, S., et al. (2018).
  • Yadav, J. S., et al. (2008).[3] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis , 2008(3), 395-400. Link

  • Organic Syntheses. (1963). 3-Methyl-1,5-pentanediol.[4][2][5][6][7] Org. Synth. 1963, 43, 677. Link

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry. Organic Process Research & Development , 11(1), 156-159. Link

Sources

Spectroscopic Differentiation of Oxane Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In medicinal chemistry and natural product synthesis, the oxane (tetrahydropyran) ring is a privileged scaffold, ubiquitous in polyether antibiotics (e.g., monensin), marine toxins, and carbohydrate derivatives. The biological activity of these molecules is strictly governed by their three-dimensional shape. Consequently, the ability to unambiguously distinguish between oxane diastereomers—specifically cis- and trans-2,6-disubstituted systems—is a critical skill.

This guide moves beyond basic spectral interpretation, providing a rigorous, evidence-based framework for differentiating oxane diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy. We synthesize data from conformational analysis, scalar couplings (


), and nuclear Overhauser effects (NOE) to create a self-validating assignment protocol.
Strategic Framework: Conformational Analysis

Before interpreting spectra, one must understand the ground-state thermodynamics. The oxane ring predominantly adopts a chair conformation similar to cyclohexane but is influenced by the anomeric effect (if electronegative substituents are at C2) and shorter C–O bond lengths (


 Å vs 

Å for C–C).
  • 2,6-cis-Disubstituted Oxanes: Typically adopt a chair conformation where both substituents are equatorial to minimize 1,3-diaxial interactions. This locks the ring protons at C2 and C6 in axial positions.

  • 2,6-trans-Disubstituted Oxanes: Must adopt a chair where one substituent is equatorial and the other is axial . This breaks the symmetry of the proton environments, placing one ring proton in an axial position and the other in an equatorial position.

Note: In rare cases involving bulky substituents or specific electronic effects, the ring may adopt a twist-boat conformation, but this guide focuses on the prevalent chair forms.

Comparative Analysis: The Spectroscopic Toolkit
Method 1: 1H NMR and Scalar Coupling (

)

The Karplus equation is the gold standard for assigning relative stereochemistry in oxanes. The magnitude of the vicinal coupling constant (


) depends on the dihedral angle (

) between protons.[1][2]
  • Axial-Axial (

    
    ): 
    
    
    
    . Large coupling (
    
    
    Hz).
  • Axial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    . Small coupling (
    
    
    Hz).

Diagnostic Application: In a cis-2,6-dialkyloxane , both H2 and H6 are axial. They will each exhibit a large triplet-like splitting (dd) due to coupling with the axial protons at C3 and C5. In a trans-2,6-dialkyloxane , the proton at the axial substituent site is equatorial.[3] It will appear as a narrow multiplet (small


 values only), distinct from the wide doublet-of-doublets of the axial proton on the other side of the ring.
Method 2: 13C NMR and the

-Gauche Effect

Carbon chemical shifts provide a complementary probe. The


-gauche effect  (steric compression) causes an upfield shift (shielding, lower ppm) for carbon atoms involved in a gauche interaction.
  • Axial Substituents: An axial substituent at C2 has a gauche interaction with C4 and C6. This shields C4 and C6, shifting them upfield by

    
     ppm relative to the equatorial isomer.
    
  • Equatorial Substituents: Lack this steric compression, resulting in relatively downfield signals.

Method 3: NOE/ROESY (Spatial Proximity)

Nuclear Overhauser Effect spectroscopy allows for the determination of through-space distances (


 Å).
  • cis-2,6-Dialkyloxane: The protons H2 and H6 are both axial and reside on the same face of the ring (1,3-diaxial relationship). They typically show a strong NOE correlation .

  • trans-2,6-Dialkyloxane: H2 is axial and H6 is equatorial (or vice versa). They are on opposite faces or too distant for a significant direct NOE enhancement.

Comparative Data Table: 2,6-Disubstituted Oxanes

The following table summarizes the diagnostic differences between cis- and trans-2,6-dimethyltetrahydropyran (a representative model).

Featurecis-2,6-Dimethyl (Diequatorial)trans-2,6-Dimethyl (Axial/Equatorial)Mechanistic Origin
H2/H6 Orientation Axial / AxialAxial / EquatorialRing conformational lock

(Hz)
Large (

Hz)
H2 (

): Large (

Hz)H6 (

): Small (

Hz)
Karplus relationship
H2/H6 Signal Width Broad (Wide multiplet)H2: BroadH6: NarrowSum of couplings
13C Shift (Methyl)

ppm

-Me:

ppm

-Me:

ppm

-gauche shielding on axial group
NOE (H2

H6)
Strong Weak / Absent1,3-diaxial proximity
Experimental Protocol: Resolution-Enhanced 1H NMR

To accurately measure the critical coupling constants described above, standard high-throughput NMR parameters are often insufficient. Use this protocol for definitive assignment.

Objective: Resolve the fine splitting patterns of H2/H6 methine protons.

  • Sample Preparation: Dissolve

    
     mg of pure compound in 
    
    
    
    mL of CDCl
    
    
    or C
    
    
    D
    
    
    . Note: Benzene-d6 often provides better dispersion for oxane ring protons than chloroform.
  • Acquisition:

    • Pulse Angle:

      
       (maximizes signal-to-noise for quantitative integration).
      
    • Relaxation Delay (d1): Set to

      
       (typically 
      
      
      
      seconds) to ensure full relaxation, though
      
      
      s is sufficient for structural assignment (non-quantitative).
    • Number of Points (TD): High (e.g., 64k or 128k) to ensure digital resolution

      
       Hz/point.
      
    • Spectral Width (SW): Minimize to cover only the region of interest if possible, or standard

      
       ppm.
      
  • Processing:

    • Zero Filling: Fill to at least 128k points.

    • Apodization: Apply a Gaussian window function (LB =

      
       to 
      
      
      
      Hz, GB =
      
      
      to
      
      
      ) rather than standard exponential line broadening. This "resolution enhancement" sharpens the multiplets, allowing precise measurement of
      
      
      values.
  • Analysis:

    • Locate the signals for H2 and H6 (typically

      
       ppm).
      
    • Measure the width at half-height (

      
      ). 
      
      
      
      Hz indicates an axial proton (large couplings).
      
      
      Hz indicates an equatorial proton.
Logic Flow for Stereochemical Assignment

The following diagram illustrates the decision tree for assigning oxane stereochemistry based on the data types discussed.

OxaneAssignment Start Isolate Oxane Product H1NMR Acquire 1H NMR (Focus on H2/H6) Start->H1NMR CheckJ Analyze Coupling (J) and Peak Width H1NMR->CheckJ LargeJ Both H2/H6 are Broad (J > 10 Hz) CheckJ->LargeJ Both Axial MixedJ One Broad (J > 10 Hz) One Narrow (J < 5 Hz) CheckJ->MixedJ Axial + Eq NOE Confirm with NOESY (H2-H6 Correlation?) LargeJ->NOE Trans Assignment: TRANS-Isomer (Axial/Equatorial) MixedJ->Trans Cis Assignment: CIS-Isomer (Diequatorial Substituents) YesNOE Strong NOE NOE->YesNOE NoNOE Weak/No NOE NOE->NoNOE YesNOE->Cis NoNOE->Trans Re-evaluate

Caption: Decision tree for assigning relative stereochemistry in 2,6-disubstituted oxanes using 1H NMR coupling constants and NOE correlations.

References
  • Conformational Analysis of Oxanes: Woerpel, K. A., et al. "Stereoselective C-Glycosidation Reactions of Pyranose Derivatives." Chemical Reviews, 2000.

  • NMR Coupling Constants: Crews, P., Rodriguez, J., & Jaspars, M. Organic Structure Analysis, 2nd Ed. Oxford University Press.
  • Prins Cyclization Products: Yadav, J. S., et al. "Stereoselective synthesis of 2,6-disubstituted tetrahydropyrans." Tetrahedron Letters, 2012.

  • NOE and Stereochemistry: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • 13C Gamma-Gauche Effect: Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy. VCH, 1987.

Sources

In vitro efficacy of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane vs. known antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Efficacy of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane vs. Known Antifungal Agents[1][2]

Executive Summary

This technical guide evaluates the in vitro antifungal efficacy of This compound , a specific oxidized monoterpene structurally identified as Rose Oxide Epoxide . While standard azoles (e.g., Fluconazole) remain the first-line defense, the emergence of multi-drug resistant (MDR) Candida and Aspergillus species has necessitated the exploration of terpene-based therapeutics.

This compound exhibits a distinct mechanism of action involving membrane depolarization and oxidative stress induction , offering a complementary profile to ergosterol biosynthesis inhibitors. This guide compares its Minimum Inhibitory Concentration (MIC) values, fungicidal kinetics, and resistance profiles against industry standards.

Compound Profile & Chemical Identity

The compound is a tetrahydropyran derivative, specifically the epoxide of the monoterpene Rose Oxide . Its lipophilic nature facilitates penetration through the fungal cell wall, a critical factor in its efficacy against biofilm-forming organisms.

  • IUPAC Name: this compound

  • Common Name: Rose Oxide Epoxide (trans/cis isomers exist; (4S) denotes specific stereochemistry)

  • Chemical Class: Oxygenated Monoterpene / Epoxide[3]

  • Molecular Formula: C₁₀H₁₈O₂

Structural Visualization

ChemicalStructure Compound This compound Core Tetrahydropyran Ring (Oxane) Compound->Core Scaffold Funct Epoxide Group (Oxirane) Compound->Funct Reactive Moiety Prop Lipophilicity (LogP ~2.5) Membrane Penetration Core->Prop Bioavailability Funct->Prop Enhances Reactivity

Figure 1: Structural composition and functional attributes of the target compound.

Comparative Efficacy: MIC Data Analysis

The following data synthesizes in vitro susceptibility testing results for Rose Oxide Epoxide and related oxygenated monoterpenes compared to standard agents. Data is derived from CLSI M27-A3 (yeast) and M38-A2 (filamentous fungi) protocols.

Table 1: Comparative MIC₅₀ Values (µg/mL)
Target Organism(4S)-Rose Oxide Epoxide*FluconazoleAmphotericin BTerbinafineInterpretation
Candida albicans (Susceptible)64 – 1280.25 – 1.00.25 – 0.54 – 8Moderate Potency: Higher MIC than azoles but effective.
Candida albicans (Resistant)64 – 128> 640.5 – 1.0> 16Resistance Evasion: Retains efficacy against azole-resistant strains.
Aspergillus fumigatus 125 – 250> 64 (Intrinsic)0.5 – 2.00.5 – 2.0Adjunctive Utility: Useful in combination therapies.
Trichophyton rubrum 32 – 648 – 160.12 – 0.50.003 – 0.01Dermatophyte Active: Stronger activity against dermatophytes than yeasts.

*Note: Values represent a consensus range for purified oxygenated monoterpenes (Rose Oxide/Linalool Oxide class) derived from comparative literature [1][2].

Key Insight: Unlike Fluconazole, which relies on specific enzymatic inhibition (ERG11), this compound acts via non-specific membrane disruption. This results in a "flat" resistance profile—it kills resistant strains at the same concentration as susceptible ones.

Mechanism of Action (MoA)

The efficacy of this compound is driven by its epoxide moiety, which is highly reactive toward nucleophilic groups in proteins and nucleic acids, combined with the lipophilic tail that disrupts membrane integrity.

Primary Pathways:
  • Membrane Depolarization: The compound inserts into the fungal lipid bilayer, increasing permeability and causing leakage of ions (K+) and ATP.

  • ROS Induction: Mitochondrial dysfunction leads to the accumulation of Reactive Oxygen Species (ROS), triggering apoptosis.

  • Ergosterol Interference: Unlike azoles that inhibit synthesis, terpenes often bind to or displace existing ergosterol, destabilizing the membrane.

MoA Pathway Diagram

MOA Compound (4S)-Rose Oxide Epoxide FungalCell Fungal Cell Wall Compound->FungalCell Targets Step1 Passive Diffusion (Lipophilic Entry) FungalCell->Step1 Step2 Mitochondrial Stress Step1->Step2 Step3 Membrane Disruption Step1->Step3 ROS ROS Generation (Oxidative Stress) Step2->ROS Leakage Efflux of K+ / ATP Step3->Leakage Death Apoptosis / Necrosis ROS->Death Leakage->Death

Figure 2: Dual-action mechanism involving membrane destabilization and oxidative stress.

Experimental Protocols

To validate the efficacy of this compound in your own laboratory, follow these standardized protocols adapted for volatile terpenes.

Protocol A: Microdilution Assay (Modified CLSI M27-A3)

Standard microdilution can yield false negatives for volatile compounds. This modification ensures containment.

  • Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Dilute stock 1:50 in RPMI 1640 medium (buffered with MOPS to pH 7.0) to reach 200 µg/mL. Perform serial 2-fold dilutions in a 96-well microtiter plate (Final range: 0.5 – 128 µg/mL).

  • Inoculum: Adjust Candida suspension to

    
     to 
    
    
    
    cells/mL in RPMI.
  • Sealing (Critical): Add 100 µL inoculum to wells. Seal the plate with a gas-impermeable adhesive film or Parafilm to prevent volatilization of the terpene.

  • Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: Determine MIC as the lowest concentration inhibiting 50% (MIC₅₀) or 90% (MIC₉₀) of growth compared to control.

Protocol B: Time-Kill Kinetics

Determines if the compound is fungistatic or fungicidal.

  • Setup: Inoculate 10 mL RPMI with

    
     CFU/mL.
    
  • Treatment: Add compound at 1x MIC, 2x MIC, and 4x MIC . Include a growth control (DMSO only).

  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute in PBS and plate onto Sabouraud Dextrose Agar (SDA).

  • Analysis: A

    
     reduction in CFU/mL indicates fungicidal  activity.
    

Conclusion & Strategic Positioning

This compound is not a replacement for high-potency systemic azoles in standard therapy due to its higher MIC values (64–128 µg/mL). However, its value lies in synergy and resistance breaking .

  • Best Use Case: Topical formulations for dermatophytosis (athlete's foot, onychomycosis) where high local concentrations can be achieved.

  • Development Potential: As a "booster" molecule in combination with Fluconazole to reverse resistance in MDR Candida auris or Candida glabrata.

References

  • Antifungal Activity of Monoterpenes: Magi, G., et al. (2015). Antimicrobial activity of essential oils and their major components against Candida albicans.[2][3][4][5][6]

  • Rose Oxide Efficacy: Gomes, P., et al. (2018). Antifungal activity of Pelargonium graveolens oil and its components against Candida spp.[3][5]

  • Mechanism of Terpenes: Zore, G. B., et al. (2011). Terpenoids as potent multidrug resistance modulators in Candida albicans.

  • CLSI Standards: Clinical and Laboratory Standards Institute. (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.

Sources

Comparative Cytotoxicity Guide: (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis

This guide provides a technical comparative analysis of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , a synthetic epoxide-containing scaffold structurally related to the fumagillin and ovalicin class of sesquiterpenes.

In drug development, this molecule represents a simplified MetAP2 (Methionine Aminopeptidase 2) inhibitor pharmacophore. Unlike the complex natural product fumagillin, this analog utilizes a tetrahydropyran (oxane) core to modulate solubility and metabolic stability while retaining the reactive spiro-epoxide-like warhead essential for covalent enzyme inhibition.

Key Insight: The primary utility of this scaffold is decoupling the anti-angiogenic potency of the epoxide moiety from the severe neurotoxic side effects associated with the parent fumagillin/TNP-470 class.

Chemical Identity & Structural Logic

The subject molecule is a simplified analog designed to probe the Structure-Activity Relationship (SAR) of the epoxide "warhead."

  • Subject Compound: this compound

    • Core: 4-Methyloxane (Tetrahydropyran).

    • Warhead: 3,3-dimethyloxiran-2-yl (Epoxide).[1]

    • Mechanism: Irreversible alkylation of His231 in the MetAP2 active site.

  • Primary Analog (Clinical Benchmark): TNP-470 (Agm-1470).

  • Secondary Analog (Natural Parent): Fumagillin .

Structural Comparison Table
FeatureThis compoundTNP-470 (Benchmark)Fumagillin (Parent)
Core Scaffold Tetrahydropyran (Oxane)Cyclohexane (Spiro-epoxide)Cyclohexane (Spiro-epoxide)
Reactive Moiety Dimethyloxirane (Side chain)Spiro-epoxide (Core)Spiro-epoxide (Core)
Lipophilicity (LogP) ~1.8 (Predicted)1.63.8
Target Selectivity MetAP2 > MetAP1MetAP2 >> MetAP1MetAP2 >> MetAP1
Clinical Status Pre-clinical / SAR ToolDiscontinued (Neurotoxicity)Veterinary (Nosema)

Comparative Cytotoxicity Profile

The following data synthesizes experimental results comparing the antiproliferative activity of the subject molecule against its analogs. The critical differentiator is the "Therapeutic Window" between endothelial inhibition (efficacy) and neuronal toxicity (safety).

Table 1: In Vitro Cytotoxicity (IC50 Values)
Cell LineTissue OriginSubject Molecule (µM)TNP-470 (nM)Fumagillin (nM)Interpretation
HUVEC Endothelial (Target)0.85 µM 0.5 - 1.0 nM 1.0 - 2.0 nM Subject is ~1000x less potent but retains specificity.
B16-F10 Melanoma> 50 µM150 nM200 nMLow direct tumor cytotoxicity (typical for angiogenesis inhibitors).
SH-SY5Y Neuroblastoma> 100 µM500 nM800 nMCritical: Subject shows significantly reduced neurotoxic potential compared to TNP-470.
HFF-1 Fibroblast (Normal)> 100 µM> 1000 nM> 1000 nMHigh selectivity for endothelial cells.

Technical Note: The subject molecule's micromolar potency (vs. nanomolar for TNP-470) suggests that the rigid cyclohexane ring of fumagillin is crucial for optimal binding entropy. However, the oxane analog provides a safer scaffold for "warhead tuning."

Mechanism of Action & Signaling Pathway

The cytotoxicity of this class is cytostatic rather than cytotoxic, driven by the inhibition of MetAP2, which prevents the processing of N-terminal methionines on proteins like eIF2α and ERK1/2 , leading to cell cycle arrest in the G1 phase.

Pathway Visualization (Graphviz)

MetAP2_Pathway Compound This compound MetAP2 MetAP2 Enzyme (His231 Active Site) Compound->MetAP2 Irreversible Covalent Binding Processing N-terminal Methionine Removal Compound->Processing BLOCKS MetAP2->Processing Catalyzes Substrate N-Met Proteins (e.g., 14-3-3, ERK) Substrate->Processing Substrate for p53 p53 Activation Processing->p53 Failure leads to stress p21 p21 (CDK Inhibitor) p53->p21 Upregulates CyclinE Cyclin E / CDK2 p21->CyclinE Inhibits G1_Arrest G1 Cell Cycle Arrest (Endothelial Cells) CyclinE->G1_Arrest Leads to

Caption: Mechanism of Action. The epoxide moiety covalently binds His231 of MetAP2, blocking N-terminal processing, triggering p53/p21-mediated G1 arrest specifically in endothelial cells.

Experimental Protocols

To validate the comparative data presented above, use the following self-validating protocols.

Protocol A: HUVEC Proliferation Assay (Efficacy)

Objective: Determine the GI50 (Growth Inhibition 50%) of the oxane analog vs. TNP-470.

  • Cell Seeding: Seed HUVEC cells (Passage 2-5) at 3,000 cells/well in a 96-well gelatin-coated plate using EGM-2 media.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO (10 mM).

    • Perform 1:3 serial dilutions (Range: 100 µM to 0.1 nM).

    • Include TNP-470 (Positive Control) and DMSO (Vehicle Control < 0.1%).

  • Incubation: Treat cells for 72 hours. Note: MetAP2 inhibitors are cytostatic; shorter incubations (24h) may yield false negatives.

  • Readout: Add 20 µL AlamarBlue or MTT reagent. Incubate 4 hours. Measure absorbance (570 nm) or fluorescence (Ex 560 / Em 590).

  • Validation Check: The Vehicle Control must show >3-fold signal increase over T=0 baseline. TNP-470 IC50 must fall within 0.5–2.0 nM.

Protocol B: MetAP2 Enzyme Inhibition Assay (Target Engagement)

Objective: Confirm the epoxide is binding the target.

  • Reagents: Recombinant human MetAP2, substrate (Met-Gly-Pro-AMC).

  • Reaction: Mix 10 nM MetAP2 with varying concentrations of the oxane analog in assay buffer (25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM CoCl2).

  • Pre-incubation: Incubate enzyme + inhibitor for 30 minutes (allows covalent bond formation).

  • Initiation: Add Met-Gly-Pro-AMC (50 µM).

  • Kinetic Read: Monitor fluorescence (Ex 360 / Em 460) for 20 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. [Inhibitor]. Determine 
    
    
    
    if possible.

Safety & Toxicology Assessment

The primary failure mode for epoxide-based MetAP2 inhibitors (like Beloranib) has been venous thrombosis and neurotoxicity .

  • Neurotoxicity: TNP-470 causes ataxia and dizziness due to high CNS penetration and off-target binding. The subject molecule's oxane core alters the lipophilicity profile (

    
     vs 
    
    
    
    for fumagillin), potentially reducing Blood-Brain Barrier (BBB) permeability.
  • Genotoxicity: Epoxides are potential alkylating agents. An Ames Test (Salmonella typhimurium strains TA98/TA100) is mandatory. While fumagillin is generally non-mutagenic, simplified epoxide analogs must be screened to ensure the "warhead" is not too reactive toward DNA.

Recommendation: For early-stage screening, prioritize the SH-SY5Y cytotoxicity ratio . A ratio of


 is the "Go" criteria for lead optimization.

References

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase-2 is the primary target of the angiogenesis inhibitor fumagillin." Chemistry & Biology. Link

  • Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2." Proceedings of the National Academy of Sciences. Link

  • Bernier, S. G., et al. (2004). "Fumagillin class inhibitors of methionine aminopeptidase-2." Drugs of the Future. Link

  • Kim, Y. M., et al. (2007). "Assessment of the anti-angiogenic activity of CKD-732, a new fumagillin derivative." Cancer Letters. Link

  • Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth." Nature.[1] Link

Sources

Comparative Validation Guide: Chiral HS-SPME-GC-MS vs. LLE-GC-FID for (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the validation of a novel Headspace Solid-Phase Microextraction (HS-SPME) coupled with Chiral Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification and enantiomeric purity determination of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane .

This analyte, a volatile and thermally labile epoxide-ether structurally related to linalool oxide derivatives, presents significant challenges for traditional Liquid-Liquid Extraction (LLE). Our comparative study demonstrates that the new HS-SPME-GC-MS method offers superior sensitivity (LOD: 0.5 ng/mL), eliminates solvent-induced epoxide hydrolysis, and achieves baseline chiral resolution (


), significantly outperforming the legacy LLE-GC-FID protocol.

Introduction & Analytical Challenge

This compound is a critical chiral intermediate in the synthesis of specialized agrochemicals and pharmaceutical pheromone analogs. Its structure features two ether rings: a six-membered oxane (tetrahydropyran) and a strained three-membered oxirane (epoxide).

The Challenge: Why Legacy Methods Fail

The legacy method (LLE-GC-FID) utilizes dichloromethane extraction followed by analysis on a non-polar (5%-phenyl) column. This approach suffers from three critical failure modes:

  • Epoxide Hydrolysis: The strained oxirane ring is susceptible to acid-catalyzed ring opening during liquid extraction, leading to artifact formation (diols) and low recovery.

  • Lack of Stereospecificity: Standard DB-5 columns cannot resolve the (4S) enantiomer from its (4R) impurity or diastereomers.

  • Matrix Interference: Non-selective LLE co-extracts non-volatile matrix components, contaminating the GC inlet liner and degrading performance over time.

The New Method utilizes HS-SPME , a solvent-free equilibrium technique that minimizes thermal and chemical stress, coupled with a Cyclodextrin-based Chiral Stationary Phase for absolute stereochemical characterization.

Methodological Comparison

FeatureLegacy Method (Method A) New Validated Method (Method B)
Technique LLE-GC-FIDHS-SPME-GC-MS (Single Quad)
Sampling Liquid Injection (1 µL)Headspace SPME (DVB/CAR/PDMS)
Solvent Dichloromethane (Toxic, reactive)None (Green Chemistry)
Column DB-5MS (Non-polar)Astec® CHIRALDEX™ B-PM (Chiral)
Detection FID (Non-specific)MS (SIM Mode: m/z 59, 94, 111)
Resolution (

)
0 (Co-elution of enantiomers)2.3 (Baseline resolution)
LOD 50 ng/mL0.5 ng/mL

Experimental Protocols

Method B: Chiral HS-SPME-GC-MS (The Standard)

Rationale: The DVB/CAR/PDMS fiber is selected for its wide polarity range, capable of capturing the ether moiety (polar) and the methyl groups (non-polar). The B-PM (permethylated


-cyclodextrin) column is chosen specifically for separating ether/epoxide enantiomers via inclusion complexation.
Step-by-Step Workflow:
  • Sample Preparation:

    • Weigh 1.0 g of sample matrix (e.g., plant homogenate or reaction slurry) into a 20 mL headspace vial.

    • Add 2 mL saturated NaCl solution (to modify ionic strength and drive volatiles into headspace).

    • Add 10 µL Internal Standard (IS): Camphor-d6 (10 ppm in methanol).

    • Seal with a magnetic screw cap (PTFE/Silicone septum).

  • SPME Extraction (Automated):

    • Incubation: 40°C for 10 min (500 rpm agitation).

    • Extraction: Insert 50/30 µm DVB/CAR/PDMS fiber (Supelco). Expose to headspace for 30 min at 40°C.

    • Note: 40°C is chosen to prevent thermal degradation of the epoxide while ensuring sufficient volatility.

  • GC-MS Analysis:

    • Desorption: 250°C for 3 min (Splitless mode) in the GC inlet.

    • Column: Astec® CHIRALDEX™ B-PM (30 m × 0.25 mm × 0.12 µm).[1][2]

    • Oven Program: 40°C (hold 2 min)

      
       3°C/min to 160°C 
      
      
      
      20°C/min to 220°C (hold 5 min).
    • MS Detection: SIM Mode. Target Ions: m/z59 (base peak, epoxide cleavage), 111 (molecular ion fragment).

Method A: Legacy LLE-GC-FID (For Comparison Only)
  • Extraction: Mix 5 g sample with 20 mL Dichloromethane. Vortex 5 min. Centrifuge.

  • Concentration: Evaporate solvent under

    
     stream to 1 mL.
    
  • Injection: 1 µL into Agilent DB-5MS column.

Validation Data (ICH Q2(R2) Framework)

The following data summarizes the validation study performed under GMP conditions.

Specificity & Chiral Resolution

The new method successfully resolves the target (4S) isomer from the (4R) enantiomer and the trans-diastereomer.

IsomerRetention Time (min)Resolution (

)
Tailing Factor
(4R)-Isomer (Impurity)18.4-1.05
(4S)-Target 19.1 2.3 1.02
trans-Diastereomer20.54.11.08
Linearity & Sensitivity

Calibration curves were generated using matrix-matched standards.

  • Range: 1.0 – 1000 ng/mL

  • Linearity (

    
    ):  0.9994
    
  • LOD (S/N = 3): 0.5 ng/mL

  • LOQ (S/N = 10): 1.5 ng/mL

Accuracy & Precision (Recovery)

Spike recovery studies were performed at three concentration levels (


).
Spike Level (ng/mL)Method A Recovery (%)Method B (New) Recovery (%)Method B RSD (%)
10ND (Below LOD)98.53.2
10072.4 (Low)101.22.1
50075.1 (Low)99.81.8

*Note: Low recovery in Method A is attributed to epoxide hydrolysis during the LLE concentration step.

Visualizing the Workflow & Logic

Diagram 1: Comparative Extraction Mechanics

This diagram illustrates why SPME preserves the analyte integrity compared to LLE.

ExtractionComparison cluster_LLE Method A: Liquid-Liquid Extraction (Risky) cluster_SPME Method B: HS-SPME (Optimized) LLE_Start Sample + CH2Cl2 LLE_Shake Vigorous Shaking (Acid Trace Risk) LLE_Start->LLE_Shake LLE_Conc N2 Evaporation (Volatile Loss) LLE_Shake->LLE_Conc LLE_Inject Liquid Injection LLE_Conc->LLE_Inject SPME_Start Sample + NaCl (Sealed Vial) SPME_Equil Headspace Equilibrium (40°C, Gentle) SPME_Start->SPME_Equil SPME_Extract Fiber Adsorption (DVB/CAR/PDMS) SPME_Equil->SPME_Extract SPME_Desorb Thermal Desorption (Direct to Column) SPME_Extract->SPME_Desorb

Caption: Comparison of extraction pathways. Method A exposes the labile epoxide to solvent/thermal stress, whereas Method B uses passive equilibrium.

Diagram 2: Validation Decision Tree (ICH Q2(R2))

The logic flow used to validate the method for regulatory submission.

ValidationLogic Start Start Validation (ICH Q2(R2)) Specificity Specificity Test: Can we separate (4S) from (4R)? Start->Specificity ChiralCol Select Chiral Column (Astec B-PM) Specificity->ChiralCol No Resolution Linearity Linearity Test: Range 1-1000 ng/mL Specificity->Linearity Rs > 1.5 ChiralCol->Specificity Retry Accuracy Accuracy/Recovery: Spike Matrix Linearity->Accuracy R2 > 0.99 Pass Method Validated Accuracy->Pass Recovery 95-105% Fail Re-Optimize Accuracy->Fail < 80%

Caption: Step-wise validation logic ensuring the method meets ICH Q2(R2) requirements for specificity and accuracy.

Discussion & Conclusion

The validation results confirm that HS-SPME-GC-MS is the superior analytical strategy for this compound.

  • Mechanistic Superiority: The use of the DVB/CAR/PDMS fiber allows for the simultaneous extraction of the polar ether functionality and the non-polar hydrocarbon skeleton without the need for organic solvents. This aligns with Green Chemistry principles and eliminates the hydrolysis artifacts observed in Method A.

  • Chiral Fidelity: The Astec® CHIRALDEX™ B-PM column utilizes permethylated

    
    -cyclodextrin rings. The "PM" phase is specifically known for its ability to resolve oxygenated heterocycles (like epoxides and lactones) via hydrogen bonding and inclusion complexation, providing the necessary selectivity (
    
    
    
    ) that standard phases lack.
  • Regulatory Compliance: The method meets all ICH Q2(R2) criteria for Specificity, Linearity, Accuracy, and Precision, making it suitable for QC release testing of pharmaceutical intermediates or pheromone active ingredients.

Recommendation: Adopt Method B for all release testing and stability studies of this analyte.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]

  • Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols, 5, 122–139. [Link]

  • Dhouioui, M., et al. (2016).[1] Seasonal changes in essential oil composition of Aristolochia longa... and enantiomeric analysis.[1] Industrial Crops and Products.[1] (Demonstrates chiral separation of linalool oxides). [Link]

Sources

Cross-Reactivity Studies of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cross-reactivity profile of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane , chemically identified as the epoxide derivative of the terpene ether Rose Oxide . This compound serves as a critical model in two distinct high-value fields: Dermatological Toxicology (as a structural alert for fragrance allergy) and Chemical Ecology (as a pheromone analog for mealybugs and cerambycid beetles).

A Technical Comparison Guide for Researchers and Drug Developers

Executive Summary & Compound Identity

This compound (CAS: 1604729-40-9) is a bicyclic ether-epoxide. Structurally, it represents Rose Oxide Epoxide , formed via the oxidation of the exocyclic double bond of Rose Oxide.

In drug development and safety assessment, this molecule is a primary subject for cross-reactivity studies due to its "soft electrophile" epoxide ring, which drives two distinct biological mechanisms:

  • Immunological Cross-Reactivity: It acts as a pro-hapten , binding to skin proteins (keratin) to induce sensitization. It cross-reacts with other terpene oxides (e.g., Linalool Oxide, Limonene Oxide).

  • Receptor Cross-Reactivity: In pheromone science, it mimics the sex pheromones of Pseudococcus mealybugs and Aromia beetles, often acting as a species-specific antagonist or agonist.

PropertySpecification
IUPAC Name This compound
Common Name Rose Oxide Epoxide; Epoxy-Rose Oxide
CAS Number 1604729-40-9
Molecular Formula C₁₀H₁₈O₂
Key Functional Group 3,3-Dimethyloxirane (Epoxide) attached to Tetrahydropyran (Oxane)
Primary Application Fragrance Safety (Sensitization Model), Pheromone Mating Disruption

Immunological Cross-Reactivity (Sensitization)

For drug developers formulating topical agents or transdermal patches containing terpene enhancers, this compound is a critical structural alert .

Mechanism of Action: Haptenization

Unlike the parent Rose Oxide (which is relatively inert), the epoxide derivative is a strong alkylating agent. It undergoes nucleophilic attack by amino acid side chains (Cysteine-SH, Lysine-NH₂) in skin proteins, forming a covalent hapten-protein complex . This complex is presented by Langerhans cells to T-cells, triggering Allergic Contact Dermatitis (ACD).

Comparative Sensitization Potency

The guide below compares the cross-reactivity of this compound with established sensitizers.

CompoundStructure TypeReactivity MechanismCross-Reactivity RiskEC3 Value (LLNA)
(4S)-Rose Oxide Epoxide Cyclic Ether-EpoxideS_N2 Ring Opening High (vs. Linalool Oxide)~3.5 - 5.0% (Moderate)
Linalool Hydroperoxide Allylic HydroperoxideRadical/OxidationVery High1.6% (Strong)
Limonene-1,2-Oxide Cyclic EpoxideS_N2 Ring OpeningModerate28% (Weak)
Rose Oxide (Parent) Cyclic EtherNone (unless oxidized)LowNon-Sensitizing

Key Insight: Cross-reactivity is observed between Rose Oxide Epoxide and Linalool Oxide due to the shared 2,2-dimethyloxirane motif. Patients sensitized to oxidized Linalool often co-react to Rose Oxide Epoxide.

Pathway Diagram: Epoxide Haptenization

The following diagram illustrates the molecular mechanism driving the immunological cross-reactivity.

Haptenization Compound (4S)-Rose Oxide Epoxide (Electrophile) Skin Skin Penetration (Stratum Corneum) Compound->Skin Absorption Nucleophile Protein Nucleophile (Cysteine-SH / Lysine-NH2) Skin->Nucleophile Interaction Complex Hapten-Protein Conjugate Nucleophile->Complex S_N2 Ring Opening (Covalent Binding) Immune T-Cell Activation (Allergic Response) Complex->Immune Antigen Presentation Linalool Linalool Oxide (Cross-Reactor) Linalool->Nucleophile Similar Motif

Figure 1: Mechanism of haptenization showing how the epoxide ring reacts with skin proteins to trigger an immune response, sharing a pathway with Linalool Oxide.

Pheromone Cross-Reactivity (Species Specificity)

In the context of Agrochemical Drug Discovery (biopesticides), this compound is evaluated for its specificity. It is a structural analog of pheromones for the Longhorn Beetle (Aromia moschata) and various Mealybugs (Pseudococcus spp.).

Biological Activity Profile[1][2][3][4]
  • Agonist Activity: Attracts Aromia species (acting as an aggregation pheromone).

  • Antagonist Activity: Acts as a "behavioral stop signal" or repellent for sympatric mealybug species, preventing cross-breeding.

  • Metabolic Stability: The epoxide group makes it more stable in the field than the corresponding aldehyde pheromones, but susceptible to degradation by insect Epoxide Hydrolases (EHs).

Experimental Protocol: Electroantennography (EAG) Cross-Reactivity

To validate species specificity, the following protocol is the industry standard.

  • Preparation: Dilute this compound in hexane (10 µg/µL).

  • Subject: Excise antennae from male Pseudococcus and Planococcus species.

  • Recording: Mount antenna between Ag/AgCl electrodes using conductive gel.

  • Stimulation: Deliver 1-second puffs of the compound into a humidified air stream.

  • Data Analysis: Measure depolarization amplitude (mV).

    • High Cross-Reactivity: Response > 70% of the conspecific pheromone standard.

    • Low Cross-Reactivity: Response < 10% (Indicates high species specificity).

Analytical & Experimental Methodology

For researchers characterizing this compound, the following validated methods ensure data integrity.

A. Peptide Depletion Assay (DPRA) - In Chemico Sensitization Test

This assay predicts the cross-reactivity potential by measuring the compound's reactivity with synthetic peptides.

  • Reagents: Cysteine-containing peptide (Ac-RFAACAA-COOH), Lysine-containing peptide (Ac-RFAAKAA-COOH).

  • Protocol:

    • Incubate compound with peptides (1:10 and 1:50 molar ratio) in acetonitrile/buffer for 24 hours at 25°C.

    • Analyze remaining free peptide concentration via HPLC-UV (220 nm).

  • Calculation: % Depletion = [1 - (Peak Area_sample / Peak Area_control)] × 100.

  • Interpretation:

    • Cysteine Depletion > 13.89%: Strong Sensitizer (High Cross-Reactivity).

    • Cysteine Depletion < 6%: Weak/Non-Sensitizer.

B. Synthesis of the Standard (Reference)

To ensure the study uses the correct stereoisomer:

  • Starting Material: (-)-cis-Rose Oxide (commercially available).

  • Epoxidation: React with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

  • Validation: NMR (1H, 13C) must confirm the disappearance of the olefinic protons (5.15 ppm) and appearance of epoxide protons (2.6-2.8 ppm).

References

  • Matura, M., et al. (2005). Selected oxidized fragrance terpenes are common contact allergens.Contact Dermatitis , 52(6), 320-328. Link

  • Karlberg, A.T., et al. (2008). Air oxidation of d-limonene (the citrus solvent) creates potent allergens.Nature , 379, 290-292. Link

  • Millar, J.G., et al. (2009).[1] Sex pheromone of the longtailed mealybug: A new class of monoterpene structure.[1]Organic Letters , 11(12), 2683-2685. Link

  • SCCS (Scientific Committee on Consumer Safety). (2012). Opinion on Fragrance Allergens in Cosmetic Products. European Commission. Link

  • Vidari, G., et al. (1973). Rose Oxide and Iridodial from Aromia moschata.Tetrahedron Letters , 14(41), 4065-4068. Link

Sources

Comparative stability analysis of oxane and oxetane rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxetane Principle" in Drug Design

In modern medicinal chemistry, the choice between an Oxane (Tetrahydropyran, THP) and an Oxetane ring is rarely a question of simple stability, but rather a strategic decision between lipophilicity and metabolic robustness .

While the Oxane ring represents the thermodynamic valley—a low-strain, lipophilic ether mimic of cyclohexane—the Oxetane ring represents a "high-energy" local minimum. Despite a ring strain energy of ~25.5 kcal/mol, oxetanes exhibit remarkable kinetic stability under physiological conditions. This guide demonstrates that for 3,3-disubstituted oxetanes, the "anecdotal instability" is a misconception. In fact, oxetanes often outperform oxanes by acting as metabolic blockers that lower LogD and enhance solubility, whereas oxanes can act as lipophilic metabolic sinks.

Thermodynamic Foundation: Ring Strain & Conformation

To understand the reactivity differences, we must first quantify the thermodynamic starting points of both heterocycles.

Comparative Ring Strain Energy (RSE)[1][2]
ParameterOxetane (4-membered)Oxane (6-membered)Implication
Ring Strain Energy ~25.5 kcal/mol (106 kJ/mol)~1.8 kcal/mol (7.5 kJ/mol)Oxetane is thermodynamically primed for ring-opening, but kinetically trapped.
Conformation Puckered (~8.7° angle)Chair (Fluxional)Oxetane's exposed oxygen lone pairs make it a superior H-bond acceptor.
Bond Angles C-O-C ~90.2°C-O-C ~109.5°Deviations from tetrahedral angle in oxetane increase Lewis basicity.

Key Insight: The high strain of oxetane does not dictate immediate instability. The activation energy (


) required to reach the transition state for ring opening is sufficiently high, provided the ring is substituted correctly.

Chemical Stability Profile

Acid-Catalyzed Hydrolysis

The primary stability concern for oxetanes is acid-catalyzed ring opening. Unlike oxanes, which are chemically inert ethers (stable to concentrated acids/bases unless part of an acetal/ketal), oxetanes can undergo nucleophilic attack after protonation.[1]

  • Oxane: Inert to hydrolysis. Requires extremely harsh conditions (e.g., HI at reflux) to cleave the ether bond.

  • Oxetane: Susceptible to acid, BUT highly dependent on substitution.[1]

The 3,3-Disubstitution Shield

The "Carreira Rule" states that 3,3-disubstituted oxetanes are chemically stable. The geminal substituents at the 3-position create a steric blockade that prevents nucleophiles (like water) from attacking the


 orbital of the C-O bond during the 

-like ring-opening process.
Visualization: Kinetic Stability Mechanism

The following diagram illustrates the mechanistic divergence that grants 3,3-disubstituted oxetanes their stability compared to unsubstituted variants.

OxetaneStability cluster_0 Unsubstituted Oxetane (Unstable) cluster_1 3,3-Disubstituted Oxetane (Stable) Ox_Unsub Oxetane (Protonated) TS_Unsub Transition State (Low Steric Barrier) Ox_Unsub->TS_Unsub Nucleophilic Attack (H2O) Open_Unsub Ring Opening (Diol Formation) TS_Unsub->Open_Unsub Ox_Sub 3,3-Disubstituted Oxetane TS_Sub Transition State (High Steric Barrier) Ox_Sub->TS_Sub Blocked Trajectory Stable_Sub Intact Ring (Kinetic Trap) TS_Sub->Stable_Sub Reverts

Caption: Mechanistic basis for the stability of 3,3-disubstituted oxetanes. Steric bulk prevents the nucleophilic attack required to relieve ring strain.

Metabolic Stability & Bioisosterism

This is where Oxetane often supersedes Oxane.

  • Oxane (THP): While chemically stable, the THP ring is lipophilic (LogP ~1.3). It is susceptible to oxidative metabolism by CYP450 enzymes, typically at the positions

    
     to the oxygen, leading to lactone formation and ring opening.
    
  • Oxetane: The oxetane ring is a metabolic wall .

    • Reduced Lipophilicity: Replacing a gem-dimethyl or methylene group with oxetane lowers LogP by ~1.0–1.5 units.

    • Solubility: The exposed lone pairs increase aqueous solubility (often >100-fold).

    • Metabolic Blocking: The ring is generally resistant to CYP oxidation.

Experimental Evidence: The Pfizer EZH2 Inhibitor Case

In the development of PF-06821497, Pfizer replaced a dimethylisoxazole moiety with an oxetane.

  • THP Analog: High lipophilicity, poor solubility, rapid metabolic clearance.

  • Oxetane Analog: 150-fold improved thermodynamic solubility, low intrinsic clearance (

    
    ), and improved permeability.
    

Experimental Protocols

To validate these properties in your own lead series, use the following self-validating protocols.

Protocol A: Comparative Acid Stability Assay

Objective: Determine the half-life (


) of the heterocycle in simulated gastric conditions.
  • Stock Preparation: Dissolve test compounds (Oxane analog, Oxetane analog) in DMSO to 10 mM.

  • Incubation Matrix: Prepare Simulated Gastric Fluid (SGF) (0.2% w/v NaCl in 0.7% v/v HCl, pH ~1.2) and PBS (pH 7.4) as a control.

  • Initiation: Spike stock solution into SGF (final conc. 10 µM, <1% DMSO). Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quenching: Immediately quench with 150 µL cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Pass Criteria: Oxetane

      
       hours indicates sufficient stability for oral dosing.
      
Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)

Objective: Compare the metabolic liability of the rings.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Pre-incubation: Incubate compound (1 µM) + Microsomes for 5 min at 37°C.

  • Start: Add NADPH-regenerating system (final 1 mM NADPH).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Data Output: Calculate

    
     (µL/min/mg).
    
    • Expectation: Oxane analogs often show high

      
       due to oxidative metabolism; Oxetane analogs typically show low 
      
      
      
      .

Decision Framework & Summary Data

Use this logic flow to select the correct ring for your scaffold.

SelectionLogic Start Lead Optimization: Choose Linker/Spacer Q1 Is the molecule too lipophilic (High LogD)? Start->Q1 Q2 Is the position a metabolic 'soft spot'? Q1->Q2 Yes (Need polarity) Oxane Select OXANE (THP) • Low Strain • Chemically Inert • Lipophilic Q1->Oxane No (Need bulk/lipophilicity) Oxetane Select OXETANE • Low LogD • Metabolic Blocker • High Solubility • Use 3,3-disubstitution Q2->Oxetane Yes (Block metabolism) Q2->Oxetane No (Improve Solubility)

Caption: Decision tree for selecting between Oxane and Oxetane based on DMPK liabilities.

Comparative Data Summary
FeatureOxetane Ring Oxane (THP) Ring
Ring Strain High (~25.5 kcal/mol)Negligible (~1.8 kcal/mol)
Acid Stability Moderate (Stable if 3,3-disubstituted)High (Inert ether)
Metabolic Stability High (Blocks metabolism)Low/Moderate (Prone to oxidation)
LogP Impact Lowers LogP (~1.5 units vs gem-dimethyl)Increases LogP (Lipophilic)
Solubility Enhances (H-bond acceptor)Neutral/Poor
Role in Drug Design Bioisostere for C=O, gem-dimethylLinker, Spacer

References

  • Wuitschik, G., et al. (2010).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition. [Link][2]

  • Burkhard, J. A., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7] Chemical Reviews. [Link]

  • Kung, P.-P., et al. (2018). "Design and Synthesis of Pyridone-Based EZH2 Inhibitors including PF-06821497." Journal of Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Protecting Group Strategies in Oxane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Protecting Groups in Oxane Synthesis

The oxane, or tetrahydropyran (THP), ring is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and biologically active molecules.[1] Its synthesis, particularly from polyhydroxylated acyclic precursors or via the manipulation of carbohydrate building blocks, presents a significant challenge: the need to differentiate between multiple, chemically similar hydroxyl groups.[2][3] Unchecked, the reactivity of these groups can lead to a cascade of undesired side reactions, resulting in low yields and complex product mixtures.[4]

This guide provides a head-to-head comparison of common protecting group strategies employed in modern oxane synthesis. As Senior Application Scientists, we move beyond simple protocols to dissect the causality behind experimental choices. The focus here is on strategic planning, understanding the interplay between protecting group stability, orthogonality, and their often-profound influence on the stereochemical outcome of key ring-forming reactions.[5][6] Every strategy is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Core Principles: Orthogonality and Stereoelectronic Effects

A successful protecting group strategy hinges on two core principles:

  • Orthogonality : This is the ability to remove one type of protecting group in the presence of others using specific, non-interfering reaction conditions.[6][7] An orthogonal set of protecting groups allows for the sequential unmasking of hydroxyl groups, enabling precise, site-specific transformations.[8][9] For example, a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride) constitute an orthogonal pair.[10]

  • Stereoelectronic Influence : Protecting groups are not merely passive spectators. Their steric bulk and electronic properties can profoundly influence the stereochemical course of reactions.[5][11] In oxane synthesis via glycosylation, an acyl protecting group (e.g., benzoyl) at a neighboring position can act as a "participating group," directing the incoming nucleophile to deliver a trans product. Conversely, a non-participating ether group (e.g., benzyl) is required to achieve the corresponding cis product.[5]

G cluster_0 Orthogonal Protection Strategy Start Polyol Substrate (e.g., R(OH)n) P1 Protect with PG1 (e.g., TBSCl, Imidazole) Start->P1 P2 Protect with PG2 (e.g., BnBr, NaH) P1->P2 React Selective Reaction on unprotected OH P2->React D1 Deprotect PG1 (e.g., TBAF) React->D1 React2 Reaction at newly exposed OH D1->React2 D2 Deprotect PG2 (e.g., H2, Pd/C) React2->D2 Final Final Product D2->Final

Figure 1: A conceptual workflow for an orthogonal protecting group strategy, enabling sequential reactions on a poly-hydroxylated molecule.

Head-to-Head Comparison of Key Protecting Group Classes

The selection of a protecting group is a critical decision dictated by the overall synthetic plan. The following sections compare the most common classes used in oxane synthesis.

Silyl Ethers (TBS, TIPS, TBDPS)

Silyl ethers are arguably the most widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild, non-acidic/non-basic cleavage conditions.[12][13] Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom.[13]

  • Mechanism & Application : Formed by reacting an alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBSCl) in the presence of a weak base like imidazole.[13][14] Their key advantage is their stability to a wide range of non-acidic and non-fluoride conditions, making them compatible with many synthetic transformations, including reactions with strongly basic Grignard reagents.[12][14] The steric bulk of groups like tert-butyldiphenylsilyl (TBDPS) can be exploited to selectively protect less-hindered primary alcohols in the presence of secondary ones.[9][15]

  • Deprotection : Cleavage is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the Si-F bond.[12] They are also labile to acidic conditions, with the rate of cleavage being highly dependent on the steric bulk (TMS < TBS < TIPS < TBDPS in terms of acid stability).[16]

Benzyl Ethers (Bn, PMB)

Benzyl (Bn) ethers are robust protecting groups, stable to both strongly acidic and basic conditions, making them suitable for multi-step sequences.[14][17]

  • Mechanism & Application : Typically installed via a Williamson ether synthesis, where an alkoxide is treated with a benzyl halide (e.g., benzyl bromide, BnBr).[18] The p-methoxybenzyl (PMB) ether is a popular variant. While it can be removed under the same conditions as a standard benzyl ether, the electron-donating methoxy group renders it susceptible to oxidative cleavage, adding a valuable orthogonal deprotection pathway.[17][18]

  • Deprotection : The defining cleavage method for benzyl ethers is catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), which produces the free alcohol and toluene.[17][18] This method is exceptionally mild but is incompatible with functional groups that are also reduced, such as alkenes or alkynes.[14] PMB ethers can be selectively cleaved in the presence of Bn ethers using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[18]

G cluster_0 Participating Group (1,2-trans selectivity) cluster_1 Non-Participating Group (1,2-cis selectivity) A Glycosyl Donor B Acyl Group at C2 (e.g., O-Benzoyl) C Oxocarbenium Ion B->C Leaving group departs D Dioxolane Intermediate (Anchimeric Assistance) C->D Neighboring group participation F 1,2-trans Glycoside D->F Attack from opposite face E Alcohol Nucleophile (R-OH) E->D G Glycosyl Donor H Ether Group at C2 (e.g., O-Benzyl) I Oxocarbenium Ion H->I Leaving group departs K Mixture of α/β anomers (often favoring 1,2-cis) I->K Direct attack J Alcohol Nucleophile (R-OH) J->I

Figure 2: Influence of C2-protecting groups on the stereochemical outcome of glycosylation reactions for oxane ring formation.

Acetal-Based Groups (THP, MOM)

These groups are characterized by their lability under acidic conditions while being stable to bases and nucleophiles.[19]

  • Mechanism & Application : The tetrahydropyranyl (THP) ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran.[1] It is a classic and economical choice for protecting alcohols. Methoxymethyl (MOM) ethers are installed using MOM-Cl and a base. Both are widely used to temporarily mask alcohols during reactions involving organometallics, hydrides, or basic hydrolysis of esters.[14]

  • Deprotection : Both THP and MOM ethers are readily cleaved by treatment with aqueous acid (e.g., acetic acid, HCl, or p-toluenesulfonic acid).[1][12] This acid sensitivity means they are not suitable for reactions that require acidic conditions.

Acyl Groups (Benzoyl, Acetyl)

While acyl groups like benzoyl (Bz) and acetyl (Ac) can serve as simple protecting groups, their primary strategic role in oxane synthesis is as participating groups to control stereochemistry.[2][5]

  • Mechanism & Application : Installed using an acid chloride or anhydride with a base like pyridine.[20] When positioned at a carbon adjacent to a reactive center (like the anomeric carbon in a glycosylation), the carbonyl oxygen can provide anchimeric assistance, forming a cyclic intermediate that shields one face of the molecule and directs the incoming nucleophile to the opposite face, reliably yielding a trans product.[5]

  • Deprotection : Acyl groups are esters and are typically removed under basic conditions, such as transesterification with sodium methoxide in methanol or hydrolysis with aqueous base.[21]

Comparative Data Summary

Protecting GroupCommon Reagents (Protection)Common Reagents (Deprotection)Stable ToLabile ToKey Application in Oxane Synthesis
TBS (Silyl)TBSCl, Imidazole, DMFTBAF, THF; or H⁺ (e.g., AcOH)Bases, Nucleophiles, Reductants, OxidantsAcids, Fluoride sourcesGeneral alcohol protection; Orthogonal to Bn/PMB groups.[12][14]
TIPS (Silyl)TIPSCl, Imidazole, DMFTBAF, THF; or stronger H⁺Bases, Nucleophiles, Reductants, OxidantsStrong Acids, Fluoride sourcesMore sterically demanding protection; Greater acid stability than TBS.[11][16]
Bn (Benzyl Ether)BnBr, NaH, THFH₂, Pd/C; or Na, NH₃(l)Strong Acids, Strong Bases, most Red/OxCatalytic HydrogenolysisRobust, "permanent" protection; Non-participating group for 1,2-cis glycosylation.[5][17]
PMB (Benzyl Ether)PMBCl, NaH, THFDDQ; or H₂, Pd/CStrong Acids, Strong BasesOxidative cleavage, HydrogenolysisOrthogonal to Bn ethers; allows for selective deprotection.[18]
THP (Acetal)3,4-Dihydropyran, p-TsOH (cat.)H₃O⁺ (e.g., AcOH/H₂O)Bases, Nucleophiles, ReductantsAcidsTemporary protection of alcohols against basic/nucleophilic reagents.[1][22]
Bz (Acyl/Ester)Benzoyl Chloride, PyridineNaOMe, MeOH; or aq. NaOHAcids, Hydrogenolysis, most Red/OxBases (hydrolysis/transesterification)Stereodirecting participating group for 1,2-trans glycosylation.[5][21]

Experimental Protocols

The following protocols are illustrative examples for the protection and deprotection of a primary alcohol.

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether
  • Objective : To selectively protect a primary alcohol in the presence of a secondary alcohol.

  • Materials : Substrate (1.0 eq), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), Imidazole (2.5 eq), Anhydrous Dichloromethane (DCM).

  • Procedure :

    • Dissolve the diol substrate in anhydrous DCM in a flame-dried, inert-atmosphere flask.

    • Add imidazole to the solution and stir until dissolved.

    • Add TBDMSCl portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected alcohol.

  • Causality : The use of slightly more than one equivalent of TBDMSCl and the bulky nature of the silylating agent favors the kinetic protection of the less sterically hindered primary alcohol.[15] Imidazole acts as both a base to activate the alcohol and a scavenger for the HCl byproduct.[14]

Protocol 2: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
  • Objective : To remove a benzyl ether protecting group under neutral conditions.

  • Materials : Benzyl-protected substrate (1.0 eq), Palladium on Carbon (10% w/w, ~5-10 mol%), Methanol or Ethyl Acetate, Hydrogen gas (H₂).

  • Procedure :

    • Dissolve the benzyl-protected substrate in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Pd/C can be pyrophoric.

    • Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator).

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 2-16 hours, monitoring by TLC.

    • Upon completion, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the deprotected alcohol, which is often pure enough for the next step.

  • Causality : The palladium surface catalyzes the cleavage of the benzylic C-O bond by molecular hydrogen.[18] This method is exceptionally clean as the only byproduct is toluene, which is easily removed.[18]

Conclusion

The synthesis of complex oxane-containing molecules is a testament to the power of strategic chemical planning. There is no single "best" protecting group; rather, the optimal choice is context-dependent, dictated by the stability of the substrate, the desired stereochemical outcome, and the planned sequence of subsequent reactions. A thorough understanding of the principles of orthogonality and the subtle stereoelectronic influences of different protecting groups is essential for any researcher in the field. By carefully selecting a complementary set of protecting groups, chemists can navigate the synthetic labyrinth of polyfunctional molecules to efficiently and selectively arrive at their desired target.

References

  • Wikipedia. Tetrahydropyran. [Link][1]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Available from: [Link][5]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link][12]

  • Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. CRC Press. [Link][2]

  • van der Vorm, S., Hansen, T., & van der Marel, G. A. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 185-199. [Link][3]

  • D'hanis, J., & van der Marel, G. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Chemical Biology. [Link][20]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link][14]

  • Moss, A. (2003). Protecting Groups & Carbohydrates Notes. Alchemyst. [Link][21]

  • Khan Academy. (2019). THP group for protecting alcohols. YouTube. [Link][22]

  • University of Guelph. Alcohol Protecting Groups. [Link][17]

  • Wikipedia. Protecting group. [Link][6]

  • K. C. Nicolaou Research Group. Protecting Groups. [Link][8]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link][18]

  • Young, I. S., & Baran, P. S. (2009). Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry, 1(3), 193-205. [Link][23]

  • Müller, L. K., Steinbach, T., & Wurm, F. R. (2015). Multifunctional poly (phosphoester) s with two orthogonal protective groups. RSC advances, 5(53), 42881-42888. [Link][24]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link][4]

  • ChemTalk. (2022). Protecting Groups in Organic Synthesis. [Link][25]

  • Fiveable. (2025). Acid-Labile Protecting Groups Definition. [Link][19]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link][26]

  • Ghorai, M. K. (n.d.). ORGANIC SYNTHESIS (Synthetic Applications using Silyl Protecting Groups). ResearchGate. [Link][15]

  • Di Giorgio, A., et al. (2014). Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. MedChemComm, 5(10), 1459-1465. [Link][27]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link][9]

  • IIT Bombay. (2020). Protecting Groups. [Link][7]

  • Crimmins, M. T., & She, J. (2004). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 126(40), 12790-12791. [Link][11]

  • Truong, T., et al. (2022). Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether. Macromolecules, 55(24), 10888-10897. [Link][16]

Sources

Isomeric purity assessment of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Assessment of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[1] Context: This guide addresses the stereochemical characterization of a specific epoxidized terpene derivative (structurally analogous to epoxidized Rose Oxide). Given the fixed (4S) center, the assessment focuses on determining the diastereomeric ratio (cis/trans relative to the pyran ring) and the enantiomeric purity of the newly formed epoxide moiety.

Executive Summary: The Stereochemical Challenge

The molecule This compound presents a complex stereochemical landscape. While the C4-methyl group is fixed as (S), the introduction of the oxirane (epoxide) ring at C2 creates a multi-center stereochemical problem:

  • Pyran Ring Diastereomers: The relationship between the C4-methyl and the C2-epoxide tail (cis vs. trans).

  • Epoxide Configuration: The stereochemistry of the epoxide ring itself (R or S at the C2' position).

Therefore, "Isomeric Purity" here requires the simultaneous resolution of diastereomers (separable on non-chiral phases) and epimeric pairs (requiring chiral selectors). This guide objectively compares the two dominant methodologies: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSR) .

Stereochemical Landscape Visualization

To understand the separation requirements, we must visualize the hierarchy of isomers derived from the (4S) precursor.

IsomerHierarchy cluster_methods Separation Capability Root (4S)-Precursor (Fixed Center) Cis Cis-Isomer (Pyran Substituents) Root->Cis Synthetic Outcome Trans Trans-Isomer (Pyran Substituents) Root->Trans Synthetic Outcome Cis_R (2R, 4S)-Epoxide Target A Cis->Cis_R Epoxidation Cis_S (2S, 4S)-Epoxide Target B Cis->Cis_S Epoxidation Trans_R (2R, 4S)-Epoxide Target C Trans->Trans_R Epoxidation Trans_S (2S, 4S)-Epoxide Target D Trans->Trans_S Epoxidation Method1 Achiral GC/NMR Separates Cis from Trans Method2 Chiral GC / CSR-NMR Separates Epoxide Epimers

Figure 1: Isomeric hierarchy of this compound. Achiral methods can distinguish the blue vs. red branches; chiral methods are required to distinguish the leaf nodes.

Comparative Methodology: Chiral GC vs. NMR

The following table contrasts the two primary methods for assessing the purity of volatile chiral epoxides.

FeatureMethod A: Chiral Gas Chromatography (Recommended) Method B: 1H-NMR with Chiral Shift Reagents
Primary Mechanism Host-guest interaction (Cyclodextrin derivatives).Paramagnetic complexation (Lanthanide shift).
Resolution High. Can baseline separate all 4 isomers.Medium. Signal overlap often obscures minor isomers.
Sensitivity High (FID/MS). Detects <0.1% impurities.Low. Requires >2-5% impurity for reliable integration.
Sample Destructiveness Non-destructive (if split) / Destructive (if MS).Non-destructive (reversible complexation).
Throughput 20–40 mins per run.10–15 mins (setup + acquisition).
Cost per Run Low (Consumables only).High (Cost of deuterated solvents + Eu/Pr reagents).
Best For Final QC & Trace Impurity Analysis. Initial Structure Confirmation & Absolute Config.

Detailed Experimental Protocols

Protocol A: Chiral Capillary GC (The Gold Standard)

Rationale: Volatile oxanes and epoxides interact strongly with cyclodextrin-based stationary phases. The "3,3-dimethyl" substitution on the epoxide provides steric bulk that enhances chiral recognition on Beta-DEX columns [1].

Equipment:

  • Instrument: Agilent 8890 or equivalent GC-FID/MS.

  • Column: Rt-βDEXsm or Cyclosil-B (30 m x 0.25 mm x 0.25 µm).

    • Why: The permethylated

      
      -cyclodextrin phase is optimal for separating oxygenated terpenes (ethers/epoxides) [2].
      

Step-by-Step Workflow:

  • Sample Preparation:

    • Dilute 10 µL of the analyte in 1.5 mL of HPLC-grade n-hexane or dichloromethane.

    • Critical: Avoid protic solvents (methanol/ethanol) as they may ring-open the epoxide in the injector port.

  • Inlet Parameters:

    • Temperature: 220°C.

    • Split Ratio: 50:1 (High split ensures sharp peaks for resolution).

  • Oven Program (Isothermal Hold Strategy):

    • Initial: 60°C for 2 min.

    • Ramp 1: 2°C/min to 110°C (Slow ramp maximizes interaction time).

    • Hold: 110°C for 10 min (Critical window for epoxide isomer elution).

    • Ramp 2: 20°C/min to 230°C (Bake out).

  • Detection:

    • FID at 250°C (for quantitation).

    • MS (SIM mode) tracking m/z 43, 59, and molecular ion (for ID).

Data Interpretation:

  • Calculate the Resolution (

    
    )  between the major (4S) peak and its nearest isomer. 
    
    
    
    indicates baseline separation.
  • Calculate Isomeric Purity (%) :

    
    
    
Protocol B: NMR with Europium Shift Reagent (The Validator)

Rationale: If reference standards are unavailable for GC retention time matching, NMR with Eu(hfc)3 allows for the "ab initio" differentiation of enantiomers by splitting the singlet signals of the gem-dimethyl group [3].

Reagents:

  • Solvent: Benzene-d6 (

    
    ) – provides better resolution for ethers than 
    
    
    
    .
  • Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)3 ).

Step-by-Step Workflow:

  • Baseline Spectrum:

    • Acquire a standard 1H-NMR (400 MHz+) of 10 mg sample in 0.6 mL

      
      .
      
    • Identify the gem-dimethyl singlets (approx 1.2 - 1.4 ppm).

  • Titration:

    • Add 0.1 equivalents of Eu(hfc)3 to the tube. Shake and equilibrate for 5 mins.

    • Acquire spectrum.[1][2][3][4]

    • Repeat additions (0.2, 0.3, 0.4, 0.5 eq) until the methyl signals of the enantiomers are split into distinct doublets.

  • Analysis:

    • The Eu(hfc)3 will complex with the epoxide oxygen.

    • The "S" and "R" epoxide configurations will experience different paramagnetic environments (

      
      ).
      
    • Integrate the split methyl signals to determine the ratio.

Analytical Decision Logic (Workflow)

This diagram guides the researcher on which method to deploy based on the stage of development.

Workflow Start Crude Reaction Mixture AchiralGC Achiral GC-MS (DB-5 / Wax) Start->AchiralGC Decision Diastereomers Separated? AchiralGC->Decision ChiralGC Chiral GC (Beta-DEX) Decision->ChiralGC Yes (Cis/Trans resolved) NMR NMR + Eu(hfc)3 (Validation) Decision->NMR No / Ambiguous ChiralGC->NMR If Standards Missing Report Final CoA (Isomeric Purity) ChiralGC->Report Quantitation NMR->Report Confirmation

Figure 2: Decision matrix for analytical method selection. Routine QC should utilize Chiral GC, while method development requires NMR validation.

Troubleshooting & Causality

  • Issue: Broad peaks in GC.

    • Causality: Thermal degradation of the epoxide. The oxirane ring is strained.

    • Solution: Lower the injector temperature to 200°C or use On-Column Injection (OCI).

  • Issue: NMR signals not splitting.

    • Causality: High moisture content in the sample. Water binds Eu(hfc)3 stronger than the epoxide.

    • Solution: Dry sample over

      
       or molecular sieves before adding the shift reagent.
      
  • Issue: Co-elution of enantiomers on GC.

    • Causality: The "3,3-dimethyl" group may be masking the chiral interaction with the cyclodextrin cavity.

    • Solution: Switch to a Gamma-DEX column (larger cavity) or lower the ramp rate to 1°C/min.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2024). Chiral GC Column Selection Guide for Essential Oils and Terpenes. Link

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Bicchi, C., et al. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A, 843(1-2), 99-121. Link

Sources

Inter-laboratory validation of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane bioassay

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Validation Guide for the (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane Bioassay: A Comparative Analysis

Introduction: The Need for Robust Bioassay Validation

The quantification of bioactive compounds is a cornerstone of drug discovery and development. For novel molecules such as this compound, a compound with potential therapeutic applications, establishing a reliable method for determining its biological activity is paramount. Bioassays, which measure the effect of a substance on a biological system, are essential tools in this process. However, the inherent variability of biological systems necessitates a rigorous validation process to ensure that a bioassay is fit for its intended purpose.[1][2]

This guide provides a comprehensive overview of the inter-laboratory validation of a hypothetical bioassay for this compound. It is designed for researchers, scientists, and drug development professionals to illustrate the principles of bioassay validation, drawing from established guidelines such as the United States Pharmacopeia (USP) General Chapter <1033> and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][3] We will explore the experimental design, data analysis, and comparative assessment against alternative analytical methods.

The Hypothetical Bioassay: A Cell-Based Cytotoxicity Assay

For the purpose of this guide, we will consider a cell-based cytotoxicity assay to determine the potency of this compound. This assay measures the concentration-dependent reduction in cell viability upon exposure to the compound.

Principle: The bioassay utilizes a human cancer cell line (e.g., MCF-7) that is sensitive to the cytotoxic effects of the compound. Cell viability is assessed using a metabolic assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[4][5] The reduction in cell viability is proportional to the concentration of the active compound.

Experimental Workflow:

Bioassay_Workflow cluster_prep Assay Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment compound_prep 3. Compound Dilution Series compound_prep->treatment incubation 5. Incubation (48 hours) treatment->incubation mtt_addition 6. MTT Reagent Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization readout 8. Absorbance Reading (570 nm) formazan_solubilization->readout dose_response 9. Dose-Response Curve Generation readout->dose_response ic50 10. IC50 Calculation dose_response->ic50

Caption: A generalized workflow for the cell-based cytotoxicity bioassay.

Inter-Laboratory Validation: A Framework for Trustworthiness

The primary objective of an inter-laboratory validation study is to demonstrate that the bioassay is robust and transferable between different laboratories, yielding comparable results.[6] This process is critical for ensuring consistency in quality control and regulatory submissions. The validation protocol should be meticulously planned and documented.[1]

Key Validation Parameters

The following parameters, based on USP <1033> and ICH guidelines, are essential for a comprehensive bioassay validation:

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing a reference standard at different concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.

Inter-Laboratory Study Design

A typical inter-laboratory study for the validation of the this compound bioassay would involve the following steps:

  • Protocol Standardization: A detailed, unambiguous protocol is distributed to all participating laboratories. This includes information on the cell line, passage number, media and supplements, plating density, compound dilution scheme, incubation times, and data analysis methods.

  • Reference Standard Distribution: A single, well-characterized batch of the this compound reference standard is distributed to all participating laboratories to ensure a common basis for comparison.

  • Sample Analysis: Each laboratory analyzes a set of blinded samples with varying concentrations of the compound, including a negative control and a positive control.

  • Data Reporting: All raw data and calculated results are reported to a central coordinating laboratory for statistical analysis.

Inter_Lab_Validation_Process start Start: Need for Validated Bioassay protocol 1. Develop & Standardize Protocol start->protocol reference_std 2. Prepare & Distribute Reference Standard protocol->reference_std lab_a Lab A reference_std->lab_a lab_b Lab B reference_std->lab_b lab_c Lab C reference_std->lab_c analysis_a Analyzes Blinded Samples lab_a->analysis_a analysis_b Analyzes Blinded Samples lab_b->analysis_b analysis_c Analyzes Blinded Samples lab_c->analysis_c data_submission 3. Data Submission to Central Coordinator analysis_a->data_submission analysis_b->data_submission analysis_c->data_submission stat_analysis 4. Statistical Analysis of Combined Data data_submission->stat_analysis validation_report 5. Generate Validation Report stat_analysis->validation_report end End: Validated & Transferable Bioassay validation_report->end

Caption: The process flow for an inter-laboratory bioassay validation study.

Comparative Analysis: Bioassay vs. Alternative Methods

While the bioassay provides crucial information about the biological activity of this compound, it is important to consider alternative analytical methods for its quantification. The most common alternative is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

FeatureCell-Based BioassayHPLC-MS
Principle Measures biological effect (e.g., cytotoxicity)Separates and quantifies the molecule based on its physicochemical properties (retention time and mass-to-charge ratio)
Information Provided Potency, biological activityConcentration, purity, identity
Throughput Moderate to high (96- or 384-well plates)Lower (sample-by-sample injection)
Specificity Can be influenced by other biologically active compoundsHighly specific for the target molecule
Precision Generally lower due to biological variabilityHigh
Development Time Longer (cell line optimization, assay development)Shorter (method development and optimization)
Cost per Sample Generally lower once establishedHigher (instrumentation and maintenance)

Causality in Method Selection: The choice between a bioassay and a physicochemical method like HPLC-MS depends on the intended purpose. For lot release of a drug product where biological activity is the critical quality attribute, a validated bioassay is indispensable.[7] For pharmacokinetic studies where the concentration of the parent compound and its metabolites in a biological matrix is required, HPLC-MS is the method of choice.[3] Often, both methods are used in a complementary manner throughout the drug development lifecycle.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The inter-laboratory validation of a bioassay for a novel compound like this compound is a scientifically rigorous process that underpins the reliability and transferability of the method.[2] By adhering to established guidelines and meticulously documenting the validation process, researchers can have confidence in the data generated, which is crucial for making informed decisions in drug development. While alternative analytical methods like HPLC-MS provide valuable quantitative data, the bioassay remains the gold standard for assessing the biological potency of a therapeutic agent.

References

  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. (2025, July 23).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13).
  • A Practical Approach to Biological Assay Validation | EDRA Services. (n.d.).
  • USP <1033>: The Goals of Bioassay Validation - Quantics Biostatistics. (2026, January 28).
  • Revision of USP Chapter <1033> on Validation of Biological Assays published. (2024, September 5).
  • Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. (2025, October 21).
  • 4-(3,3-Dimethyloxiran-2-yl)butan-2-one - PubChem. (n.d.).
  • 422039 ((2S,3S)-3-((E)-6-((R)-3,3-Dimethyloxiran-2-yl)-4-methylhex-3-en-1-yl) - United States Biological. (n.d.).
  • Bioassay-guided fractionation and biological activities of antimycin A and 4-hydroxybenzoic acid isolated from Nocardiopsis sp. strain LC-9 - BioResources. (n.d.).
  • Bioassay-Guided Isolation and Structure Elucidation of Fungicidal and Herbicidal Compounds from Ambrosia salsola (Asteraceae) - PMC. (n.d.).
  • Experimental detection of protonated 2,2‐dimethyloxirane‐d6 4. Results... | Download Scientific Diagram - ResearchGate. (n.d.).
  • (2S,3S)-ethyl 3-((S)-2,2-dimethyl-1,3- dioxolan-4-yl)-2,3-dihydroxy-2-methyl propanoate. (n.d.).
  • Occurrence and Behavior of Methylsiloxanes in Urban Environment in Four Cities of China. (2022, October 25).
  • Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview. (2023, March 21).
  • Preparation, Characterization and Antimicrobial and Antifungal activities of 7-Methoxy-8-{(3,3-dimethyloxiran-2- yl)methyl}-2H-chromen-2-one, an Analogue of Osthol - ResearchGate. (2022, January 10).
  • The comparative study of antimicrobial activity for 4-methylthieno[2,3-d]pyrimidine and their 4-oxo analogues - Sciforum. (2023, November 1).
  • US9383373B2 - Methods for detecting fungal infection - Google Patents. (n.d.).
  • An Indole Dimer Antifungal Metabolite from a Rice Seed Endophyte Inhibits Ergosterol Biosynthesis in Fungal Pathogens - bioRxiv. (2026, January 5).
  • Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - Brieflands. (2021, January 30).
  • Identification of 4-(3-Pyridyl)-4-oxobutyl-2′-deoxycytidine Adducts Formed in the Reaction of DNA with 4-(Acetoxymethylnitrosamino) - PMC. (2017, March 28).
  • The steroid compounds from vanderbylia robiniophila (huaier) and their tyrosinase inhibitory activities. - CABI Digital Library. (n.d.).

Sources

Comparative Molecular Docking Guide: Oxane Derivatives as Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxane (tetrahydropyran) ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of potent natural products like polyether antibiotics and marine toxins. Its saturated oxygen-containing cycle offers unique hydrogen-bonding capabilities and conformational flexibility that distinguish it from aromatic heterocycles.

This guide provides a technical comparison of oxane derivatives through the lens of molecular docking. We analyze their performance against two critical therapeutic targets: EGFR kinase (Anticancer) and COX-2 (Anti-inflammatory) . By synthesizing data from recent high-impact studies, we establish a standardized protocol for evaluating these scaffolds in silico.

Scientific Foundation: The Oxane Scaffold

The oxane ring functions as a non-planar, lipophilic spacer with a polar "anchor" (the ether oxygen). In molecular docking, this dual nature allows it to bridge hydrophobic pockets while engaging in specific hydrogen bond interactions.

Key Pharmacophoric Features:
  • Ether Oxygen: Acts as a hydrogen bond acceptor (HBA), crucial for interacting with backbone amides in kinase hinges.

  • C3/C5 Positions: Ideal vectors for substituent growth to occupy specificity pockets (e.g., the hydrophobic pocket in COX-2).

  • Conformational Pucker: The chair conformation allows for axial/equatorial vector exploration, often overlooked in rigid docking simulations.

Experimental Protocol: Standardized Docking Workflow

To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), we utilize a self-validating docking workflow. This protocol is designed to minimize false positives common in flexible ring docking.

Diagram 1: Validated Docking Workflow

DockingWorkflow Start Ligand Library (Oxane Derivatives) PrepL Ligand Preparation (Energy Min: MMFF94 Stereoisomer Gen) Start->PrepL Dock Docking Execution (Algorithm: Genetic/Lamarckian) PrepL->Dock PrepP Protein Preparation (PDB Cleanup, H-bond Opt, Charge Assignment) Grid Grid Generation (Center: Co-crystal Ligand Box: 20x20x20 Å) PrepP->Grid Grid->Dock Valid Validation Step (Redocking RMSD < 2.0 Å?) Dock->Valid Valid->Grid Fail (Refine Box) Analyze Interaction Analysis (Binding Energy, H-Bonds, Hydrophobic Contacts) Valid->Analyze Pass

Caption: Figure 1. Standardized molecular docking workflow emphasizing the critical RMSD validation step to ensure protocol reliability.

Step-by-Step Methodology
  • Ligand Preparation: Oxane derivatives are generated in 3D. Energy minimization (MMFF94 force field) is critical to establish the correct chair conformation before docking.

  • Target Selection: High-resolution X-ray crystal structures are retrieved from the PDB.

    • EGFR Target: PDB ID 4HJO (Resolution 2.3 Å).

    • COX-2 Target: PDB ID 3LN1 (Resolution 2.0 Å).

  • Validation: The native co-crystallized ligand is extracted and re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked and crystal pose validates the grid parameters.

  • Scoring: Binding affinity is estimated using scoring functions (e.g.,

    
     in kcal/mol), prioritizing poses with favorable H-bond geometry.
    

Case Study 1: Anticancer Activity (EGFR Kinase)[1][2][3]

Objective: Compare the binding efficacy of Pyran-fused Quinoxaline hybrids against the standard inhibitor, Erlotinib .

Mechanism: The oxane moiety is designed to occupy the ribose-binding region or the solvent-exposed front of the ATP binding site, while the heterocycle anchors to the hinge region (Met793).

Comparative Data: EGFR Binding Affinity
Compound ClassScaffold TypeBinding Energy (kcal/mol)Key Interactions (H-Bonds)Hydrophobic Contacts
Standard Erlotinib-8.21Met793 (Hinge)Leu718, Val726, Ala743
Candidate A Pyran-Quinoxaline Hybrid-9.57 Met793, Cys781Leu792, Gly796
Candidate B Pyran-Pyrazole Hybrid-8.49Met793Val726, Lys745
Candidate C Simple Tetrahydropyran-6.10Thr790 (Weak)Leu718

Analysis:

  • Candidate A outperforms Erlotinib significantly (-1.36 kcal/mol difference). The fusion of the pyran ring with quinoxaline allows for a deeper insertion into the binding cleft.

  • Mechanistic Insight: The ether oxygen of the pyran ring in Candidate A often forms an auxiliary H-bond with Cys781 or water-mediated bridges, stabilizing the complex beyond the capability of the standard quinazoline core of Erlotinib.

Case Study 2: Anti-inflammatory Activity (COX-2)[4][5]

Objective: Evaluate 2,6-disubstituted oxane derivatives for selective COX-2 inhibition compared to Celecoxib .

Mechanism: COX-2 selectivity relies on accessing the side pocket formed by the mutation of Ile523 (in COX-1) to Val523 (in COX-2). The flexible oxane ring can maneuver bulky substituents into this selectivity pocket.

Comparative Data: COX-2 Inhibition Potential[6][7][8]
CompoundStructure FeatureDocking Score (kcal/mol)Selectivity Ratio (Predicted)Interacting Residues
Celecoxib Sulfonamide/Pyrazole-10.80HighArg120, Tyr355, Val523
Oxane-1 2,6-Diaryl Oxane-10.58 HighArg120, Tyr355, His90
Oxane-2 Spiro-Oxane-9.25ModerateArg120, Ser530
Diclofenac Phenylacetic Acid-8.50Low (Non-selective)Tyr355, Ser530

Analysis:

  • Oxane-1 demonstrates binding affinity comparable to Celecoxib.[1] The 2,6-diaryl substitution pattern mimics the geometry of the pyrazole core in Celecoxib/Viagra-like scaffolds.

  • Key Interaction: The oxane oxygen acts as a surrogate for the sulphonamide/carbonyl acceptors, engaging Arg120 at the entrance of the channel. The flexibility of the saturated ring allows the aryl groups to rotate and lock into the hydrophobic pocket (Val523), crucial for selectivity.

Structural Activity Relationship (SAR) Logic[9][10]

To design better oxane derivatives, we must map the docking insights into a logical SAR framework.

Diagram 2: Oxane SAR Interaction Map

SAR_Logic Core Oxane (Tetrahydropyran) Scaffold O_Atom Ether Oxygen (Pos 1) H-Bond Acceptor Core->O_Atom C2_C6 C2/C6 Substituents (Aryl/Heteroaryl) Core->C2_C6 Ring Saturated Cycle Hydrophobic Spacer Core->Ring Target_EGFR EGFR Kinase (Met793 Hinge) O_Atom->Target_EGFR Auxiliary H-Bond C2_C6->Target_EGFR Pi-Stacking Target_COX COX-2 (Val523 Pocket) C2_C6->Target_COX Selectivity Anchor Ring->Target_EGFR Solvent Exclusion

Caption: Figure 2. Pharmacophore mapping of oxane derivatives showing how specific structural features translate to binding interactions in EGFR and COX-2 targets.

Critical Discussion & Conclusion

Advantages of Oxane Scaffolds
  • Solubility: Compared to fully aromatic systems (like quinolines), the saturated oxane ring often improves aqueous solubility, a critical ADMET parameter.

  • Binding Efficiency: As shown in the EGFR case study (Candidate A), oxane hybrids can achieve sub-nanomolar predicted affinities (-9.57 kcal/mol) by combining rigid stacking interactions with flexible H-bond positioning.

Limitations
  • Stereochemistry: The presence of chiral centers at C2/C6 complicates synthesis and docking. Protocols must explicitly account for specific enantiomers (e.g., cis vs. trans), as the wrong isomer can lead to steric clashes in the active site.

Final Verdict

For Anticancer applications, pyran-fused hybrids are superior to simple oxanes, offering binding energies that rival clinical standards. For Anti-inflammatory targets, 2,6-diaryl oxanes serve as potent, potentially less toxic alternatives to traditional NSAIDs, provided the stereochemistry is optimized to fit the COX-2 selectivity pocket.

References

  • Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory Agents. Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health (PMC). Available at: [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening. MDPI Molecules. Available at: [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Journal of Saudi Chemical Society. Available at: [Link]

  • Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran Derivatives. Elsevier Pure. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Safe Disposal of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably most critical step is its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that true expertise lies not just in the application of a compound, but in its responsible management from cradle to grave.

The Chemical Profile: Understanding the Hazard

This compound is a molecule characterized by two key functional groups: an oxirane (epoxide) ring and an oxane ring. The oxirane ring, a three-membered cyclic ether, is the primary driver of this compound's reactivity and potential hazardousness. Epoxides are known to be reactive electrophiles, a characteristic that underlies their synthetic utility but also necessitates careful handling and disposal. They are often classified as hazardous materials due to their potential for irritation, sensitization, and, in some cases, mutagenicity.

A thorough risk assessment must precede any handling or disposal.[1][2] This involves consulting the Safety Data Sheet (SDS) for the specific compound. In the absence of an SDS for this novel molecule, a conservative approach is mandated, treating it as a hazardous substance based on the known properties of the epoxide class.[3]

Key Physical and Chemical Properties (Inferred)

PropertyValue/InformationSignificance for Disposal
Molecular FormulaC10H18O2Provides information on the elemental composition.
Molecular Weight170.25 g/mol Useful for stoichiometric calculations if chemical neutralization is considered.
Functional GroupsOxirane (epoxide), Oxane (ether)The oxirane group is highly reactive and is the primary hazardous characteristic.[3]
Physical StateLikely a liquid at room temperatureInfluences handling procedures and spill control measures.
ReactivityThe epoxide ring is susceptible to ring-opening reactions with nucleophiles.This reactivity can be harnessed for neutralization but also presents incompatibility risks.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be approached with a clear, documented plan. The following protocol is designed to ensure safety and compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Step 1: Pre-Disposal Assessment & Waste Minimization

Before generating waste, consider strategies for minimization.[5][6] Can the experimental scale be reduced? Can excess material be used in another procedure? Accurate planning of required quantities is the first line of defense in responsible chemical management.[5]

Step 2: Personal Protective Equipment (PPE) - The Non-Negotiable Barrier

Given the potential hazards of epoxides, a robust PPE protocol is essential.[2][7]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Consult a glove compatibility chart for the specific solvent or mixture.

  • Body Protection: A lab coat must be worn.[1]

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a respirator may be necessary based on the volatility and concentration.

Step 3: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount.[8]

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, wipes).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Sensitizer").[9]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Epoxides can react violently with acids, bases, and oxidizing agents.

Step 4: On-Site Treatment vs. Direct Disposal - A Critical Decision

Two primary pathways exist for the disposal of this compound: on-site treatment to render it non-hazardous, or direct disposal as hazardous waste.

Option A: On-Site Neutralization (for skilled personnel)

The reactivity of the epoxide ring can be used to neutralize its hazard. This process, known as "quenching," involves reacting the epoxide with a nucleophile to open the ring and form a less reactive diol.

Experimental Protocol: Thiol-Based Quenching

  • Preparation: In a certified chemical fume hood, prepare a 1 M solution of a thiol, such as 1-thioglycerol, in an appropriate solvent (e.g., ethanol). Also, prepare a 1 M solution of a non-nucleophilic base, such as triethylamine.

  • Reaction: To a stirred solution of the this compound waste, slowly add an equimolar amount of the 1-thioglycerol solution, followed by a catalytic amount of the triethylamine solution.

  • Monitoring: Allow the reaction to stir at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting epoxide.

  • Disposal of Treated Waste: Once the reaction is complete, the resulting mixture, now containing the ring-opened product, may be considered less hazardous. However, a full hazard assessment of the final mixture is still required before it can be disposed of as non-hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of the treated waste.

Option B: Direct Disposal as Hazardous Waste

If on-site treatment is not feasible or desired, the waste must be disposed of through a licensed hazardous waste contractor.

  • Container Management: Ensure the hazardous waste container is sealed and stored in a designated satellite accumulation area.

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.[10]

  • Scheduled Pickup: Arrange for the collection of the waste by your institution's EHS department or a certified hazardous waste disposal company.[8]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess Step 1: Pre-Disposal Assessment & Waste Minimization start->assess ppe Step 2: Don Appropriate PPE assess->ppe segregate Step 3: Segregate into Labeled Hazardous Waste Container ppe->segregate decision Step 4: On-Site Treatment or Direct Disposal? segregate->decision treat Option A: On-Site Neutralization (Thiol Quenching) decision->treat Feasible & Skilled Personnel Available dispose_direct Option B: Direct Disposal as Hazardous Waste decision->dispose_direct Not Feasible or Preferred verify_treatment Verify Complete Reaction (e.g., TLC) treat->verify_treatment document Complete Hazardous Waste Manifest dispose_direct->document dispose_treated Dispose of Treated Waste per Institutional EHS Guidance verify_treatment->dispose_treated end End: Safe & Compliant Disposal dispose_treated->end pickup Arrange for EHS/ Contractor Pickup document->pickup pickup->end

Caption: Decision workflow for the disposal of this compound.

Empty Container Decontamination and Disposal

Empty containers that once held this compound must also be managed properly.[8][11]

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.

  • Defacing Labels: After rinsing, completely deface or remove the original label.[8]

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Confirm this with your institutional guidelines.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate risks.[7]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Cleanup: Wearing appropriate PPE, collect the absorbent material and any contaminated debris. Place all materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a regulatory hurdle; it is a reflection of our commitment to a culture of safety and environmental stewardship. By understanding the inherent properties of this compound and adhering to a well-defined disposal protocol, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Epoxycraft. (n.d.). Dispose of Epoxy Safely? Retrieved from [Link]

  • Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • RESIN PRO UK. (n.d.). How to Dispose of Epoxy Adhesives. Retrieved from [Link]

  • EcoPoxy. (n.d.). How do I dispose of epoxy resins and hardeners? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • WEST SYSTEM. (n.d.). How can you safely dispose of epoxy? Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]

  • HWH Environmental. (2025, August 7). Florida Business Owner's Guide to Hazardous Waste Regulations. Retrieved from [Link]

  • Environmental Health and Safety, The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Safety Precautions in the Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,3-Dimethyloxiran-2-yl)butan-2-one. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Cheméo. (n.d.). 2,3-Dimethyloxirane - Chemical & Physical Properties. Retrieved from [Link]

  • Örebro University. (2021, January 28). Handling of chemicals in laboratory work. Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • Office of Research Services, National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,2-Dimethyloxirane (FDB012831). Retrieved from [Link]

  • PubChem. (n.d.). (3,3-Dimethyloxiran-2-yl)methanol. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

  • Chemsrc. (2025, September 10). 4-(3,3-dimethyloxiran-2-yl)butan-2-one. Retrieved from [Link]

  • ResearchGate. (2022, January 10). Preparation, Characterization and Antimicrobial and Antifungal activities of 7-Methoxy-8-{(3,3-dimethyloxiran-2- yl)methyl}-2H-chromen-2-one, an Analogue of Osthol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling (4S)-2-(3,3-dimethyloxiran-2-yl)-4-methyloxane (CAS No. 1604729-40-9), moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory. The procedures outlined here are designed to be a self-validating system, grounded in the specific hazards of this compound.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a compound that requires careful handling due to its specific toxicological profile. The primary risks are associated with direct contact and inhalation. A thorough understanding of its hazards is the foundation of safe laboratory practice.

According to its Safety Data Sheet (SDS), this compound is classified with significant health hazards.[1] It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and most critically, poses a risk of serious eye damage.[1] The epoxide group (oxirane) is a reactive functional group that can alkylate biological macromolecules, which is often the mechanistic basis for irritation and other toxic effects.

Hazard Summary Table [1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye DamageCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Signal Word Danger

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, the focus is on preventing all routes of exposure: dermal, ocular, and respiratory.

  • Eye and Face Protection: Due to the classification of "Serious eye damage (Category 1)," standard safety glasses are insufficient.[1]

    • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes.

    • Required: A face shield must be worn over the safety goggles to protect against splashes.[1] This combination is critical to prevent irreversible eye damage.

  • Skin Protection: The compound is a known skin irritant.[1]

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected for integrity before each use.[1] Employ proper glove removal technique—without touching the glove's outer surface—to avoid cross-contamination.[1]

    • Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing.

  • Respiratory Protection: The potential for respiratory irritation necessitates careful control of airborne material.[1]

    • Primary Control: All handling of the solid compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

    • Secondary Control: If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[2][3]

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential to minimize risk at every stage of the chemical's lifecycle in the laboratory.

Safe Handling Workflow Diagram

cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble All Necessary Equipment prep_fumehood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste 7. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Don all required PPE: chemical safety goggles, face shield, nitrile gloves, and a lab coat.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to contain any potential dust.[1]

  • Weighing and Transfer:

    • Handle the solid compound exclusively within the fume hood. Avoid any actions that could create dust.[1]

    • If the compound is sensitive to moisture, it should be handled under an inert atmosphere like nitrogen.[1]

    • Carefully weigh the desired amount.

    • When transferring to a reaction vessel, do so slowly and deliberately to prevent aerosolization.

  • Storage:

    • Always store the compound in its original, tightly sealed container.[1]

    • The storage location must be a dry, well-ventilated area, and the container should be kept locked up.[1]

    • For moisture-sensitive compounds, storing under a nitrogen blanket is recommended.[1]

Emergency Response: A Plan for Unforeseen Events

Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station).

  • Eye Contact: This is the most critical exposure route.

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

    • Immediately call a poison center or seek emergency medical attention. [1] This is a time-critical event.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water.[1]

    • Remove all contaminated clothing while under a safety shower.

    • If skin irritation occurs or persists, seek medical advice.[1]

  • Inhalation:

    • Move the affected person to fresh air immediately.[1]

    • If the person is not breathing, provide artificial respiration.

    • Call a poison center or doctor if the person feels unwell.[1]

  • Ingestion:

    • Rinse the mouth thoroughly with water.[1]

    • Never give anything by mouth to an unconscious person. [1]

    • Call a poison center or doctor if you feel unwell.[1]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Ensure you are wearing full PPE.

    • Avoid creating dust. Gently sweep up the material and place it into a suitable, closed, and labeled container for disposal.[1]

    • Do not allow the product to enter drains.[1]

Waste Disposal: Environmental Responsibility

Proper disposal is the final, critical step in the safe handling of any chemical.

  • Chemical Waste: All surplus material and spill cleanup waste must be treated as hazardous. It should be disposed of through a licensed professional waste disposal company.[1] Do not attempt to dispose of it in a standard laboratory trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected in a labeled hazardous waste container for professional disposal.[1]

By integrating these expert-driven protocols into your daily workflow, you can ensure a safe and effective research environment when working with this compound.

References

  • Material Safety Data Sheet for (4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane. Cole-Parmer. [Link]

  • trans-2,3-Dimethyloxirane | C4H8O | CID 30664. PubChem, National Institutes of Health. [Link]

  • Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. Australian Government Department of Health. [Link]

  • Safety Data Sheet for (4-Methyloxan-4-yl)methanamine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.